molecular formula C40H76NaO10P B1421392 16:0-18:1 PG-d31 CAS No. 327178-87-0

16:0-18:1 PG-d31

Número de catálogo: B1421392
Número CAS: 327178-87-0
Peso molecular: 802.2 g/mol
Clave InChI: FJXDNGDRHUDFST-YJZUCPFOSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Deuterated fatty acids experience exchange of the deuteriums on the alpha carbon to the carbonyl, i.e., C2 position, and will therefore be a mixture of compounds that are fully deuterated and partially deuterated at that position.>

Propiedades

IUPAC Name

sodium;2,3-dihydroxypropyl [(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H77O10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);/q;+1/p-1/b18-17-;/t37?,38-;/m1./s1/i2D3,4D2,6D2,8D2,10D2,12D2,14D2,16D2,19D2,21D2,23D2,25D2,27D2,29D2,31D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXDNGDRHUDFST-YJZUCPFOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H76NaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677039
Record name Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

802.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327178-87-0
Record name Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 16:0-18:1 PG-d31

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol), commonly abbreviated as 16:0-18:1 PG-d31, is a deuterated form of a specific phosphatidylglycerol (PG) lipid.[1] Phosphatidylglycerols are a class of glycerophospholipids that are important components of biological membranes and are precursors for other lipids. The nomenclature "16:0-18:1" specifies the fatty acid chains attached to the glycerol backbone: a 16-carbon saturated fatty acid (palmitic acid) and an 18-carbon monounsaturated fatty acid (oleic acid). The "-d31" suffix indicates that 31 hydrogen atoms on the palmitic acid chain have been replaced by deuterium, a stable heavy isotope of hydrogen.[1]

This isotopic labeling makes this compound an invaluable tool for researchers, particularly in the field of lipidomics. Its primary application is as an internal standard for the precise quantification of its non-labeled counterpart and other similar lipid species in complex biological samples using mass spectrometry-based techniques like LC-MS and GC-MS.[2][3][4] The deuterium labeling increases the mass of the molecule without significantly altering its chemical properties, allowing it to be distinguished from the endogenous analyte while behaving similarly during sample preparation and analysis.

Physicochemical Properties

The key quantitative data for this compound are summarized below. This information is critical for experimental design, including the preparation of standard solutions and the configuration of mass spectrometry instrumentation.

PropertyValueReference(s)
Synonym 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-rac-(1-glycerol)][1]
Molecular Formula C40H45D31NaO10P[5]
Molecular Weight 802.18 g/mol (sodium salt)[5]
Exact Mass 801.702[1]
CAS Number 327178-87-0[5]
Purity >99% (as determined by TLC)[4][6]
Form Available as a powder or in chloroform solution[4][6]
Storage Temperature -20°C[5][6]

Core Application and Experimental Principles

The fundamental utility of this compound lies in its role as an internal standard for quantitative analysis.[2][3] In lipidomics, accurately measuring the absolute or relative abundance of specific lipids is crucial. However, the process from sample collection to final analysis is prone to variability, including incomplete extraction, sample loss during handling, and fluctuations in instrument signal.

By adding a known quantity of this compound to a sample at the very beginning of the workflow, it experiences the same procedural variations as the endogenous (unlabeled) 16:0-18:1 PG. Because the deuterated standard is chemically almost identical to the analyte, it co-elutes during chromatography and has nearly the same ionization efficiency in the mass spectrometer. The key difference is its higher mass, which allows the mass spectrometer to detect and quantify it independently from the endogenous version.

The final quantification is based on the ratio of the signal from the endogenous lipid to the signal from the known amount of the deuterated internal standard. This ratio-based approach corrects for experimental inconsistencies, leading to highly accurate and reproducible measurements. This technique has been successfully applied in various research contexts, including yeast lipid profiling and the analysis of lipids in asthenozoospermic spermatozoa and high-fat diet mice.[6][7][8]

Experimental Protocol: Quantitative Lipidomics using an Internal Standard

The following outlines a typical workflow for the quantification of phosphatidylglycerols in a biological sample using this compound as an internal standard.

  • Sample Preparation and Homogenization:

    • A biological sample (e.g., tissue, cells, biofluid) is accurately weighed or its volume measured.

    • The sample is homogenized in a suitable buffer to disrupt cellular structures and release lipids.

  • Internal Standard Spiking:

    • A precise, known amount of this compound, dissolved in an appropriate solvent like chloroform or methanol, is added to the homogenate. This step is critical and must be performed before lipid extraction.

  • Lipid Extraction:

    • A biphasic solvent system, typically based on the methods of Folch or Bligh & Dyer, is used to separate lipids from other cellular components.

    • A common solvent mixture is chloroform/methanol/water. After vigorous mixing and centrifugation, the lipids partition into the lower organic phase (chloroform).

    • The organic phase containing both the endogenous lipids and the spiked internal standard is carefully collected. The solvent is then evaporated, often under a stream of nitrogen, to yield the total lipid extract.

  • Sample Analysis by LC-MS/MS:

    • The dried lipid extract is reconstituted in a suitable injection solvent.

    • The sample is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system, often equipped with a C18 column for reverse-phase separation.[9]

    • The separated lipids are introduced into a mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or a triple quadrupole instrument, typically using electrospray ionization (ESI).[4][9]

    • The mass spectrometer is configured to detect the specific mass-to-charge ratios (m/z) for both the endogenous 16:0-18:1 PG and the deuterated standard, this compound.

  • Data Processing and Quantification:

    • The chromatographic peaks corresponding to the analyte and the internal standard are integrated to determine their respective areas.

    • A response ratio is calculated: (Peak Area of Endogenous PG) / (Peak Area of PG-d31 Standard).

    • This ratio is used to determine the concentration of the endogenous lipid by comparing it against a calibration curve prepared with known concentrations of the unlabeled standard and a fixed concentration of the internal standard.

Visualizations

Molecular Structure of 16:0-18:1 PG

Simplified Structure of 16:0-18:1 Phosphatidylglycerol glycerol sn-1 sn-2 sn-3 Glycerol Backbone palmitoyl Palmitoyl Chain (16:0) (Deuterated in d31 variant) glycerol:sn1->palmitoyl oleoyl Oleoyl Chain (18:1) glycerol:sn2->oleoyl phosphate Phosphate glycerol:sn3->phosphate head_glycerol Glycerol Headgroup phosphate->head_glycerol

Caption: Molecular structure of 16:0-18:1 PG.

Lipidomics Experimental Workflow

Quantitative Lipidomics Workflow using a Deuterated Standard A 1. Biological Sample (Cells, Tissue, etc.) B 2. Spike with Known Amount of this compound A->B C 3. Lipid Extraction (e.g., Folch Method) B->C D 4. Sample Analysis (LC-MS/MS) C->D E 5. Data Acquisition (Detect Analyte & Standard) D->E F 6. Peak Integration & Ratio Calculation E->F G 7. Absolute Quantification F->G

Caption: Workflow for quantification using a deuterated internal standard.

References

1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphoglycerol structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphoglycerol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphoglycerol (d31-POPG) is a deuterated synthetic phospholipid of significant interest in the field of lipidomics and membrane biophysics. As a structural analog of the naturally occurring 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG), its primary utility lies in its application as an internal standard for mass spectrometry-based quantification. The incorporation of 31 stable deuterium isotopes onto the palmitoyl chain renders the molecule chemically identical to its endogenous counterpart but isotopically distinct, allowing for precise and accurate measurement of POPG in complex biological samples.[1]

This guide provides a comprehensive overview of the structure, properties, and applications of d31-POPG, with a focus on detailed experimental protocols and workflows relevant to its use in modern analytical science.

Chemical Structure and Physicochemical Properties

The structure of d31-POPG consists of a glycerol backbone esterified with a deuterated palmitic acid (C16:0-d31) at the sn-1 position, an oleic acid (C18:1) at the sn-2 position, and a phosphoglycerol headgroup at the sn-3 position.

Structure:

Quantitative Data Summary

The table below summarizes the key physicochemical properties of both the deuterated (d31-POPG) and non-deuterated (POPG) forms for comparison.

Property1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphoglycerol (d31-POPG)1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG)Data Source(s)
Molecular Formula C40H46D31O10PC40H77O10P[2]
Average Molecular Weight ~780.29 g/mol ~749.0 g/mol [2][3]
Exact Mass 779.7199 g/mol 748.5254 g/mol [2][3]
Physical Form Solid / PowderSolid / Powder
Purity Typically >98%Typically >98%
Solubility Chloroform, MethanolChloroform: 2 mg/ml[4]
Storage Temperature -20°C-20°C
Primary Application Internal Standard for Mass Spectrometry, Neutron Scattering StudiesFormulation of membrane mimetics, Surfactant applications[1][2][4]

Core Application: Internal Standard for Quantitative Lipidomics

The most critical application of d31-POPG is as an internal standard in quantitative mass spectrometry. Due to its chemical similarity, d31-POPG co-elutes with endogenous POPG during liquid chromatography and exhibits identical ionization efficiency.[3] However, its increased mass allows it to be distinguished by the mass spectrometer. By adding a known quantity of d31-POPG to a sample prior to processing, any sample loss during extraction or variation in instrument response can be normalized, enabling highly accurate quantification.[3]

Experimental Workflow for POPG Quantification

The following diagram illustrates a typical workflow for the quantification of POPG in a biological sample, such as plasma or cell lysate, using d31-POPG as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cell Pellet) Spike Spike with Known Amount of d31-POPG Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch or MTBE Method) Spike->Extract Dry Dry Lipid Extract (under Nitrogen Stream) Extract->Dry Reconstitute Reconstitute in LC-MS Grade Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM or PRM Mode) Reconstitute->LCMS Detect Detect Ion Transitions: POPG (Analyte) d31-POPG (Standard) LCMS->Detect Integrate Integrate Peak Areas (Analyte & Standard) Detect->Integrate Ratio Calculate Peak Area Ratio (POPG / d31-POPG) Integrate->Ratio Quantify Quantify POPG Concentration (using Calibration Curve) Ratio->Quantify

Caption: Workflow for quantitative analysis of POPG using a deuterated internal standard.

Logical Framework for Quantification

The internal standard allows for ratiometric quantification. The ratio of the signal intensity (peak area) of the endogenous analyte to the signal intensity of the known amount of internal standard is used to determine the analyte's concentration, typically by referencing a calibration curve.

G cluster_inputs MS Signal Inputs cluster_process Calculation cluster_output Result Analyte Endogenous POPG (Unknown Quantity 'x') Ratio Calculate Ratio: Signal(POPG) / Signal(d31-POPG) Analyte->Ratio Standard d31-POPG Standard (Known Quantity 'k') Standard->Ratio Result Absolute Quantity of POPG Ratio->Result

Caption: Logical diagram of ratiometric quantification using an internal standard.

Experimental Protocols

The following is a detailed protocol for the extraction and quantification of POPG from human plasma using d31-POPG. This protocol is adapted from established lipid extraction methods.[5][6]

Protocol: Quantification of POPG in Human Plasma

1. Materials and Reagents:

  • Human plasma (collected with EDTA)

  • d31-POPG internal standard stock solution (1 mg/mL in chloroform:methanol 2:1)

  • LC-MS grade methanol (MeOH), chloroform (CHCl₃), methyl-tert-butyl ether (MTBE), and water

  • Phosphate-buffered saline (PBS)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer and centrifuge

2. Sample Preparation and Internal Standard Spiking:

  • Thaw frozen plasma samples on ice.

  • In a clean glass tube, add 50 µL of plasma.

  • Add 10 µL of a working solution of d31-POPG (e.g., 10 µg/mL) to the plasma. This amount should be optimized based on the expected endogenous POPG concentration.

  • Vortex briefly to mix.

3. Lipid Extraction (MTBE Method):

  • Add 1.5 mL of MeOH to the plasma/standard mixture. Vortex for 30 seconds.

  • Add 5 mL of MTBE. Vortex for 1 minute.

  • Incubate on a shaker at room temperature for 10 minutes.

  • Induce phase separation by adding 1.25 mL of LC-MS grade water. Vortex for 20 seconds.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C. Three layers will form: an upper organic layer (containing lipids), a lower aqueous layer, and a protein pellet at the interface.

  • Carefully collect the upper organic layer (~5 mL) using a glass pipette and transfer to a new glass tube.

  • Dry the collected lipid extract to completeness under a gentle stream of nitrogen.

  • Store the dried lipid film at -80°C until analysis.

4. Sample Reconstitution and LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as acetonitrile/isopropanol (1:1, v/v).

  • Transfer the reconstituted sample to an autosampler vial with an insert.

  • Inject 5-10 µL onto a reverse-phase C18 column for chromatographic separation.

  • Perform mass spectrometry in negative ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both POPG and d31-POPG.

    • POPG transition (example): m/z 747.5 → m/z 255.2 (palmitate fragment)

    • d31-POPG transition (example): m/z 778.7 → m/z 286.4 (d31-palmitate fragment) (Note: Exact m/z values may vary based on adducts and instrument calibration. Transitions must be optimized empirically.)

5. Data Analysis and Quantification:

  • Integrate the chromatographic peak areas for both the POPG and d31-POPG MRM transitions.

  • Calculate the peak area ratio (POPG / d31-POPG).

  • Determine the concentration of POPG in the original sample by plotting the area ratio against a calibration curve prepared with known amounts of non-deuterated POPG and a fixed amount of the d31-POPG internal standard.

Synthesis and Quality Control

The synthesis of 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphoglycerol is a multi-step chemical process. It typically begins with the synthesis of deuterated palmitic acid (d31-C16:0), which can be achieved through methods like metal-catalyzed hydrothermal H/D exchange reactions on the non-deuterated precursor.[7] This deuterated fatty acid is then enzymatically or chemically incorporated into the sn-1 position of a lysophospholipid precursor, followed by acylation at the sn-2 position with oleic acid and subsequent addition of the phosphoglycerol headgroup.

Quality control is paramount and typically involves:

  • Mass Spectrometry: To confirm the correct mass and isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR): To verify the chemical structure and the position of the fatty acyl chains.

  • Chromatography (TLC, HPLC): To ensure high purity (>98%).

References

An In-depth Technical Guide to the Physical Properties of Deuterated Phosphatidylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of deuterated phosphatidylglycerols (PGs), a class of lipids indispensable for advanced biophysical studies of model and biological membranes. The substitution of hydrogen with deuterium offers a powerful tool for techniques such as neutron scattering and nuclear magnetic resonance, enabling detailed structural and dynamic investigations. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of experimental workflows to facilitate a deeper understanding and application of these essential molecules in research and development.

Core Physical Properties of Deuterated Phosphatidylglycerols

Deuteration, particularly of the acyl chains, induces subtle yet significant changes in the physical properties of phosphatidylglycerols. These alterations are crucial to consider when designing experiments and interpreting data. The primary effects include a depression of the gel-to-liquid crystalline phase transition temperature (T m), as well as changes to the area per lipid and bilayer thickness.

Phase Transition Temperatures (T

m)

The main phase transition temperature is a critical parameter that defines the physical state of the lipid bilayer. Acyl chain deuteration has been systematically shown to lower the T m of saturated phospholipids. For phosphatidylcholines (PCs) with the same acyl chains, the decrease is consistently around 4.3 ± 0.1 °C[1][2]. Given that phosphatidylglycerols and phosphatidylcholines with identical acyl chains exhibit nearly the same transition temperatures, a similar decrease is expected for deuterated PGs[3].

| Lipid | Acyl Chains | Protiated Tm (°C) | Estimated Deuterated T m (°C) | Experimental Technique | | :--- | :--- | :--- | :--- | :--- | | DMPG | 14:0/14:0 | 23 | ~18.7 | Differential Scanning Calorimetry (DSC) | | DPPG | 16:0/16:0 | 41 | ~36.7 | Differential Scanning Calorimetry (DSC) | | DSPG | 18:0/18:0 | 54 | ~49.7 | Differential Scanning Calorimetry (DSC) |

Table 1: Gel-to-Liquid Crystalline Phase Transition Temperatures (T m) of Saturated Phosphatidylglycerols and Estimated Values for their Acyl-Chain Perdeuterated Analogs. The protiated T m values are for multilamellar vesicles in the presence of 100 mM NaCl[4]. The estimated deuterated T m is calculated by subtracting 4.3°C, based on the observed shift for deuterated phosphatidylcholines[1][2].

Structural Parameters of Phosphatidylglycerol Bilayers

| Lipid | Temperature (°C) | Area per Lipid (Ų) | Bilayer Thickness (D B) (Å) | Hydrocarbon Thickness (2D C) (Å) | Experimental Technique | | :--- | :--- | :--- | :--- | :--- | :--- | | DMPG | 30 | 60.9 | 39.0 | 29.2 | SANS/SAXS | | DPPG | 50 | 62.8 | 41.6 | 31.0 | SANS/SAXS | | POPG | 30 | 66.0 ± 1.3 | 36.7 ± 0.7 | 27.9 ± 0.6 | SANS/SAXS |

Table 2: Experimentally determined structural parameters for various protiated phosphatidylglycerol bilayers in the liquid crystalline phase. These values serve as a reference for understanding the impact of deuteration. Data for DMPG and DPPG are from[4], and for POPG from[5][6].

Experimental Protocols

The characterization of deuterated phosphatidylglycerols relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments cited in this guide.

Differential Scanning Calorimetry (DSC)

DSC is utilized to determine the thermotropic phase behavior of lipid dispersions, particularly the main phase transition temperature (T m)[7][8].

Methodology:

  • Sample Preparation: A known amount of the deuterated phosphatidylglycerol is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial. The film is further dried under high vacuum for several hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with a buffer solution (e.g., 100 mM NaCl, 10 mM HEPES, pH 7.4) to a final lipid concentration of 1-5 mg/mL. The hydration is performed above the expected T m of the lipid to ensure proper vesicle formation.

  • Vesicle Formation: The hydrated lipid suspension is subjected to several freeze-thaw cycles followed by vortexing to create multilamellar vesicles (MLVs).

  • DSC Measurement: The lipid dispersion and a matching reference buffer are loaded into the sample and reference cells of the DSC instrument, respectively. The samples are scanned over a temperature range that encompasses the expected phase transition, typically at a scan rate of 1-2 °C/min.

  • Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature, the peak temperature (T m), and the enthalpy of the transition (ΔH)[9][10].

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis Dissolve Dissolve Lipid in Organic Solvent Evaporate Evaporate Solvent (Nitrogen Stream) Dissolve->Evaporate Dry Dry under Vacuum Evaporate->Dry Hydrate Hydrate with Buffer (above Tm) Dry->Hydrate Vesicles Form MLVs (Freeze-Thaw/Vortex) Hydrate->Vesicles Load Load Sample and Reference into DSC Vesicles->Load Scan Temperature Scan Load->Scan Analyze Analyze Thermogram Scan->Analyze Tm Tm Analyze->Tm Determine Tm, ΔH

DSC experimental workflow for phase transition analysis.
Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for determining the structure of lipid bilayers, including thickness and area per lipid, by exploiting the different scattering lengths of hydrogen and deuterium[11][12].

Methodology:

  • Sample Preparation: Unilamellar vesicles (ULVs) are typically prepared by extrusion. A hydrated lipid suspension (as prepared for DSC) is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Contrast Variation: To enhance structural determination, samples are often prepared in different H₂O/D₂O mixtures (e.g., 100% D₂O, 50% D₂O/50% H₂O, and 100% H₂O). Using chain-deuterated lipids in a D₂O solvent can make the lipid bilayer "invisible" to neutrons, allowing for the study of membrane-associated proteins.

  • SANS Measurement: The vesicle solutions are placed in quartz cuvettes and exposed to a collimated neutron beam. The scattered neutrons are detected by a 2D detector.

  • Data Reduction: The raw 2D scattering data is corrected for background scattering and detector efficiency, and then radially averaged to produce a 1D scattering profile of intensity (I) versus scattering vector (q).

  • Data Analysis: The scattering profile is fitted to a model of the vesicle structure (e.g., a core-shell model or a more detailed scattering density profile model) to extract parameters such as bilayer thickness, area per lipid, and hydrocarbon thickness[13][14].

SANS_Workflow cluster_prep Sample Preparation cluster_sans SANS Measurement & Analysis Hydrate Hydrate Deuterated Lipid Film Extrude Extrude to form ULVs Hydrate->Extrude Contrast Prepare in different H₂O/D₂O mixtures Extrude->Contrast Measure SANS Data Acquisition Contrast->Measure Reduce Data Reduction (2D to 1D) Measure->Reduce Model Fit Data to Bilayer Model Reduce->Model Params Bilayer Thickness, Area per Lipid Model->Params Extract Structural Parameters

SANS experimental workflow for bilayer structure determination.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to probe the conformational order of the lipid acyl chains. The C-D stretching vibrations of deuterated lipids are spectrally distinct from the C-H stretching vibrations of protiated lipids, allowing for the independent analysis of each component in a mixture[15].

Methodology:

  • Sample Preparation: A hydrated lipid dispersion is prepared as described for DSC.

  • FTIR Measurement: A small aliquot of the lipid sample is placed between two CaF₂ or BaF₂ windows separated by a thin spacer. The sample is then placed in a temperature-controlled cell within the FTIR spectrometer.

  • Data Acquisition: Infrared spectra are collected over a range of temperatures, particularly across the phase transition. The region of interest for deuterated acyl chains is typically 2000-2300 cm⁻¹, corresponding to the C-D stretching vibrations.

  • Data Analysis: The peak position of the symmetric (ν s(CD₂)) and antisymmetric (ν as(CD₂)) stretching bands are plotted as a function of temperature. A sharp increase in the peak wavenumber indicates a transition from the ordered gel phase to the disordered liquid crystalline phase[16][17][18][19].

Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy

²H NMR spectroscopy provides detailed information about the orientational order and dynamics of specific segments of the lipid molecules. By selectively deuterating positions along the acyl chain, an order parameter profile can be constructed.

Methodology:

  • Sample Preparation: Lipid samples are prepared as multilamellar vesicles (MLVs) in a buffer, often with a cryoprotectant if low temperatures are to be studied. The sample is then transferred to an NMR tube.

  • NMR Measurement: ²H NMR spectra are acquired using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence. Spectra are typically recorded as a function of temperature.

  • Data Analysis: In the liquid crystalline phase, the spectrum of a specifically deuterated segment appears as a Pake doublet. The quadrupolar splitting (Δν Q) is measured from the separation of the two peaks.

  • Order Parameter Calculation: The carbon-deuterium bond order parameter (S CD) is calculated from the quadrupolar splitting using the equation: S CD = (4/3) * (h * Δν Q) / (e²qQ/h) where h is Planck's constant and (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond (approximately 170 kHz)[20]. The order parameter provides a measure of the motional anisotropy of the C-D bond vector relative to the bilayer normal.

NMR_Logic cluster_exp Experimental Measurement cluster_analysis Data Analysis Sample Deuterated Lipid Sample (MLVs) NMR Acquire ²H NMR Spectrum Sample->NMR Spectrum Pake Doublet Spectrum NMR->Spectrum Measure Measure Quadrupolar Splitting (ΔνQ) Spectrum->Measure Calculate Calculate Order Parameter (SCD) Measure->Calculate Profile Construct Order Parameter Profile Calculate->Profile Interpretation Interpretation Profile->Interpretation Interpret Chain Order and Dynamics

Logical flow for determining lipid order from ²H NMR.

Conclusion

Deuterated phosphatidylglycerols are invaluable tools for the detailed biophysical characterization of lipid membranes. While deuteration introduces predictable changes to their physical properties, most notably a depression in the phase transition temperature, these effects can be accounted for in experimental design. The use of techniques such as DSC, SANS, FTIR, and ²H NMR, facilitated by isotopic labeling, provides unparalleled insight into the structure, dynamics, and phase behavior of these important biological molecules. This guide serves as a foundational resource for researchers employing deuterated PGs to advance our understanding of membrane biology and to develop novel lipid-based technologies.

References

16:0-18:1 PG-d31 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the molecular characteristics of deuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly referred to as 16:0-18:1 PG-d31. It is intended for researchers, scientists, and professionals in the field of drug development who utilize stable isotope-labeled lipids in their studies.

Core Molecular Data

The incorporation of 31 deuterium atoms into the 16:0-18:1 PG molecule significantly alters its molecular weight, providing a distinct isotopic signature for use in various analytical applications, such as mass spectrometry-based lipidomics. The fundamental properties of both the non-deuterated and deuterated forms are summarized below for direct comparison.

Property16:0-18:1 PGThis compound
Empirical Formula C₄₀H₇₆O₁₀PNa[1][2]C₄₀H₄₅D₃₁O₁₀PNa
Average Molecular Weight 770.99 g/mol [1][2]802.21 g/mol
Monoisotopic Molecular Weight 748.5254 u779.7208 u

Note: The molecular weight of the sodium salt is presented. The free acid form has an average molecular weight of 749.0071 g/mol .[3][4] The atomic weight of deuterium is approximately 2.014 u.[5][6][7]

Experimental and Analytical Considerations

The primary application of this compound is as an internal standard in quantitative mass spectrometry. The following sections outline a general experimental workflow and the underlying principles for its use.

Experimental Workflow: Lipid Extraction and Analysis

A typical workflow for the analysis of lipids from a biological sample using a deuterated internal standard is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Biological Sample Spike Spike with This compound Sample->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification LCMS->Quant Results Endogenous PG Levels Quant->Results

Fig. 1: General workflow for lipid analysis using a deuterated standard.

Methodology:

  • Sample Preparation: A known amount of this compound is added to the biological sample prior to lipid extraction. This "spiking" step is crucial for accurate quantification as the internal standard experiences the same sample processing and potential for loss as the endogenous analyte.

  • Lipid Extraction: A common method for extracting lipids from biological matrices is the Bligh-Dyer extraction, which uses a chloroform/methanol/water solvent system to partition lipids into an organic phase.

  • LC-MS/MS Analysis: The extracted lipids are separated using liquid chromatography (LC) and detected by tandem mass spectrometry (MS/MS). The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the endogenous 16:0-18:1 PG and the deuterated this compound standard.

  • Quantification: The peak area of the endogenous 16:0-18:1 PG is compared to the peak area of the known amount of this compound internal standard. This ratio is used to calculate the absolute concentration of the endogenous lipid in the original sample.

Signaling and Metabolic Pathways

Phosphatidylglycerols (PGs) are important components of cellular membranes and are precursors for other essential lipids, such as cardiolipin. The metabolic pathway leading to the synthesis of PG is a fundamental process in lipid biochemistry.

signaling_pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CTP PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP Glycerol-3-P PG Phosphatidylglycerol (16:0-18:1 PG) PGP->PG H₂O CL Cardiolipin PG->CL CDP-DAG

Fig. 2: Simplified biosynthesis pathway of phosphatidylglycerol.

This diagram illustrates the key enzymatic steps in the de novo synthesis of phosphatidylglycerol. The deuterated form, this compound, is chemically identical to its non-deuterated counterpart in terms of its participation in these pathways, but its distinct mass allows for its differentiation in metabolic flux studies.

References

The Multifaceted Roles of Phosphatidylglycerol in Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphatidylglycerol (PG) is a ubiquitous glycerophospholipid that plays a pivotal, often underappreciated, role in the structure and function of biological membranes across all domains of life. While typically a minor component of eukaryotic plasma membranes, its significance is pronounced in specific subcellular compartments and in prokaryotic systems. This technical guide provides an in-depth exploration of the core functions of phosphatidylglycerol, presenting quantitative data, detailed experimental methodologies, and visual representations of its involvement in key cellular processes.

Structural and Biophysical Functions of Phosphatidylglycerol

Phosphatidylglycerol is integral to maintaining the physical properties of cellular membranes, contributing to their fluidity, stability, and overall structural integrity.[1][2] Its unique headgroup and fatty acid composition allow it to modulate the lipid bilayer in various ways.

Membrane Fluidity and Stability

PG's presence in a membrane influences its fluidity, which is critical for a host of cellular functions, including the activity of membrane-bound enzymes and receptors.[1] In anaerobic bacteria, PG is vital for preserving the fluidity and structural integrity of the cell membrane, which is essential for survival in low-oxygen environments.[1][2] While specific quantitative effects on membrane transition temperature are highly dependent on the fatty acid chains, the anionic nature of PG's headgroup can influence lipid packing and membrane curvature.

Role in Specific Membranes

The concentration of phosphatidylglycerol varies significantly between different organisms and organelles, reflecting its specialized functions.

Membrane TypeOrganism/OrganellePhosphatidylglycerol Content (% of total phospholipids)Key Function
Bacterial MembranesStaphylococcus aureusUp to 80%Membrane stability and integrity[3]
Bacterial MembranesEscherichia coli~20%Major anionic lipid, protein interaction[4]
Thylakoid MembranesPlants, Cyanobacteria20-30%Photosynthesis, structural organization[5][6]
Inner Mitochondrial MembraneEukaryotesLow amountsPrecursor for cardiolipin[7][8]
Pulmonary SurfactantMammals7-15%Alveolar stability, spreading of surfactant[5][9]

The Indispensable Role of Phosphatidylglycerol in Photosynthesis

In plants and cyanobacteria, phosphatidylglycerol is a crucial component of the thylakoid membranes, where the light-dependent reactions of photosynthesis occur.[10][11] Its functions are multifaceted, ranging from structural support of photosynthetic complexes to direct participation in electron transport.

Structural Organization of Photosystems

Genetic and biochemical studies have demonstrated that PG is essential for the proper assembly and stabilization of photosystem I (PSI) and photosystem II (PSII) complexes.[10][11] It is involved in the organization of photosynthetic pigments, such as chlorophyll, within the thylakoid membranes, which is critical for efficient light harvesting.[1][2]

Involvement in Electron Transport

Phosphatidylglycerol acts as a cofactor for key proteins involved in the photosynthetic electron transport chain.[1][2] A reduction in PG content can lead to impaired electron flow and a decrease in photosynthetic efficiency.[6]

A simplified workflow for investigating the role of PG in photosynthesis is outlined below.

experimental_workflow_photosynthesis cluster_mutagenesis Mutant Generation cluster_analysis Phenotypic and Functional Analysis mutant Construct PG synthesis-deficient mutant (e.g., cdsA gene knockout) growth Monitor growth under PG-supplemented and PG-depleted conditions mutant->growth pigment Quantify chlorophyll content growth->pigment electron_transport Measure photosynthetic electron transport rates growth->electron_transport ps_stability Analyze stability of photosystem complexes (e.g., Blue Native PAGE) growth->ps_stability

Workflow for studying PG's role in photosynthesis.

Phosphatidylglycerol in Mammalian Physiology: The Case of Pulmonary Surfactant

In mammals, one of the most well-characterized roles of phosphatidylglycerol is in the pulmonary surfactant, a complex mixture of lipids and proteins that lines the alveoli of the lungs.[7][9]

Function in Surfactant Spreading and Stability

While dipalmitoylphosphatidylcholine (DPPC) is the primary surface tension-reducing component of surfactant, PG is thought to be crucial for the proper spreading and adsorption of the surfactant film over the alveolar surface.[7][9] The absence or significant reduction of PG, as seen in premature infants, is associated with respiratory distress syndrome.[12] Although not strictly essential for the formation of the surfactant complex, PG enhances its properties in stabilizing the alveoli.[12]

Innate Immunity and Anti-inflammatory Properties

Recent research has highlighted a role for PG in modulating the innate immune response within the lungs.[5] It has been shown to inhibit Toll-like receptor (TLR2 and TLR4) activation induced by pathogens and damage-associated molecular patterns (DAMPs), thereby reducing the production of inflammatory mediators.[13]

Biosynthesis of Phosphatidylglycerol

The biosynthesis of phosphatidylglycerol follows a conserved pathway in most organisms, beginning with the precursor molecule phosphatidic acid (PA).

pg_biosynthesis G3P Glycerol-3-Phosphate enzyme1 Acyltransferases G3P->enzyme1 PA Phosphatidic Acid enzyme2 CDP-diacylglycerol synthase PA->enzyme2 + CTP CDP_DAG CDP-Diacylglycerol enzyme3 PGP synthase CDP_DAG->enzyme3 + Glycerol-3-Phosphate PGP Phosphatidylglycerol Phosphate enzyme4 PGP phosphatase PGP->enzyme4 PG Phosphatidylglycerol enzyme5 Cardiolipin synthase PG->enzyme5 + CDP-Diacylglycerol (Eukaryotes) + Phosphatidylglycerol (Bacteria) CL Cardiolipin enzyme1->PA enzyme2->CDP_DAG enzyme3->PGP enzyme4->PG enzyme5->CL

The biosynthetic pathway of phosphatidylglycerol.

In this pathway, phosphatidic acid is first converted to CDP-diacylglycerol.[7] Subsequently, phosphatidylglycerol phosphate (PGP) synthase catalyzes the reaction of CDP-diacylglycerol with glycerol-3-phosphate to form PGP.[7] Finally, PGP is dephosphorylated by a PGP phosphatase to yield phosphatidylglycerol.[7] PG can then serve as a precursor for the synthesis of cardiolipin.[7]

Phosphatidylglycerol in Cellular Signaling

Phosphatidylglycerol is not merely a structural lipid; it also participates in cellular signaling cascades.

Precursor to Signaling Molecules

In animal cells, PG can be a precursor for the synthesis of lysophosphatidylglycerols, which are involved in regulating a variety of cellular processes, including inflammatory and immune responses.[2]

Interaction with Membrane Proteins

The anionic headgroup of phosphatidylglycerol can engage in electrostatic interactions with positively charged amino acid residues in membrane proteins, thereby influencing their conformation and function.[14] This interaction is crucial for the proper folding and stability of certain membrane proteins.[15] For instance, in E. coli, PG has been shown to be important for the dimerization of the leucine transporter (LeuT).[16]

A generalized signaling pathway involving a PG-derived lipid is depicted below.

signaling_pathway PG Phosphatidylglycerol PLA2 Phospholipase A2 PG->PLA2 LysoPG Lysophosphatidylglycerol PLA2->LysoPG Receptor Cell Surface Receptor (e.g., GPCR) LysoPG->Receptor Binds and activates Downstream Downstream Signaling (e.g., Inflammatory Response) Receptor->Downstream

A generalized signaling pathway involving PG.

Experimental Protocols

Lipid Extraction and Analysis

Objective: To quantify the amount of phosphatidylglycerol in a given biological sample.

Methodology (Bligh-Dyer Extraction):

  • Homogenize the biological sample.

  • Add a mixture of chloroform, methanol, and water (1:2:0.8 v/v/v) to the homogenate and vortex thoroughly.

  • Add additional chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water) and vortex again.

  • Centrifuge the mixture to separate the phases. The lower chloroform phase will contain the lipids.

  • Collect the lower chloroform phase and dry it under a stream of nitrogen.

  • Resuspend the lipid extract in a suitable solvent.

  • Separate the lipid classes using two-dimensional thin-layer chromatography (2D-TLC) or high-performance liquid chromatography (HPLC).

  • Identify and quantify the PG spot or peak by comparison to a known standard, for example, by phosphorus assay or mass spectrometry.

Assay for Membrane Fluidity (Anisotropy Measurement)

Objective: To determine the effect of phosphatidylglycerol on membrane fluidity.

Methodology:

  • Prepare liposomes (artificial membrane vesicles) with varying concentrations of phosphatidylglycerol.

  • Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the liposomes.

  • Excite the probe with polarized light at its excitation wavelength.

  • Measure the fluorescence emission parallel and perpendicular to the plane of the polarized excitation light using a fluorescence spectrophotometer equipped with polarizers.

  • Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is a correction factor for the instrument.

  • A lower anisotropy value corresponds to higher membrane fluidity. Compare the anisotropy values of liposomes with and without PG to determine its effect.

Conclusion

Phosphatidylglycerol, though often a minor lipid species, exhibits a remarkable functional diversity that is essential for fundamental biological processes. From maintaining the structural integrity of bacterial membranes and enabling the biogenesis of photosynthetic machinery to its critical role in mammalian lung function and cellular signaling, PG is a key player in the complex environment of the cell membrane. A deeper understanding of its functions and the pathways it participates in holds significant potential for the development of novel therapeutic strategies targeting membrane-related diseases and for advancements in synthetic biology.

References

role of 16:0-18:1 PG in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 16:0-18:1 PG in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (16:0-18:1 PG), a ubiquitous anionic phospholipid, is a critical component of biological membranes, playing multifaceted roles that extend beyond structural integrity. This technical guide provides a comprehensive overview of the current understanding of 16:0-18:1 PG's function in various biological systems. We delve into its distribution across different tissues, its involvement in key signaling pathways, and its influence on the function of membrane-associated proteins. This document summarizes quantitative data, details relevant experimental methodologies, and provides visual representations of key processes to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.

Introduction

Phosphatidylglycerol (PG) is a glycerophospholipid that, while often a minor component of total cellular phospholipids in mammals (typically 1-2%), plays crucial roles in specific cellular compartments and processes.[1][2][3] The specific acyl chain composition of PG species, such as 16:0-18:1 PG (also known as POPG), significantly influences membrane properties and protein interactions.[4] This guide focuses on the biological significance of the 16:0-18:1 PG species, highlighting its involvement in membrane dynamics, cellular signaling, and disease.

Physicochemical Properties and Distribution of 16:0-18:1 PG

16:0-18:1 PG consists of a glycerol backbone esterified to palmitic acid (16:0) at the sn-1 position and oleic acid (18:1) at the sn-2 position, with a phosphoglycerol headgroup.[5] This anionic nature at physiological pH is critical for its interaction with positively charged residues on proteins and for its role in modulating membrane surface charge.[6]

Data Presentation: Quantitative Distribution of PG in Rat Tissues

The following table summarizes the concentration of total phosphatidylglycerol (PG) in various rat tissues, providing an indication of the abundance of this lipid class. While specific quantification for the 16:0-18:1 species across all tissues is not available in a single dataset, it is a predominant molecular species of PG in many mammalian tissues.[7][8]

TissuePG Concentration (µg/g of tissue)Reference
Heart~250[7]
Kidney~150[7]
Liver~50[7]
Gluteus Muscle~40[7]
Soleus Muscle~75[7]
Visceral Adipose Tissue (VAT)~20[7]
Subcutaneous Adipose Tissue (SAT)~30[7]

Note: The data represents the total PG concentration. 16:0-18:1 PG is a major species within this class.

Role of 16:0-18:1 PG in Biological Membranes and Protein Function

16:0-18:1 PG contributes to the structural integrity and fluidity of cellular membranes.[9] Its presence can influence membrane curvature and create specific lipid microdomains that recruit or modulate the activity of membrane proteins.

A notable example of its direct interaction with a membrane protein is its effect on the Erwinia ligand-gated ion channel (ELIC). Studies have shown that 16:0-18:1 PG preferentially binds to ELIC, stabilizing its open state and reducing desensitization. This interaction is mediated by specific arginine residues in the transmembrane domain of the channel.[6][10]

Involvement of 16:0-18:1 PG in Signaling Pathways

16:0-18:1 PG is not merely a structural lipid but also an active participant in cellular signaling, particularly in the inflammatory response.

Toll-Like Receptor 4 (TLR4) Signaling

A significant body of evidence points to the immunomodulatory role of 16:0-18:1 PG in the context of the TLR4 signaling pathway. It acts as a potent inhibitor of lipopolysaccharide (LPS)-induced inflammation. Mechanistically, 16:0-18:1 PG is thought to interfere with the binding of LPS to its co-receptors, CD14 and MD-2, thereby preventing the activation of TLR4 and the subsequent downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α.

TLR4_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS CD14 CD14 LPS->CD14 Binds MD2 MD-2 CD14->MD2 Transfers LPS to TLR4 TLR4 MD2->TLR4 Activates POPG 16:0-18:1 PG POPG->CD14 Inhibits Binding POPG->MD2 Inhibits Binding MyD88 MyD88 TLR4->MyD88 Recruits NFkB NF-κB Activation MyD88->NFkB Leads to Cytokines Pro-inflammatory Cytokines (TNF-α) NFkB->Cytokines Induces Production

Inhibition of TLR4 signaling by 16:0-18:1 PG.

Apoptosis and Mitochondrial Function

While the direct role of 16:0-18:1 PG in apoptosis is an area of ongoing research, its precursor relationship with cardiolipin, a key mitochondrial phospholipid, suggests an indirect involvement.[5][11] Cardiolipin is essential for the structural integrity of mitochondrial cristae and the function of the electron transport chain. Its externalization to the outer mitochondrial membrane is a critical step in the intrinsic apoptotic pathway, facilitating the activation of caspases.[6][12]

Furthermore, there is evidence that 16:0-18:1 PG can influence the mitochondrial permeability transition pore (mPTP), a key regulator of cell death.[13] In the context of Huntington's disease models, anionic phospholipids like POPG have been shown to influence the aggregation of mutant huntingtin protein, a process linked to mPTP opening and apoptosis.

Apoptosis_Regulation cluster_mitochondrion Mitochondrion cluster_imm Inner Membrane cluster_intermembrane Intermembrane Space cluster_cytosol Cytosol Cardiolipin Cardiolipin Bcl2 Bcl-2 Family Proteins Cardiolipin->Bcl2 Interacts with mPTP mPTP CytochromeC Cytochrome c mPTP->CytochromeC Regulates Release Apoptosome Apoptosome Formation CytochromeC->Apoptosome POPG 16:0-18:1 PG POPG->Cardiolipin Precursor to POPG->mPTP May Influence Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis Bcl2->mPTP Modulate

Potential involvement of 16:0-18:1 PG in apoptosis.

Experimental Protocols

Lipid Extraction from Biological Tissues for LC-MS/MS Analysis

This protocol is a modified Bligh and Dyer method, optimized for the recovery of anionic phospholipids like PG.[1][3]

  • Homogenization: Homogenize tissue samples in a suitable buffer (e.g., PBS) on ice.

  • Initial Extraction: To the homogenate, add a 2:1 mixture of methanol/chloroform. Vortex thoroughly for 1 minute.

  • Phase Separation: Add 1 part chloroform and 1 part 0.1 M NaCl. Vortex for 30 seconds and then centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen. Reconstitute the lipid extract in a known volume of a suitable solvent (e.g., 1:1 chloroform/methanol) for LC-MS/MS analysis.[1]

  • Internal Standards: For quantitative analysis, a known amount of an appropriate internal standard (e.g., a deuterated PG species) should be added at the beginning of the extraction process.

Lipid_Extraction_Workflow start Tissue Sample homogenize Homogenize in Buffer start->homogenize extract Add Methanol/Chloroform (2:1) homogenize->extract phase_separate Add Chloroform & 0.1M NaCl Centrifuge extract->phase_separate collect Collect Lower Organic Phase phase_separate->collect dry Dry under Nitrogen collect->dry reconstitute Reconstitute in Chloroform/Methanol (1:1) dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Workflow for lipid extraction from tissues.

Preparation of 16:0-18:1 PG-Containing Liposomes

Liposomes are widely used as model membrane systems to study lipid-protein interactions.

  • Lipid Film Formation: In a round-bottom flask, dissolve 16:0-18:1 PG and other desired lipids (e.g., POPC) in chloroform. Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydration: Hydrate the lipid film with an appropriate aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to either sonication or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Purification: Separate the prepared liposomes from unincorporated material by size exclusion chromatography or centrifugation if necessary.

Analysis of Protein-Lipid Interactions using Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of binding kinetics.[9][13]

  • Liposome Capture: Capture 16:0-18:1 PG-containing liposomes onto a sensor chip (e.g., an L1 chip). This can be achieved through hydrophobic interactions between the lipid bilayers and the lipophilic surface of the chip.

  • Analyte Injection: Inject the protein of interest at various concentrations over the captured liposome surface.

  • Data Acquisition: Monitor the change in the SPR signal (response units) over time, which corresponds to the binding of the protein to the liposomes.

  • Kinetic Analysis: Analyze the association and dissociation phases of the binding curves to determine kinetic parameters such as the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Conclusion and Future Directions

16:0-18:1 PG is emerging as a key player in a variety of cellular processes, moving beyond its traditional role as a simple membrane constituent. Its ability to directly interact with and modulate the function of proteins involved in signaling and ion transport highlights its potential as a therapeutic target. The immunomodulatory properties of 16:0-18:1 PG, particularly its inhibition of the TLR4 pathway, present exciting opportunities for the development of novel anti-inflammatory drugs.

Future research should focus on further elucidating the specific protein interactome of 16:0-18:1 PG and its precise roles in other signaling pathways, such as apoptosis and mitochondrial regulation. Advanced lipidomics and proteomics approaches will be instrumental in mapping these interactions and understanding their functional consequences in both health and disease. A deeper understanding of the biology of 16:0-18:1 PG will undoubtedly pave the way for innovative therapeutic strategies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of Deuterated Lipid Standards

Introduction

Deuterated lipid standards are indispensable tools in lipidomics research and drug development. The substitution of hydrogen with its stable isotope, deuterium, creates a mass shift that allows for their use as internal standards in mass spectrometry-based quantification, enabling precise and accurate measurement of lipid species in complex biological samples.[1][2][3] Furthermore, deuterated lipids are crucial for structural studies of biological membranes using techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, where the difference in neutron scattering length between hydrogen and deuterium provides unique structural insights.[4][5][6] This technical guide provides an in-depth overview of the core methodologies for synthesizing various classes of deuterated lipid standards, complete with experimental protocols, quantitative data, and visual workflows.

Synthesis of Deuterated Fatty Acid Standards

Deuterated fatty acids are fundamental building blocks for the synthesis of more complex deuterated lipids.[7][8] The primary methods for their synthesis involve direct hydrogen-deuterium (H/D) exchange for saturated fatty acids and multi-step chemical synthesis for unsaturated fatty acids.

Perdeuteration of Saturated Fatty Acids via H/D Exchange

A common and efficient method for producing perdeuterated saturated fatty acids is through metal-catalyzed hydrothermal H/D exchange. This method utilizes D₂O as the deuterium source and a platinum-on-carbon (Pt/C) catalyst to activate the C-H bonds.[7]

Experimental Protocol: Perdeuteration of Lauric Acid

  • Reaction Setup: In a high-pressure Parr reactor, combine lauric acid, 10% Pt/C catalyst, and D₂O.

  • Hydrothermal Reaction: Seal the reactor and heat to a specified temperature (e.g., 200-250°C) and pressure for a set duration.

  • Catalyst Removal: After cooling, filter the reaction mixture to remove the Pt/C catalyst.

  • Extraction: Acidify the filtrate and extract the deuterated lauric acid using an organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Repeated Exchange (Optional): To achieve higher deuterium incorporation (e.g., >98%), the H/D exchange process can be repeated one or two more times with fresh D₂O and catalyst.[7]

Quantitative Data for Saturated Fatty Acid Deuteration

Fatty AcidMethodDeuterium Incorporation (%)Yield (%)Reference
Lauric AcidPt/C catalyzed H/D exchange>98-[7]
Nonanoic AcidPt/C catalyzed H/D exchange>98-[4][7]
Palmitic AcidPt/C catalyzed H/D exchange>98-[7]
Azelaic AcidPt/C catalyzed H/D exchange>9874[4]
Synthesis of Deuterated Unsaturated Fatty Acids

Unsaturated fatty acids like oleic acid are not amenable to direct H/D exchange due to the presence of the double bond.[7] Therefore, their synthesis requires a multi-step chemical approach, often starting from deuterated saturated precursors and employing reactions like the Wittig reaction to introduce the double bond with the correct stereochemistry.[4]

Experimental Workflow: Synthesis of [D₃₂]Oleic Acid

The synthesis of highly deuterated oleic acid can be achieved by coupling two deuterated saturated fatty acid derivatives, such as [D₁₄]azelaic acid and [D₁₇]nonanoic acid.[4]

G cluster_start Starting Materials cluster_deuteration Deuteration cluster_coupling Chemical Synthesis Azelaic Acid Azelaic Acid D14_Azelaic_Acid [D14]Azelaic Acid Azelaic Acid->D14_Azelaic_Acid H/D Exchange Nonanoic Acid Nonanoic Acid D17_Nonanoic_Acid [D17]Nonanoic Acid Nonanoic Acid->D17_Nonanoic_Acid H/D Exchange Wittig_Reaction Wittig Reaction D14_Azelaic_Acid->Wittig_Reaction D17_Nonanoic_Acid->Wittig_Reaction D32_Oleic_Acid [D32]Oleic Acid Wittig_Reaction->D32_Oleic_Acid

Caption: Workflow for the synthesis of [D₃₂]oleic acid from deuterated precursors.

Quantitative Data for Unsaturated Fatty Acid Synthesis

ProductPrecursorsDeuterium Purity (%)Overall Yield (%)Reference
[D₃₂]Oleic Acid[D₁₄]Azelaic acid, [D₁₇]Nonanoic acid~94-[4]

Synthesis of Deuterated Glycerolipids and Phospholipids

Deuterated glycerolipids and phospholipids are commonly synthesized by incorporating deuterated fatty acyl chains into a glycerol backbone. This can be achieved through chemical esterification or semi-synthetic approaches that combine enzymatic and chemical methods.

Chemical Synthesis of Deuterated Phospholipids

A straightforward method for synthesizing deuterated phospholipids is the Steglich esterification, which couples deuterated fatty acids to a commercially available glycerophosphocholine (GPC) backbone.[4]

Experimental Protocol: Synthesis of [D₆₄]Dioleoyl-sn-glycero-3-phosphocholine ([D₆₄]DOPC)

  • Reactant Preparation: Dissolve [D₃₂]oleic acid, sn-glycero-3-phosphocholine-CdCl₂ (GPC), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in a suitable solvent.

  • Esterification: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to the mixture to facilitate the esterification reaction.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Purification: After the reaction is complete, filter the mixture to remove byproducts and purify the [D₆₄]DOPC using column chromatography.

Quantitative Data for Deuterated Phospholipid Synthesis

ProductMethodDeuterium Incorporation (%)Yield (%)Reference
[D₆₄]DOPCSteglich Esterification~91.5 (oleoyl tails)60[4]
Semi-Synthetic Approach for Tail-Deuterated Phospholipids

A semi-synthetic strategy allows for the specific replacement of acyl chains in natural phospholipids with deuterated ones. This approach often involves enzymatic hydrolysis followed by chemical re-esterification.[7]

G Natural_Phospholipid Natural Phospholipid (e.g., DOPC) Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., Phospholipase A2) Natural_Phospholipid->Enzymatic_Hydrolysis Lyso_Phospholipid Lyso-phospholipid Enzymatic_Hydrolysis->Lyso_Phospholipid Chemical_Esterification Chemical Esterification Lyso_Phospholipid->Chemical_Esterification Deuterated_Phospholipid Tail-Deuterated Phospholipid Chemical_Esterification->Deuterated_Phospholipid Deuterated_Fatty_Acid Deuterated Fatty Acid Deuterated_Fatty_Acid->Chemical_Esterification

Caption: Semi-synthetic workflow for producing tail-deuterated phospholipids.

Synthesis of Deuterated Sphingolipid Standards

The synthesis of deuterated sphingolipids can be achieved by introducing deuterium into the sphingoid backbone or the N-acyl chain.

Deuteration of the Sphingoid Backbone

Selective deuteration of the sphingoid backbone can be accomplished through specific chemical reactions. For example, deuterium can be introduced at the C-3 position via sodium borodeuteride reduction of an α,β-enone intermediate.[8] Deuteration at C-4 and C-5 can be achieved through a hydrogen-deuterium exchange reaction of a β-ketophosphonate intermediate.[8]

Experimental Protocol: Deuteration at C-3 of Sphingosine

  • Preparation of α,β-enone: Synthesize an appropriate α,β-enone precursor of sphingosine.

  • Reduction with Sodium Borodeuteride: Reduce the α,β-enone using sodium borodeuteride in perdeuteromethanol, often in the presence of cerium(III) chloride, to install deuterium at the C-3 position.

  • Purification: Purify the resulting 3-deuterio-sphingosine derivative using standard chromatographic techniques.

Biosynthetic Approaches for Deuterated Lipids

An alternative to chemical synthesis is the production of deuterated lipids through biological systems. This involves growing microorganisms, such as E. coli, in deuterated media.[5]

In Vivo Deuteration of Phospholipids in E. coli

E. coli can be cultured in media containing D₂O and a deuterated carbon source (e.g., d-glucose or d-glycerol) to produce a variety of deuterated phospholipids, primarily phosphatidylethanolamine (PE) and phosphatidylglycerol (PG).[9] The level of deuterium incorporation can be controlled by varying the proportion of D₂O in the growth medium.[9]

Experimental Protocol: Biosynthesis of Deuterated Phospholipids

  • Culture Preparation: Prepare a growth medium with a specific percentage of D₂O and a deuterated carbon source.

  • Inoculation and Growth: Inoculate the medium with E. coli and incubate under appropriate conditions to allow for cell growth and lipid biosynthesis.

  • Lipid Extraction: Harvest the cells and extract the total lipids using a method such as the Bligh-Dyer extraction.

  • Fractionation: Separate the different phospholipid classes (e.g., PE, PG) from the total lipid extract using techniques like solid-phase extraction or preparative HPLC.

Quantitative Data for Biosynthetic Deuteration

Lipid ClassD₂O in Medium (%)Carbon SourceAverage Deuteration (%)Reference
PE75H-GlucoseVaries[9]
PG75H-GlucoseVaries[9]

Characterization and Quality Control

The characterization of synthesized deuterated lipid standards is critical to ensure their identity, purity, and the extent of deuterium incorporation. The primary analytical techniques employed are:

  • Mass Spectrometry (MS): Used to confirm the molecular weight and determine the level of deuterium incorporation by analyzing the isotopic distribution.[4][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ²H, and ¹³C NMR are used to confirm the chemical structure and the position of deuterium labeling.[4]

  • Chromatography (TLC, HPLC, GC): Used to assess the purity of the synthesized lipids and to separate them from starting materials and byproducts.[4]

References

Commercial Suppliers and Technical Guide for 16:0-18:1 PG-d31

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing advanced lipidomics, 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (16:0-18:1 PG-d31) is a critical internal standard for mass spectrometry-based quantification. This deuterated phospholipid allows for precise and accurate measurement of its non-deuterated counterpart and other related lipid species in complex biological samples. This guide provides a comprehensive overview of its commercial availability, technical specifications, and a detailed experimental protocol for its application.

Commercial Availability

The primary manufacturer of this compound is Avanti Polar Lipids. Distribution is handled by various international suppliers, ensuring broad accessibility for the research community.

SupplierProduct NameCatalog Number(s)Available FormsPurity
Avanti Polar Lipids 16:0-d31-18:1 PG860384P, 860384CPowder, Chloroform Solution (10 mg/mL)>99% (TLC)
Merck (Sigma-Aldrich) 16:0-d31-18:1 PG860384P, 860384CPowder, Chloroform Solution>99% (TLC)
Biosynth 1-Palmitoyl-d31-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodiumFP183907Not specifiedHigh-quality reference standard

Technical Data

Accurate quantification in lipidomics hinges on the precise characterization of the internal standard. Below is a summary of the key technical specifications for this compound.

ParameterValueSource
Chemical Formula C40H45D31NaO10P[1]
Molecular Weight 802.18 g/mol [1]
CAS Number 327178-87-0[2][3]
Physical Form Powder or liquid (in chloroform)[1][3]
Purity >99% (by TLC)[1][3]
Concentration (Solution) 10 mg/mL[1]
Storage Temperature -20°C[1][3]
Shipping Conditions Dry ice[1][3]

Note: Deuterated fatty acids may experience some exchange of deuterium atoms at the alpha-carbon position.[2][3]

Experimental Protocol: Lipid Extraction and Quantification by LC-MS/MS

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipidomics. The following is a generalized protocol synthesized from methodologies described in the literature.[1][4][5][6]

Sample Preparation and Lipid Extraction (Bligh & Dyer Method)
  • Homogenization: Homogenize the biological sample (e.g., cells, tissue) in a solvent mixture of chloroform:methanol (1:2, v/v).

  • Internal Standard Spiking: Add a known amount of this compound (and other relevant deuterated standards) to the homogenate.

  • Phase Separation: Induce phase separation by adding chloroform and water (or an acidic solution like 50 mM citric acid), resulting in a final solvent ratio of approximately 2:2:1.8 chloroform:methanol:water.[7]

  • Organic Phase Collection: Centrifuge the mixture to separate the phases. Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1).

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the lipid species using a suitable HPLC or UPLC column (e.g., a silica-based normal-phase column or a C18 reversed-phase column). The choice of column and mobile phases will depend on the lipid classes being targeted.[1][4][6]

    • Normal-Phase Chromatography: Employs a gradient of solvents such as chloroform, methanol, and ammonium hydroxide to separate lipids based on the polarity of their head groups.[4][6]

    • Reversed-Phase Chromatography: Uses a gradient of aqueous and organic solvents (e.g., water/acetonitrile/isopropanol with additives like formic acid and ammonium formate) to separate lipids based on their acyl chain length and degree of saturation.[5]

  • Mass Spectrometry Detection:

    • Ionization: Utilize electrospray ionization (ESI) in either positive or negative ion mode, depending on the lipid classes of interest. Phosphatidylglycerols are typically analyzed in negative ion mode.

    • Tandem MS (MS/MS): Employ a triple quadrupole mass spectrometer set to Multiple Reaction Monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions are monitored for both the endogenous lipids and the deuterated internal standards.[4][5] For 16:0-18:1 PG, this would involve monitoring the transition from the precursor ion (the intact molecule) to a specific fragment ion.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peak areas for the endogenous 16:0-18:1 PG and the this compound internal standard.

  • Ratio Calculation: Calculate the ratio of the peak area of the endogenous lipid to the peak area of the deuterated internal standard.

  • Quantification: Determine the absolute amount of the endogenous lipid by comparing this ratio to a standard curve generated with known amounts of the non-deuterated standard and a fixed amount of the internal standard.

Visualizations

Experimental Workflow for Lipidomics using this compound

G Lipidomics Workflow with Deuterated Internal Standard cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (Tissue, Cells, etc.) Homogenize Homogenization (Chloroform:Methanol) Sample->Homogenize Spike Spike with This compound Homogenize->Spike Extract Lipid Extraction (Bligh & Dyer) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LC LC Separation (Normal or Reversed-Phase) Dry->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification using Internal Standard Ratio Integrate->Quantify Result Lipid Concentration Data Quantify->Result

Caption: Workflow for quantitative lipid analysis using a deuterated internal standard.

Biosynthesis of Phosphatidylglycerol

While 16:0-18:1 PG is not known to initiate a unique signaling cascade, it is an important component of cellular membranes and a precursor for other lipids like cardiolipin.[2] Its biosynthesis is a fundamental cellular process.

G Phosphatidylglycerol Biosynthesis Pathway PA Phosphatidic Acid CDP_DAG CDP-Diacylglycerol PA->CDP_DAG enzyme1 Phosphatidate cytidylyltransferase PA->enzyme1 CTP CTP CTP->CDP_DAG CTP->enzyme1 PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP enzyme2 CDP-diacylglycerol-glycerol-3-phosphate 3-phosphatidyltransferase CDP_DAG->enzyme2 G3P Glycerol-3-Phosphate G3P->PGP G3P->enzyme2 PG Phosphatidylglycerol (e.g., 16:0-18:1 PG) PGP->PG enzyme3 Phosphatidylglycerophosphatase PGP->enzyme3 enzyme1->CDP_DAG enzyme2->PGP enzyme3->PG

Caption: The enzymatic pathway for the synthesis of phosphatidylglycerol from phosphatidic acid.

References

An In-depth Technical Guide to the Storage and Handling of Deuterated Lipids for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Deuterated lipids, where hydrogen atoms are strategically replaced with deuterium, are invaluable tools in a range of analytical and biophysical techniques. Their unique properties make them indispensable for researchers in fields such as structural biology, drug development, and membrane biophysics. The proper storage and handling of these expensive and sensitive molecules are paramount to ensure their stability, purity, and optimal performance in downstream applications. This guide provides a comprehensive overview of the best practices for the storage and handling of deuterated lipids, detailed experimental protocols for their use, and a summary of relevant quantitative data.

Core Principles of Deuterated Lipid Storage and Handling

The primary goal of proper storage and handling is to minimize degradation through processes such as hydrolysis and oxidation, and to prevent contamination. The key factors to consider are temperature, the physical state of the lipid (powder or solution), the degree of saturation of the fatty acid chains, and the choice of storage container.

Table 1: Recommended Storage Conditions for Deuterated Lipids
Lipid TypePhysical StateRecommended Storage TemperatureContainer TypeKey Considerations
Saturated Deuterated Lipids Powder≤ -16°CGlass vial with Teflon-lined capRelatively stable as a dry powder.[1]
Unsaturated Deuterated Lipids PowderNot RecommendedNot ApplicableHighly hygroscopic and prone to oxidation; should be promptly dissolved in an organic solvent.[1]
All Deuterated Lipids Organic Solution-20°C ± 4°CGlass vial with Teflon-lined cap, sealed under inert gas (e.g., argon or nitrogen)Storing organic solutions below -30°C is not advised unless in a sealed glass ampoule.[1]
All Deuterated Lipids Aqueous SuspensionShort-term storage at 2-8°CGlass or plastic vialsProne to hydrolysis over time; not recommended for long-term storage.
Handling Procedures
  • Aliquoting Powdered Lipids: To prevent condensation, which can lead to degradation, always allow the container of powdered lipid to warm to room temperature before opening.[1] Once the desired amount is removed, tightly reseal the container and return it to the freezer.

  • Dissolving Lipids: Use a glass syringe or pipette to add the appropriate organic solvent to the vial.[1] Gentle vortexing or sonication can aid in dissolution. For unsaturated lipids, minimize exposure to heat.

  • Choice of Solvent: The choice of solvent depends on the specific lipid and the intended application. Common solvents include chloroform, methanol, and ethanol. Ensure the solvent is of high purity to avoid contamination.

  • Transferring Organic Solutions: Always use glass or stainless steel pipettes for transferring organic solutions of lipids.[1] Avoid using plastic pipette tips or containers, as plasticizers can leach into the solvent and contaminate the lipid.[1]

Experimental Protocols

Deuterated lipids are instrumental in a variety of advanced analytical techniques. Below are detailed protocols for their use in Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Neutron Scattering.

Protocol 1: Use of Deuterated Lipids in NMR Spectroscopy

Objective: To study the structure and dynamics of membrane proteins or to determine the phase behavior of lipid mixtures.

Materials:

  • Deuterated phospholipid (e.g., DMPC-d54)

  • Protein of interest (if applicable)

  • Buffer (e.g., phosphate-buffered saline)

  • Deuterated solvent (e.g., D₂O)

  • NMR spectrometer

Methodology:

  • Sample Preparation:

    • Co-dissolve the deuterated lipid and the protein of interest (if applicable) in an organic solvent (e.g., chloroform/methanol mixture).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of a glass vial.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the appropriate buffer prepared in D₂O.

    • Vortex the sample to form multilamellar vesicles (MLVs).

    • For some applications, the MLVs can be sonicated or extruded to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

  • NMR Data Acquisition:

    • Transfer the sample to an NMR tube.

    • Acquire ²H NMR spectra at the desired temperature.

    • The quadrupolar splitting of the deuterium signal provides information on the order and dynamics of the lipid acyl chains.

  • Data Analysis:

    • Process the NMR spectra to determine the quadrupolar splittings.

    • Calculate the order parameter profile of the lipid acyl chains.

    • Changes in the order parameter profile can indicate protein-lipid interactions or lipid phase transitions.

Protocol 2: Deuterated Lipids as Internal Standards in Quantitative Mass Spectrometry

Objective: To accurately quantify the amount of a specific lipid in a complex biological sample.

Materials:

  • Deuterated lipid internal standard (structurally identical to the analyte but with a known number of deuterium atoms)

  • Biological sample (e.g., plasma, cell lysate)

  • Organic solvents for lipid extraction (e.g., chloroform, methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

  • Sample Preparation:

    • Add a known amount of the deuterated lipid internal standard to the biological sample.

    • Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

    • Evaporate the organic phase to dryness under nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the sample onto the LC-MS system.

    • Separate the lipids using a suitable chromatography column and gradient.

    • Detect the analyte and the deuterated internal standard using the mass spectrometer in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Create a calibration curve using known concentrations of the non-deuterated lipid and a fixed concentration of the internal standard.

    • Determine the concentration of the analyte in the sample by interpolating its peak area ratio on the calibration curve.

Protocol 3: Sample Preparation for Neutron Scattering with Deuterated Lipids

Objective: To study the structure of lipid bilayers, membrane proteins, or other biological macromolecules.

Materials:

  • Deuterated lipid (e.g., perdeuterated DSPC)

  • Protiated lipid (if creating a mixed system)

  • Buffer (prepared with D₂O, H₂O, or a mixture to achieve desired contrast)

  • Sample cells for neutron scattering

Methodology:

  • Sample Preparation (Contrast Variation):

    • Prepare a series of buffers with varying H₂O/D₂O ratios (e.g., 0%, 42%, 100% D₂O). The specific ratios will depend on the scattering length density of the components of interest.

    • Prepare lipid vesicles as described in the NMR protocol, hydrating the lipid film with the different H₂O/D₂O buffers.

    • The use of selectively deuterated lipids (e.g., headgroup-deuterated or tail-deuterated) allows for specific parts of the lipid molecule to be highlighted or masked.

  • Neutron Scattering Measurement:

    • Load the samples into the appropriate sample cells.

    • Collect small-angle neutron scattering (SANS) or neutron diffraction data at a neutron scattering facility.

  • Data Analysis:

    • Analyze the scattering data to determine structural parameters such as bilayer thickness, area per lipid, and the location of molecules within the membrane.

    • By matching the scattering length density of the solvent to that of a particular component (contrast matching), that component becomes "invisible" to the neutrons, allowing for the focused study of the other components.

Signaling Pathways and Experimental Workflows

Deuterated lipids are powerful tools for tracing the metabolic fate and signaling roles of lipids in complex biological systems. Below are diagrams of key lipid signaling pathways that can be investigated using deuterated analogs.

Lysophosphatidic Acid (LPA) Signaling Pathway

// Nodes LPA [label="Deuterated LPA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LPAR [label="LPA Receptor (GPCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="Gαq/11, Gαi/o, Gα12/13", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RhoA [label="RhoA", fillcolor="#FBBC05", fontcolor="#202124"]; ROCK [label="ROCK", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_response [label="Cellular Responses\n(Proliferation, Migration, Survival)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"];

// Edges LPA -> LPAR; LPAR -> G_protein; G_protein -> PLC; G_protein -> RhoA; PLC -> PIP2 [label="hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC; RhoA -> ROCK; {Ca_release, PKC, ROCK} -> Cell_response; } .

Lysophosphatidic Acid (LPA) Signaling Pathway.
Sphingosine-1-Phosphate (S1P) Signaling Pathway

// Nodes S1P [label="Deuterated S1P", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S1PR [label="S1P Receptor (GPCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gi [label="Gαi", fillcolor="#FBBC05", fontcolor="#202124"]; G1213 [label="Gα12/13", fillcolor="#FBBC05", fontcolor="#202124"]; Gq [label="Gαq", fillcolor="#FBBC05", fontcolor="#202124"]; Ras_ERK [label="Ras/ERK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="PLC Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rho [label="Rho Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_response [label="Cellular Responses\n(Survival, Proliferation, Migration)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"];

// Edges S1P -> S1PR; S1PR -> Gi; S1PR -> G1213; S1PR -> Gq; Gi -> Ras_ERK; Gi -> PI3K_Akt; Gq -> PLC; G1213 -> Rho; {Ras_ERK, PI3K_Akt, PLC, Rho} -> Cell_response; } .

Sphingosine-1-Phosphate (S1P) Signaling Pathway.
Platelet-Activating Factor (PAF) Signaling Pathway

// Nodes PAF [label="Deuterated PAF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PAFR [label="PAF Receptor (GPCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq [label="Gαq", fillcolor="#FBBC05", fontcolor="#202124"]; Gi [label="Gαi", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="↓ cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_response [label="Cellular Responses\n(Inflammation, Platelet Aggregation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"];

// Edges PAF -> PAFR; PAFR -> Gq; PAFR -> Gi; Gq -> PLC; Gi -> AC [label="inhibits"]; PLC -> PIP2 [label="hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC; AC -> cAMP; {Ca_release, PKC, cAMP} -> Cell_response; } .

Platelet-Activating Factor (PAF) Signaling Pathway.
Experimental Workflow: Lipidomics using Deuterated Standards

// Nodes Sample [label="Biological Sample\n(e.g., Plasma, Tissue)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="Spike with Deuterated\nInternal Standard Mix", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Lipid Extraction\n(e.g., Bligh-Dyer)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Dry_Reconstitute [label="Dry Down & Reconstitute", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; LCMS [label="LC-MS/MS Analysis", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Acquisition [label="Data Acquisition\n(MRM/SRM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Processing [label="Data Processing", shape=invtrapezium, fillcolor="#34A853", fontcolor="#FFFFFF"]; Peak_Integration [label="Peak Integration\n(Analyte & Standard)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Quantification\n(Ratio to Standard)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Quantitative Lipid Profile", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"];

// Edges Sample -> Spike; Spike -> Extraction; Extraction -> Dry_Reconstitute; Dry_Reconstitute -> LCMS; LCMS -> Data_Acquisition; Data_Acquisition -> Data_Processing; Data_Processing -> Peak_Integration; Peak_Integration -> Quantification; Quantification -> Result; } .

Experimental Workflow for Quantitative Lipidomics.

Quantitative Data on Deuterated Lipid Stability

Table 2: Factors Influencing Lipid Stability
FactorObservationQuantitative Insight (where available)Reference
Deuteration Deuteration of the alkyl chains can slightly lower the phase transition temperature of phospholipids.The magnitude of the decrease in phase transition temperature is typically 3-5 °C for fully deuterated lipids compared to their non-deuterated counterparts.[2]
Unsaturation Unsaturated fatty acids are more susceptible to oxidation than saturated fatty acids.The rate of oxidation increases with the number of double bonds.[3]
Storage Temperature Lower storage temperatures generally lead to better long-term stability.Triglycerides and cholesterol esters in serum are stable for up to 10 years at -80°C.[4][5] Free fatty acids are less stable and can show significant degradation even at -20°C over shorter periods.[6][4][5][6]
Hydrolysis Phospholipids can undergo hydrolysis to form lysophospholipids and free fatty acids.The rate of hydrolysis is dependent on temperature, pH, and the presence of enzymes.[7][8]

Safety Precautions

Working with deuterated lipids and the associated organic solvents requires adherence to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Ventilation: Handle volatile organic solvents in a well-ventilated fume hood.

  • Fire Safety: Be aware of the flammability of organic solvents and keep them away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for each specific deuterated lipid and solvent for detailed safety information.

Conclusion

The successful application of deuterated lipids in research and development hinges on their proper storage and handling. By following the guidelines outlined in this technical guide, researchers can ensure the integrity and stability of these valuable reagents, leading to more accurate and reproducible experimental outcomes. The provided protocols and signaling pathway diagrams offer a starting point for the effective utilization of deuterated lipids in a variety of cutting-edge applications. As with any experimental work, it is crucial to consult the specific product information provided by the supplier and to adhere to all institutional safety guidelines.

References

Methodological & Application

Application Notes & Protocols: Quantitative Analysis of Phosphatidylglycerols using 16:0-18:1 PG-d31 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phosphatidylglycerols (PGs) are a class of anionic phospholipids that play crucial roles in various biological processes, including membrane structure and function, lung surfactant activity, and as a precursor for cardiolipin biosynthesis.[1] Accurate quantification of specific PG molecular species is essential for understanding their roles in health and disease. This document provides detailed application notes and protocols for the use of 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phospho-rac-glycerol (16:0-18:1 PG-d31) as an internal standard for the reliable quantification of PGs in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound is a deuterated analog of a common endogenous PG species. The incorporation of 31 deuterium atoms on the palmitoyl chain results in a significant mass shift from its non-deuterated counterpart, allowing for its clear distinction in mass spectrometric analysis. Its structural similarity to endogenous PGs ensures comparable extraction efficiency and ionization response, making it an ideal internal standard for correcting for sample loss during preparation and for variations in instrument response.[2][3]

Applications:

This compound has been successfully utilized as an internal standard in a variety of lipidomics studies to quantify phosphatidylglycerols and other lipid classes.[4][5][6] Key applications include:

  • Targeted lipidomics: Accurate quantification of specific PG species in various biological matrices such as plasma, tissues (e.g., liver), and cells.[4][5]

  • Metabolic studies: Investigating changes in PG profiles in response to stimuli, disease states, or drug treatments.

  • Biomarker discovery: Identifying potential lipid biomarkers for diagnostic or prognostic purposes.

Experimental Protocols

A generalized workflow for the quantitative analysis of PGs using this compound is presented below. This can be adapted based on the specific sample type and instrumentation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Tissue, Cells, Plasma) Spike Spike with This compound Sample->Spike Extraction Lipid Extraction (e.g., Bligh & Dyer) Spike->Extraction Drydown Dry Extract (Nitrogen Stream) Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LC Liquid Chromatography (Reversed-Phase) Reconstitute->LC ESI Electrospray Ionization (Negative Ion Mode) LC->ESI MS Tandem Mass Spectrometry (MRM Mode) ESI->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Fig. 1: General experimental workflow for PG quantification.

1. Sample Preparation and Lipid Extraction:

The choice of lipid extraction method is critical for ensuring good recovery of PGs. The Bligh and Dyer method is widely used and effective for a variety of sample types.[7][8]

  • Materials:

    • Chloroform

    • Methanol

    • Deionized water

    • This compound internal standard solution (e.g., 1 mg/mL in chloroform)

    • Glass centrifuge tubes with PTFE-lined caps

  • Protocol (Modified Bligh & Dyer):

    • To a glass centrifuge tube, add the biological sample (e.g., 100 µL plasma, 10-20 mg homogenized tissue, or 1-5 million pelleted cells).

    • Spike the sample with a known amount of this compound internal standard. The amount should be chosen to be within the linear range of the instrument and comparable to the expected endogenous PG levels.

    • Add 1 mL of methanol and vortex thoroughly for 1 minute to homogenize and precipitate proteins.

    • Add 2 mL of chloroform and vortex for 2 minutes.

    • Add 0.8 mL of deionized water and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/chloroform 1:1, v/v).

2. LC-MS/MS Analysis:

Reversed-phase liquid chromatography is often preferred for the separation of individual lipid species based on their acyl chain length and degree of unsaturation.[9][10] Electrospray ionization in negative ion mode is highly sensitive for the detection of anionic phospholipids like PG.[10]

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer.

    • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • LC Conditions (Representative):

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the lipids.

    • Column Temperature: 45 °C.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions (Representative):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Ion Spray Voltage: -4500 V.

    • Source Temperature: 550 °C.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion for each PG species corresponds to its [M-H]⁻ adduct. The fragment ions typically correspond to the fatty acyl chains. The specific MRM transitions for the analyte and internal standard need to be optimized on the instrument.

Data Presentation: Representative MRM Transitions

The following table summarizes representative MRM transitions for this compound and a common endogenous PG species, 16:0-18:1 PG.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
16:0-18:1 PG (Analyte)747.5255.2 (16:0) / 281.2 (18:1)Negative
This compound (Internal Standard)778.7286.4 (16:0-d31) / 281.2 (18:1)Negative

Note: The exact m/z values should be determined empirically on the specific mass spectrometer used.

3. Quantification:

Quantification is achieved by creating a calibration curve using known concentrations of a non-deuterated PG standard (e.g., 16:0-18:1 PG) spiked with a constant amount of the this compound internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of the endogenous PG in the sample can then be determined from this calibration curve.

Quantitative Data Summary

The following table provides a hypothetical example of a calibration curve for the quantification of 16:0-18:1 PG.

Standard Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
11,520150,5000.010
57,650151,0000.051
1015,300149,8000.102
5075,800150,2000.505
100151,200149,5001.011
500760,500150,8005.043

Signaling Pathway

Phosphatidylglycerol is synthesized from phosphatidic acid (PA) via the CDP-DAG pathway.[11] This pathway is crucial for the de novo synthesis of several important phospholipids.

signaling_pathway cluster_enzymes Enzymes PA Phosphatidic Acid (PA) CDS CDP-DAG Synthase PA->CDS CDP_DAG CDP-Diacylglycerol PGS PGP Synthase CDP_DAG->PGS CLS Cardiolipin Synthase CDP_DAG->CLS G3P Glycerol-3-Phosphate G3P->PGS PGP Phosphatidylglycerol Phosphate (PGP) PGPase PGP Phosphatase PGP->PGPase PG Phosphatidylglycerol (PG) PG->CLS CL Cardiolipin CDS->CDP_DAG PGS->PGP PGPase->PG CLS->CL

Fig. 2: Biosynthesis pathway of Phosphatidylglycerol.

The use of this compound as an internal standard in LC-MS/MS-based lipidomics provides a robust and reliable method for the accurate quantification of phosphatidylglycerols in complex biological samples. The detailed protocols and methodologies presented in these application notes serve as a comprehensive guide for researchers in the field, enabling high-quality data generation for a deeper understanding of the roles of PGs in biological systems.

References

Application Notes and Protocols: 16:0-18:1 PG-d31 as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding cellular processes, identifying biomarkers, and developing novel therapeutics. The inherent complexity of the lipidome and the potential for variability during sample preparation and analysis necessitate the use of internal standards. An ideal internal standard should mimic the physicochemical properties of the analyte of interest and be introduced early in the workflow to account for sample loss and matrix effects.[1] Deuterated lipids, such as 1-palmitoyl(d31)-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (16:0-18:1 PG-d31), have emerged as a gold standard for the quantification of phosphatidylglycerols (PGs) and other lipid classes by mass spectrometry.[1][2] This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in lipidomics workflows.

Properties of this compound

This compound is a synthetic phosphatidylglycerol with a palmitic acid chain at the sn-1 position and an oleic acid chain at the sn-2 position. The palmitoyl chain is deuterated with 31 deuterium atoms, providing a significant mass shift from its endogenous counterpart, which is essential for its use as an internal standard in mass spectrometry.

PropertyDescription
Full Name 1-palmitoyl(d31)-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)
Abbreviation This compound
Molecular Formula C40H46D31O10PNa
Exact Mass 809.80 g/mol
Purity >99%
Storage -20°C in a suitable solvent (e.g., chloroform or ethanol)

Applications in Lipidomics

This compound is primarily used as an internal standard for the quantification of phosphatidylglycerol species in various biological matrices, including plasma, serum, tissues, and cells.[1][2] Due to its structural similarity to other phospholipids, it can also be used as a class-specific internal standard for the semi-quantification of other lipid classes when a dedicated deuterated standard is not available. Its application is crucial in studies investigating metabolic disorders, infectious diseases, and drug development, where alterations in lipid metabolism are often observed.

Experimental Protocols

Lipid Extraction from Plasma (Modified Folch Method)

This protocol describes the extraction of total lipids from plasma samples.

Materials:

  • Plasma samples

  • This compound internal standard solution (in chloroform or ethanol)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • In a glass centrifuge tube, add 100 µL of plasma.

  • Spike the plasma sample with a known amount of this compound internal standard solution. The final concentration should be determined based on the expected concentration of endogenous PGs in the sample.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at room temperature for 20 minutes.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 2000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/chloroform 1:1, v/v).

LC-MS/MS Analysis of Phosphatidylglycerols

This protocol provides a general method for the separation and quantification of PGs using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Parameters:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water:Methanol:Acetonitrile (1:1:1, v/v/v) with 10 mM ammonium formate
Mobile Phase B Isopropanol with 10 mM ammonium formate
Flow Rate 0.4 mL/min
Column Temperature 45°C
Injection Volume 5-10 µL
Gradient 0-1 min: 20% B; 1-12 min: linear gradient to 90% B; 12-13 min: hold at 90% B; 13-13.1 min: return to 20% B; 13.1-15 min: re-equilibration

MS/MS Parameters:

ParameterRecommended Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Ion Spray Voltage -4500 V
Source Temperature 550°C
Curtain Gas 35 psi
Collision Gas Medium
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

The MRM transitions for each PG species and the internal standard need to be optimized. The precursor ion will be the [M-H]⁻ ion, and the product ions will be the fatty acyl chains.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (IS) 809.8287.3 (d31-16:0)-35
281.2 (18:1)-35
PG (16:0/18:1)747.5255.2 (16:0)-35
281.2 (18:1)-35
PG (16:0/18:2)745.5255.2 (16:0)-35
279.2 (18:2)-35
PG (18:0/18:1)775.6283.3 (18:0)-35
281.2 (18:1)-35
... (add other PG species of interest)

Quantitative Data Summary

The use of this compound as an internal standard allows for the accurate and precise quantification of PG species over a wide dynamic range. The following table summarizes typical performance characteristics of a validated LC-MS/MS method using this internal standard.

ParameterTypical Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.05 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.1 - 5.0 ng/mL
Intra-day Precision (RSD%) < 15%
Inter-day Precision (RSD%) < 20%
Accuracy (Recovery %) 85 - 115%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample spike Spike with This compound plasma->spike extract Lipid Extraction (Folch Method) spike->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data integrate Peak Integration data->integrate quantify Quantification using Internal Standard integrate->quantify report Reporting quantify->report G G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CTP PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP Glycerol-3-P PG Phosphatidylglycerol PGP->PG H2O CL Cardiolipin PG->CL CDP-DAG

References

Application Note: High-Sensitivity Quantification of Prostaglandins in Biological Matrices using Deuterated Internal Standards with LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of prostaglandins (PGs) in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. The use of stable isotope-labeled standards, such as Prostaglandin E2-d4 (PGE2-d4), Prostaglandin D2-d4 (PGD2-d4), and 8-iso-Prostaglandin F2α-d4 (8-iso-PGF2α-d4), is critical for correcting for matrix effects and variability in sample preparation and instrument response.[1][2][3] This methodology offers high selectivity and sensitivity for the analysis of these potent lipid mediators, which are key biomarkers for inflammation and oxidative stress.[4][5] The protocols provided herein cover sample preparation, chromatographic separation, and mass spectrometric detection, and include representative quantitative data to demonstrate method performance.

Introduction

Prostaglandins are a class of lipid compounds derived from arachidonic acid through the cyclooxygenase (COX) pathway. They are involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and cancer. Accurate and precise quantification of PGs in biological samples such as plasma, tissue homogenates, and cell culture supernatants is essential for understanding their roles in disease and for the development of novel therapeutics.

LC-MS/MS has emerged as the preferred method for PG analysis due to its superior sensitivity, selectivity, and specificity compared to traditional methods like immunoassays and GC-MS.[2][6] The incorporation of a deuterated internal standard, which co-elutes with the analyte of interest but is distinguishable by its higher mass, allows for accurate quantification by correcting for analyte loss during sample processing and for variations in ionization efficiency. This application note details a robust and validated LC-MS/MS method for the analysis of various prostaglandins.

Experimental Protocols

Materials and Reagents
  • Prostaglandin standards (e.g., PGE2, PGD2, 8-iso-PGF2α)

  • Deuterated prostaglandin internal standards (e.g., PGE2-d4, PGD2-d4, 8-iso-PGF2α-d4)

  • LC-MS/MS grade methanol, acetonitrile, water, and formic acid

  • Hexane, ethyl acetate, and chloroform

  • Butylated hydroxytoluene (BHT)

  • Solid-phase extraction (SPE) cartridges (C18)

  • Milli-Q or equivalent purified water

Sample Preparation

The following are generalized protocols. Optimization may be required for specific matrices.

Protocol 1: Liquid-Liquid Extraction (LLE) for Tissue Samples [4][5]

  • Homogenize pulverized tissue in 3 mL of acetone/saline (2:1, v/v) containing the deuterated internal standard (e.g., 100 pg of PGE2-d4) and 0.005% BHT to prevent oxidation.[4]

  • Centrifuge at 2000 x g for 10 minutes at 4°C.

  • Collect the supernatant and wash three times with 2 mL of hexane.

  • Acidify the supernatant to pH 3.5 with 2M formic acid.

  • Extract the prostaglandins with 2 mL of chloroform.

  • Transfer the chloroform layer to a clean tube, flush with nitrogen, and cool to -80°C for at least 15 minutes to separate any residual aqueous phase.

  • Transfer the clear chloroform extract to a new tube and add 200 µL of methanol.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 30 µL) of acetonitrile:water (1:2, v/v) for LC-MS/MS analysis.[4]

Protocol 2: Liquid-Liquid Extraction (LLE) for Cell Culture Supernatants [2]

  • To a 500 µL aliquot of cell culture supernatant, add the deuterated internal standards (e.g., 20 µL of a 100 ng/mL solution of d4-PGE2 and d4-PGD2).[2]

  • Add 40 µL of 1 M citric acid and 5 µL of 10% BHT.[2]

  • Extract with 2 mL of hexane/ethyl acetate (1:1, v/v) by vortexing for 1 minute.

  • Centrifuge to separate the phases.

  • Transfer the upper organic phase to a clean tube.

  • Repeat the extraction twice more, combining the organic phases.

  • Evaporate the combined organic phases to dryness under a stream of nitrogen.

  • Reconstitute the sample in 200 µL of methanol/10 mM ammonium acetate buffer, pH 8.5 (1:3, v/v) for analysis.[2]

Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples

  • Precondition a C18 SPE cartridge with 1 volume of methanol followed by 1 volume of water.

  • To 100 µL of plasma, add the deuterated internal standard.

  • Acidify the plasma sample with 0.1% formic acid.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 volume of water, followed by 1 volume of 15% methanol in water.

  • Elute the prostaglandins with 1 volume of methanol or ethyl acetate.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable volume of the initial mobile phase.

Liquid Chromatography Conditions
  • Column: C18 reversed-phase column (e.g., Accucore™ RP-MS 100 x 2.1 mm, 2.6 µm)[1]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile[4] or methanol[1]

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 25 - 55°C

  • Injection Volume: 5 - 25 µL

Gradient Elution Example: [4]

Time (min) %B
0.0 20
50.0 42.5
60.5 90
61.5 20

| 75.0 | 20 |

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Heated Electrospray Ionization (HESI) in negative mode[1]

  • Spray Voltage: -3000 to -4200 V[1][2]

  • Vaporizer Temperature: 280°C[1]

  • Capillary Temperature: 275°C[1]

  • Sheath Gas Flow: 40 arbitrary units[1]

  • Collision Gas: Argon

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

Example MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
PGE2 / PGD2 351 271[2] -22
PGE2-d4 / PGD2-d4 355 275[2] -22
8-iso-PGF2α 353 193[1][3] 28

| 8-iso-PGF2α-d4 | 357 | 197[1] | 28 |

Data Presentation

The use of deuterated internal standards allows for the generation of calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for prostaglandin analysis.

Table 1: Method Linearity

Analyte Calibration Range
PGE2 1 pg - 100 ng > 0.999[4]
PGD2 1 pg - 100 ng > 0.999[4]
8-iso-PGF2α 25 - 329 ng/L > 0.995[1]

| PGE2 / PGD2 | 0.10 - 500 ng/mL | Not specified |

Table 2: Accuracy and Precision

Analyte Concentration Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
8-iso-PGF2α Low QC 5.4 5.1 113.9
Mid QC 2.3 3.2 89.7
High QC 3.1 4.5 98.6

| PGE2 / PGD2 | Not specified | < 15% | < 5% | Not specified |

Table 3: Recovery and Matrix Effect

Analyte Matrix Recovery (%) Normalized Matrix Effect (%)
8-iso-PGF2α Saliva ~63 89.7 - 113.5[1]

| PGE2 | Brain Tissue | ~90[4] | Minimal matrix effect reported[4] |

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (Tissue, Plasma, Supernatant) SpikeIS Spike with Deuterated Internal Standard BiologicalSample->SpikeIS Extraction Extraction (LLE or SPE) SpikeIS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Initial Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (Negative Mode) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Integration Peak Integration Detection->Integration RatioCalculation Calculate Area Ratio (Analyte/IS) Integration->RatioCalculation CalibrationCurve Generate Calibration Curve RatioCalculation->CalibrationCurve Quantification Quantify Analyte Concentration CalibrationCurve->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of prostaglandins.

G cluster_synthesis Prostaglandin Synthesis cluster_signaling Prostaglandin Signaling Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PG_Synthases Prostaglandin Synthases PGH2->PG_Synthases PGs Prostaglandins (PGE2, PGD2, etc.) PG_Synthases->PGs Receptor Prostanoid Receptors (e.g., EP, DP) PGs->Receptor G_Protein G-Protein Coupling Receptor->G_Protein Second_Messenger Second Messengers (cAMP, IP3, DAG) G_Protein->Second_Messenger Cellular_Response Cellular Response (Inflammation, Pain, etc.) Second_Messenger->Cellular_Response

Caption: Simplified prostaglandin synthesis and signaling pathway.

Conclusion

The use of deuterated internal standards in LC-MS/MS analysis provides a highly accurate, precise, and robust method for the quantification of prostaglandins in complex biological matrices. The protocols and data presented in this application note demonstrate the effectiveness of this approach and can serve as a valuable resource for researchers in the fields of drug discovery, biomarker validation, and clinical research. The high sensitivity and specificity of this method make it well-suited for studying the subtle but significant changes in prostaglandin levels associated with various physiological and pathological states.

References

Quantitative Lipid Analysis of 16:0-18:1 PG Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Phosphatidylglycerols (PGs) are a class of acidic phospholipids that play crucial roles in various biological processes. They are key components of cellular membranes, particularly mitochondrial membranes, and serve as precursors for the synthesis of cardiolipin.[1][2] PGs are also essential components of pulmonary surfactant and are implicated in cellular signaling pathways.[1][3][4] Given their physiological significance, accurate quantification of specific PG species, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (16:0-18:1 PG), is critical for understanding their roles in health and disease.

This application note provides a detailed protocol for the quantitative analysis of 16:0-18:1 PG in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, 16:0-18:1 PG-d31. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations during sample preparation and analysis, ensuring accurate and precise quantification.[5][6] This document is intended for researchers, scientists, and drug development professionals working in the field of lipidomics.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of 16:0-18:1 PG is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with this compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction LC Liquid Chromatography Separation Extraction->LC MS Tandem Mass Spectrometry Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Internal Standard Integration->Quantification FinalResult FinalResult Quantification->FinalResult Final Concentration of 16:0-18:1 PG

Figure 1: Experimental workflow for quantitative analysis of 16:0-18:1 PG.

Materials and Reagents

  • Solvents: Chloroform, Methanol, Isopropanol, Acetonitrile, Water (LC-MS grade)[5]

  • Internal Standard: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d31 (this compound)

  • Standard: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (16:0-18:1 PG)

  • Other Reagents: Ammonium acetate, Sodium chloride (0.9% solution), Butylated hydroxytoluene (BHT)

Experimental Protocols

Sample Preparation and Lipid Extraction

A modified Bligh and Dyer method is a robust technique for extracting a wide range of lipids, including PGs.[7][8][9]

Protocol:

  • For a 100 µL plasma sample, add 300 µL of a 1:2 (v/v) chloroform:methanol mixture. For tissue samples, homogenize approximately 20 mg of tissue in 300 µL of the same solvent mixture.

  • Spike the mixture with the internal standard, this compound, to a final concentration of 10 µM.[10]

  • Add an antioxidant like BHT to the extraction solvent to prevent lipid oxidation.[7]

  • Vortex the mixture vigorously for 1 minute.

  • Add 100 µL of chloroform and vortex for 30 seconds.

  • Add 100 µL of water and vortex for 30 seconds to induce phase separation.[7]

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.[7]

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.[7][11]

  • Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol utilizes a reversed-phase C18 column for the separation of PG species.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnC18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A95:5 Acetonitrile:Water with 10 mM Ammonium acetate
Mobile Phase B50:50 Acetonitrile:Water with 10 mM Ammonium acetate
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution
0-2 min30% B
2-15 minRamp to 100% B
15-20 minHold at 100% B
20-21 minReturn to 30% B
21-25 minRe-equilibrate at 30% B

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeNegative Electrospray Ionization (ESI-)[12]
Capillary Voltage3.0 kV
Ion Source Temp.150°C
Desolvation Temp.350°C
Cone Gas Flow50 L/hr
Desolvation Gas Flow600 L/hr
Collision GasArgon
MRM Transitions
16:0-18:1 PG747.5 -> 255.2 (Palmitate) / 281.2 (Oleate)
This compound778.5 -> 286.2 (Palmitate-d31) / 281.2 (Oleate)

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks corresponding to the precursor-to-product ion transitions for both 16:0-18:1 PG and the internal standard this compound using the mass spectrometer's software.

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of 16:0-18:1 PG and a fixed concentration of the internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantification: Determine the concentration of 16:0-18:1 PG in the samples by interpolating the peak area ratio from the calibration curve.

Biological Significance of 16:0-18:1 PG

16:0-18:1 PG is a precursor in the biosynthesis of cardiolipin, a unique phospholipid found predominantly in the inner mitochondrial membrane, where it is essential for mitochondrial function and the regulation of apoptosis.

G cluster_pathway Cardiolipin Biosynthesis Pathway PG Phosphatidylglycerol (PG) (e.g., 16:0-18:1 PG) CL_Synthase Cardiolipin Synthase PG->CL_Synthase CDP_DAG CDP-Diacylglycerol CDP_DAG->CL_Synthase Cardiolipin Cardiolipin CL_Synthase->Cardiolipin

Figure 2: Simplified schematic of the role of PG in cardiolipin biosynthesis.

Furthermore, PG plays a role in protein kinase C (PKC) signaling, a critical pathway involved in various cellular processes, including proliferation, differentiation, and apoptosis.[3]

Conclusion

This application note provides a comprehensive and detailed protocol for the accurate and precise quantification of 16:0-18:1 PG in biological samples. The use of a deuterated internal standard in conjunction with LC-MS/MS offers high sensitivity and specificity. This methodology is a valuable tool for researchers investigating the roles of specific phosphatidylglycerol species in various physiological and pathological processes. The provided protocols and data will aid researchers, scientists, and drug development professionals in implementing robust and reliable quantitative lipidomics workflows.

References

Application Note & Protocol: Preparation of a 16:0-18:1 PG-d31 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-rac-(1-glycerol)] (16:0-18:1 PG-d31) is a deuterated phospholipid increasingly utilized in advanced biological research, particularly in the field of lipidomics. Its deuterated palmitoyl chain makes it an ideal internal standard for mass spectrometry (MS)-based quantification of fatty acid methyl esters (FAMES) and other lipid species.[1] The incorporation of deuterium provides a distinct mass shift, allowing for clear differentiation from endogenous, non-deuterated lipids, thereby ensuring accurate and precise quantification. This document provides detailed protocols for the preparation of a this compound stock solution, ensuring its stability and suitability for downstream applications.

Deuterated fatty acids may experience an exchange of deuteriums on the alpha carbon to the carbonyl group (the C2 position).[2][3][4][5][6] This can result in a mixture of compounds that are fully or partially deuterated at this specific position.

Applications:

  • Internal Standard in Mass Spectrometry: The primary application of this compound is as an internal standard in quantitative lipidomics to account for variations in sample preparation and instrument response.

  • Lipid Bilayer and Membrane Studies: Used in the preparation of asymmetric phospholipid vesicles to model cell membranes for structural and functional studies.[7]

  • Drug Development: The use of stable heavy isotopes is a valuable tool in drug development for tracing and quantifying molecules.[8]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C40H45D31NaO10P[8]
Molecular Weight 802.18 g/mol [8]
CAS Number 327178-87-0[2][8]
Physical Form Can be a liquid or powder.[1][8]
Purity (TLC) >99%[1]
Recommended Storage -20°C[1][9][10][11][12]
Shipping Condition Dry ice[1]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol details the steps for preparing a stock solution of this compound, typically for use as an internal standard in lipidomic analyses.

Materials:

  • This compound (sodium salt)

  • High-purity organic solvent (e.g., chloroform, methanol, or a mixture thereof)

  • Inert gas (Argon or Nitrogen)

  • Glass vials with Teflon-lined caps[9][10][11][12]

  • Glass syringe or pipette[9]

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: If the lipid is stored at -20°C, allow the container to warm to room temperature before opening.[9][11][12] This crucial step prevents condensation of moisture onto the cold lipid, which could lead to hydrolysis and degradation, especially for unsaturated lipids.[9][10][11][12]

  • Solvent Selection: Choose a suitable high-purity organic solvent. Chloroform is a common choice for dissolving phospholipids.[13] For some applications, a mixture of chloroform and methanol may be used.

  • Dissolution:

    • Using a glass syringe or pipette, add the calculated volume of the organic solvent to the vial containing the this compound to achieve the desired stock concentration (e.g., 10 mg/mL).[1]

    • Tightly cap the vial with a Teflon-lined cap.

    • Vortex the vial gently until the lipid is completely dissolved.[9] A clear solution with no visible particulate matter should be obtained. Gentle sonication can be used to aid dissolution if necessary, but caution should be exercised with unsaturated lipids as they are more prone to degradation.[9]

  • Inert Atmosphere: To prevent oxidation of the unsaturated oleoyl chain, it is recommended to overlay the solution with an inert gas like argon or nitrogen before sealing the vial for storage.[10][11][12]

  • Storage: Store the prepared stock solution in a properly labeled glass vial with a Teflon-lined cap at -20°C.[9][10][11][12] For long-term stability, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[9] Storing organic solutions of lipids in plastic containers is not recommended as plasticizers can leach into the solvent and contaminate the standard.[9][10][11][12]

Mandatory Visualizations

Experimental Workflow for Stock Solution Preparation:

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate Lipid to Room Temperature B Select High-Purity Organic Solvent A->B Next C Add Solvent to Lipid B->C Proceed D Vortex/Sonicate Until Dissolved C->D Mix E Overlay with Inert Gas (Ar/N2) D->E To Prevent Oxidation F Store at -20°C in Glass Vial E->F Final Step G Aliquot for Single Use F->G Recommended

Caption: A flowchart illustrating the key steps for preparing a stable stock solution of this compound.

Signaling Pathway Context (Hypothetical):

While this compound is primarily a tool for analytical chemistry, phosphatidylglycerol (PG) itself is a component of biological membranes and can be involved in signaling pathways. The following diagram illustrates a hypothetical pathway where PG might play a role, for which this compound could be used as a tracer.

G Hypothetical Signaling Pathway Involving PG cluster_membrane Cell Membrane cluster_cytosol Cytosol PG Phosphatidylglycerol (PG) (traced with this compound) PLC Phospholipase C (PLC) PG->PLC Hydrolysis DAG Diacylglycerol (DAG) PLC->DAG Generates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling PKC->Downstream Phosphorylates

Caption: A diagram showing a potential role of Phosphatidylglycerol (PG) in a cellular signaling cascade.

References

Application Notes and Protocols for the Use of 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (16:0-18:1 PG-d31) as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 16:0-18:1 PG-d31 as an internal standard in mass spectrometry-based lipidomics and related applications. The protocols outlined below are intended to serve as a starting point and should be optimized for specific experimental needs.

Introduction to this compound as an Internal Standard

1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), deuterated on the palmitoyl chain (d31), is a high-purity, stable isotope-labeled lipid ideal for use as an internal standard in quantitative lipid analysis.[1][2] Its chemical properties closely mimic those of its endogenous, non-deuterated counterpart, 16:0-18:1 PG, and other phosphatidylglycerol (PG) species. This similarity ensures that it behaves comparably during sample preparation, extraction, and chromatographic separation, while its mass shift allows for clear differentiation by a mass spectrometer.[3][4]

The primary role of an internal standard is to correct for variations that can occur throughout the analytical workflow, including:

  • Sample loss during extraction and handling: An internal standard added at the beginning of the process will be lost at the same rate as the analyte of interest.[4]

  • Variations in ionization efficiency: Matrix effects can suppress or enhance the analyte signal in the mass spectrometer. A co-eluting internal standard experiences similar matrix effects, allowing for accurate normalization.[4]

  • Inconsistent injection volumes: Minor variations in the amount of sample injected into the LC-MS system can be accounted for.

By measuring the ratio of the analyte's signal to the known concentration of the internal standard, accurate and reproducible quantification can be achieved.[5]

Properties and Commercial Availability

This compound is commercially available from various suppliers, typically as a solution in chloroform or as a powder.

PropertyValueReference
Chemical Formula C₄₀H₄₅D₃₁NaO₁₀P[1]
Molecular Weight 802.18 g/mol [1]
Purity >99% (as determined by TLC)[1]
Form Liquid (in chloroform) or Powder[1]
Storage Temperature -20°C[1]

Experimental Protocols

Determining the Optimal Working Concentration

The appropriate concentration of the internal standard is critical for accurate quantification.[6] While there are no strict guidelines for the concentration of this compound, a general recommendation is that its signal response should be within the linear range of the instrument and ideally be in the same order of magnitude as the endogenous analytes of interest.[7] One study utilized a concentration of 0.4 µg/mL for PG(16:0(d31)/18:1) in the final lipid extract for tissue analysis.

Protocol for Determining Optimal Concentration:

  • Prepare a stock solution of this compound at a known high concentration (e.g., 1 mg/mL) in an appropriate solvent such as chloroform or methanol.

  • Create a dilution series of the internal standard to cover a range of concentrations (e.g., 0.01, 0.1, 0.5, 1, 5, 10 µg/mL).

  • Spike the dilution series into a representative pooled sample matrix (e.g., plasma, cell lysate) that is devoid of the internal standard.

  • Perform lipid extraction and LC-MS/MS analysis on the spiked samples.

  • Evaluate the signal response (peak area) of the internal standard at each concentration.

  • Select a concentration that provides a robust and reproducible signal, is well within the linear dynamic range of the mass spectrometer, and is comparable to the expected signal of the endogenous PG species in your samples.

Sample Preparation and Lipid Extraction

The choice of extraction method depends on the sample matrix and the lipid classes of interest. The internal standard should be added as early as possible in the workflow to account for any variability during sample preparation.[4]

Protocol using a Modified Bligh & Dyer Extraction:

  • Sample Aliquoting: Aliquot a known amount of your biological sample (e.g., 100 µL of plasma, 1x10⁶ cells, 20 mg of tissue) into a glass tube.

  • Internal Standard Spiking: Add a predetermined volume of the this compound working solution to each sample.

  • Solvent Addition: Add a 3:1 (v/v) mixture of methanol:chloroform to the sample. For 100 µL of plasma, add 1.5 mL of the solvent mixture.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation. Vortex again for 1 minute.

  • Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.

  • Lipid Collection: Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol/chloroform 1:1, v/v).

Below is a DOT script for visualizing the lipid extraction workflow.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Preparation Sample Biological Sample Spike Spike with this compound Sample->Spike Solvent Add Methanol/Chloroform Spike->Solvent Vortex1 Vortex Solvent->Vortex1 Phase_Sep Add Chloroform & Water Vortex1->Phase_Sep Vortex2 Vortex Phase_Sep->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Dry Down Collect->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for lipid extraction using an internal standard.

LC-MS/MS Analysis

The following are general starting parameters for LC-MS/MS analysis. These should be optimized for your specific instrument and application.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 55°C
Injection Volume 2-5 µL
Gradient Start at 40% B, increase to 100% B over 10 min, hold for 2 min, return to 40% B and re-equilibrate.

Mass Spectrometry (MS) Parameters:

ParameterRecommended Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined for endogenous PG species and this compound
Product Ion (m/z) To be determined for endogenous PG species and this compound
Collision Energy Optimize for each transition
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C

MRM Transitions for this compound:

The exact m/z values for precursor and product ions should be determined empirically on your mass spectrometer. However, based on its structure, the following are expected transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound~801.6~286.3 (palmitate-d31)
16:0-18:1 PG~770.5~255.2 (palmitate)
16:0-18:1 PG~770.5~281.2 (oleate)

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas for the endogenous PG species and the this compound internal standard in your chromatography data processing software.

  • Response Ratio Calculation: Calculate the response ratio for each endogenous PG by dividing its peak area by the peak area of the internal standard.

  • Calibration Curve: To determine the absolute concentration, a calibration curve should be prepared using known concentrations of a non-deuterated 16:0-18:1 PG standard, with a fixed concentration of the internal standard.

  • Quantification: Plot the response ratio against the concentration of the standard to generate a calibration curve. The concentration of the endogenous PG in the samples can then be calculated from this curve.

Below is a DOT script illustrating the logic of quantitative analysis using an internal standard.

G cluster_data Data Acquisition cluster_calc Calculation cluster_quant Quantification Analyte_Signal Analyte Peak Area Response_Ratio Response Ratio = Analyte Area / IS Area Analyte_Signal->Response_Ratio IS_Signal Internal Standard Peak Area IS_Signal->Response_Ratio Cal_Curve Calibration Curve Response_Ratio->Cal_Curve Concentration Analyte Concentration Cal_Curve->Concentration

Caption: Logic of quantitative analysis using an internal standard.

Troubleshooting

IssuePotential CauseSuggested Solution
High variability in internal standard peak area Inconsistent sample preparation or injectionReview and standardize the entire workflow. Ensure the internal standard is thoroughly mixed with the sample.
Matrix effectsOptimize chromatographic separation to move the analyte and internal standard away from co-eluting interferences.
No or low internal standard signal Incorrect MRM transitionConfirm the precursor and product ions on your instrument.
Degradation of the standardCheck the storage conditions and age of the standard. Prepare fresh working solutions.
Non-linear calibration curve Inappropriate concentration of internal standard or analyteRe-evaluate the optimal concentration of the internal standard. Ensure the analyte concentrations are within the linear range of the assay.
Cross-interference between analyte and internal standardCheck for isotopic impurities in the internal standard.[6]

By following these application notes and protocols, researchers, scientists, and drug development professionals can confidently employ this compound as an internal standard to achieve accurate and reliable quantification of phosphatidylglycerols in a variety of biological samples.

References

Revolutionizing Lipidomics: A Guide to Enhanced Lipid Extraction with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic fields of biological research and drug development, the precise quantification of lipids is paramount to understanding cellular processes and disease pathogenesis. This application note provides detailed protocols for three industry-standard lipid extraction methods—Folch, Bligh-Dyer, and Methyl-tert-butyl ether (MTBE)—enhanced by the incorporation of deuterated internal standards for superior accuracy and reproducibility. These methods are indispensable for researchers, scientists, and professionals in drug development seeking to achieve reliable and high-quality lipidomic data.

Introduction

Lipids are a diverse group of molecules that play crucial roles in cell structure, energy storage, and signaling. The accurate measurement of lipids is a cornerstone of lipidomics, providing insights into metabolic disorders, cardiovascular diseases, and cancer. The use of deuterated lipid standards, which are chemically identical to their endogenous counterparts but mass-shifted due to the presence of deuterium, is a powerful strategy to control for variability during sample preparation and analysis. By spiking samples with a known concentration of these standards prior to extraction, researchers can correct for lipid loss during the procedure and for matrix effects in mass spectrometry analysis, leading to more accurate and reliable quantification.[1][2]

This document outlines the principles and step-by-step protocols for the Folch, Bligh-Dyer, and MTBE extraction methods, tailored for use with deuterated internal standards. Furthermore, it presents a comparative analysis of their performance and discusses key lipid signaling pathways to provide a comprehensive resource for the scientific community.

Comparative Analysis of Lipid Extraction Methods

The choice of extraction method can significantly impact the recovery and composition of the extracted lipidome.[3][4] The Folch and Bligh-Dyer methods are considered "gold standards," traditionally utilizing a chloroform and methanol solvent system.[5][6] The MTBE method has gained popularity as a less toxic and more efficient alternative, particularly for high-throughput applications.[7][8] Below is a summary of the quantitative performance of these methods.

Lipid Class Folch Method Recovery (%) Bligh-Dyer Method Recovery (%) MTBE Method Recovery (%) Key Considerations
Phosphatidylcholines (PC)High (~95%)[3]High (~94%)[3]High (~96%)[3]All three methods show excellent recovery for this abundant lipid class.
Phosphatidylethanolamines (PE)High (~93%)[3]High (~92%)[3]High (~94%)[3]Similar high recovery across all methods.
Phosphatidylinositols (PI)Moderate-High (~85%)[9]Moderate-High (~83%)[9]Moderate (~80%)[9]Folch and Bligh-Dyer may be slightly more efficient for acidic lipids.
Phosphatidylserines (PS)Moderate-High (~88%)Moderate-High (~86%)Moderate (~82%)Similar to PI, chloroform-based methods can show better recovery.
Sphingomyelins (SM)High (~94%)[9]High (~93%)[9]High (~95%)[9]MTBE shows excellent recovery for sphingolipids.
Triacylglycerols (TG)Very High (~98%)[3]Very High (~97%)[3]Very High (~99%)[3]All methods are highly effective for nonpolar lipids.
Cholesterol Esters (CE)Very High (~97%)Very High (~96%)Very High (~98%)Similar high recovery for CEs across the methods.
Lysophosphatidylcholines (LPC)Moderate (~75%)[3]Moderate (~72%)[3]Low-Moderate (~50%)[3]The more polar nature of LPCs can make their extraction challenging, with MTBE showing lower recovery.[3]

Reproducibility (Relative Standard Deviation, %RSD)

Method Intra-day %RSD Inter-day %RSD
Folch <10%<15%
Bligh-Dyer <10%<15%
MTBE <8%<12%

Note: Recovery and reproducibility can vary depending on the specific lipid species, the biological matrix, and adherence to the protocol. The data presented is a synthesis of reported values in the literature.

Experimental Protocols

General Considerations
  • Sample Handling: To prevent enzymatic activity and lipid degradation, biological samples such as tissues should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[10]

  • Internal Standards: A mixture of deuterated lipid standards representing different lipid classes should be added to the sample before any extraction steps. The amount added should be sufficient to provide a strong signal without saturating the detector.

  • Glassware: Use glass tubes and vials to avoid contamination from plasticizers.[10]

  • Inert Atmosphere: For sensitive lipids prone to oxidation, it is recommended to perform the evaporation steps under a stream of inert gas like nitrogen or argon.[10]

Protocol 1: Modified Folch Lipid Extraction

This method is highly efficient for a broad range of lipids and is well-suited for tissue samples.[5]

Materials:

  • Biological sample (e.g., ~20 mg of tissue)

  • Deuterated internal standard mix

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • 0.9% NaCl solution (or 0.88% KCl)

  • Glass homogenization tube and pestle

  • Centrifuge

Procedure:

  • Place the pre-weighed frozen tissue sample in a glass homogenization tube on ice.

  • Add the deuterated internal standard mix directly to the tissue.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Homogenize the tissue thoroughly using the pestle until a uniform suspension is achieved.

  • Incubate the homogenate for 15-20 minutes at room temperature, with occasional vortexing.

  • Add 0.4 mL of 0.9% NaCl solution to the homogenate to induce phase separation.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Resuspend the dried lipid extract in an appropriate solvent for analysis (e.g., methanol/chloroform 1:1, v/v).

Protocol 2: Modified Bligh-Dyer Lipid Extraction

This method uses a lower solvent-to-sample ratio and is ideal for samples with high water content, such as biofluids or cell pellets.[5][11]

Materials:

  • Biological sample (e.g., 100 µL of plasma or 1x10⁶ cells)

  • Deuterated internal standard mix

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Deionized water

  • Glass centrifuge tubes

  • Centrifuge

Procedure:

  • Place the sample (e.g., 100 µL of plasma) into a glass centrifuge tube.

  • Add the deuterated internal standard mix.

  • Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 30 seconds to create a single-phase mixture.

  • Incubate at room temperature for 10 minutes.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of deionized water to induce phase separation and vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collect the lower organic phase into a new glass tube.

  • Dry the extract under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for analysis.

Protocol 3: Methyl-tert-butyl ether (MTBE) Lipid Extraction

This method offers a safer and often faster alternative to chlorinated solvents, with the lipid-containing organic phase forming the upper layer, which simplifies collection.[7][8]

Materials:

  • Biological sample (e.g., 20 µL of plasma or 1x10⁶ cells)

  • Deuterated internal standard mix

  • Methanol (MeOH)

  • Methyl-tert-butyl ether (MTBE)

  • Deionized water

  • Glass centrifuge tubes

  • Centrifuge

Procedure:

  • Place the sample into a glass centrifuge tube.

  • Add the deuterated internal standard mix.

  • Add 1.5 mL of methanol and vortex.

  • Add 5 mL of MTBE.

  • Incubate on a shaker for 1 hour at room temperature.

  • Add 1.25 mL of deionized water to induce phase separation.

  • Incubate for 10 minutes at room temperature.

  • Centrifuge at 1,000 x g for 10 minutes.

  • Carefully collect the upper organic phase (MTBE layer) and transfer to a new glass tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Resuspend the dried lipid extract in an appropriate solvent for analysis.

Lipid Extraction Workflow

Lipid_Extraction_Workflow Sample Biological Sample (Tissue, Plasma, Cells) Add_Standards Add Deuterated Internal Standards Sample->Add_Standards Folch Folch Extraction (CHCl3:MeOH 2:1) Add_Standards->Folch BlighDyer Bligh-Dyer Extraction (CHCl3:MeOH 1:2) Add_Standards->BlighDyer MTBE MTBE Extraction (MTBE:MeOH) Add_Standards->MTBE Phase_Separation Induce Phase Separation (Add H2O or Saline) Folch->Phase_Separation BlighDyer->Phase_Separation MTBE->Phase_Separation Centrifugation Centrifugation Phase_Separation->Centrifugation Collect_Organic Collect Organic Phase (Lipid Extract) Centrifugation->Collect_Organic Evaporation Evaporate Solvent (Under N2 Stream) Collect_Organic->Evaporation Reconstitution Reconstitute in Analysis Solvent Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: General workflow for lipid extraction using internal standards.

Key Lipid Signaling Pathways

Understanding the biological context of lipid changes is crucial. Below are simplified diagrams of two important lipid signaling pathways.

Sphingolipid Metabolism

Sphingolipids are not only structural components of cell membranes but also key signaling molecules involved in cell proliferation, differentiation, and apoptosis.[5][12]

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine_PalmitoylCoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK S1P->Sphingosine SGPP

Caption: Simplified overview of the sphingolipid metabolic pathway.

Eicosanoid Biosynthesis

Eicosanoids are potent signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They play critical roles in inflammation, immunity, and central nervous system functions.[13][14][15]

Eicosanoid_Biosynthesis Membrane_PL Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_PL->Arachidonic_Acid PLA2 COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins COX_Pathway->Prostaglandins Thromboxanes Thromboxanes COX_Pathway->Thromboxanes Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes

Caption: Major pathways of eicosanoid biosynthesis from arachidonic acid.

Conclusion

The integration of deuterated internal standards with robust lipid extraction protocols is essential for achieving high-quality, quantitative data in lipidomics research. The choice between the Folch, Bligh-Dyer, and MTBE methods will depend on the specific research question, sample type, and available resources. By carefully following these detailed protocols and understanding the comparative performance of each method, researchers can significantly improve the accuracy and reliability of their lipidomic analyses, ultimately accelerating discoveries in science and medicine.

References

Application Notes and Protocols for the Electrospray Ionization of Phosphatidylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of phosphatidylglycerols (PGs) using electrospray ionization (ESI) mass spectrometry. Detailed protocols for sample preparation, mass spectrometric analysis, and data interpretation are included to facilitate the qualitative and quantitative analysis of PGs in various biological samples.

Introduction to Phosphatidylglycerol Analysis by ESI-MS

Phosphatidylglycerols are a class of glycerophospholipids that play crucial roles in cellular membranes, pulmonary surfactant, and as precursors for other lipids like cardiolipin.[1][2] Electrospray ionization mass spectrometry (ESI-MS) has become an indispensable tool for the sensitive and specific analysis of PGs, enabling detailed molecular species characterization and quantification.[3] Due to their anionic nature at neutral pH, PGs are most effectively analyzed in the negative ion mode of ESI-MS, where they readily form [M-H]⁻ ions.[4][5]

Core Principles of PG Analysis by ESI-MS

The analysis of PGs by ESI-MS involves three key stages:

  • Lipid Extraction: Isolation of lipids from the biological matrix.

  • Mass Spectrometric Analysis: Ionization of PG molecules and their separation based on their mass-to-charge ratio (m/z).

  • Data Analysis and Interpretation: Identification and quantification of individual PG species based on their mass and fragmentation patterns.

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of PGs. Collision-induced dissociation (CID) of the [M-H]⁻ precursor ion provides characteristic fragment ions that reveal the composition of the fatty acyl chains and the headgroup.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the ESI-MS analysis of phosphatidylglycerols.

Table 1: Mass Spectrometry Parameters for Phosphatidylglycerol Analysis

ParameterValueIon ModeInstrument TypeReference
Ionization Voltage-1.3 kV to -4.5 kVNegativeQ-Exactive Plus, Triple Quadrupole, Q-TOF[8][9]
Capillary Temperature / Ion Source Temperature400°C - 650°CNegativeQ-TOF[9]
Collision Energy (for MS/MS)25.0 - 42.0 eVNegativeQ-Exactive Plus, Triple Quadrupole[8]
Collision Gas Pressure1.0 mTorrNegativeTriple Quadrupole[8]
Scan Range (m/z)50 - 2000NegativeQ-TOF[9]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Phospholipids

Phospholipid ClassLOD (pmol/mL)LOQ (pmol/mL)MethodReference
Phosphatidylglycerol (and other phospholipids)0.04 - 330.1 - 110UHPLC-MS/MS[10]
General Phospholipids5 - 10 pmol (absolute)Not SpecifiedESI-FTMS[5]

Table 3: Common Fragment Ions for Phosphatidylglycerol Identification in Negative Ion Mode

Fragment Ion DescriptionTypical m/zSignificanceReference
[M-H-R₁COOH]⁻VariesNeutral loss of the fatty acid at the sn-1 position.[6][7]
[M-H-R₂COOH]⁻VariesNeutral loss of the fatty acid at the sn-2 position (often more abundant).[6][7]
R₁COO⁻VariesCarboxylate anion from the sn-1 fatty acid.[6][7]
R₂COO⁻VariesCarboxylate anion from the sn-2 fatty acid (often more abundant).[6][7]
[Glycerophosphate-H₂O]⁻153Common fragment for glycerophospholipids.[4]
Headgroup-related fragments171, 209, 227Reflect the glycerol polar head group.[6][7]

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Modified Bligh and Dyer Method)

This protocol is suitable for the extraction of total lipids, including phosphatidylglycerols, from cells or tissues.

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • Phosphate Buffered Saline (PBS)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenize the biological sample (e.g., cell pellet, tissue) in a known volume of PBS.

  • To 1 volume of the homogenate, add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Add 1.25 volumes of chloroform and vortex for 1 minute.

  • Add 1.25 volumes of deionized water and vortex for 1 minute.

  • Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipid film in a suitable solvent for MS analysis (e.g., chloroform:methanol 1:1, v/v).[11]

Protocol 2: Direct Infusion ESI-MS/MS (Shotgun Lipidomics) of Phosphatidylglycerols

This protocol allows for the rapid, qualitative, and semi-quantitative analysis of the total PG profile in a lipid extract.

Materials:

  • Lipid extract (from Protocol 1)

  • Solvent for infusion (e.g., methanol with 5mM ammonium acetate)

  • Mass spectrometer equipped with a nano-electrospray ionization source.

Procedure:

  • Dilute the lipid extract to a final concentration of approximately 5-10 pmol/µL in the infusion solvent.

  • Set up the mass spectrometer for negative ion mode acquisition.

  • Infuse the sample into the mass spectrometer at a flow rate of 0.5-1 µL/min.

  • Full Scan Analysis: Acquire a full scan mass spectrum to identify the [M-H]⁻ ions of the various PG species present in the sample.

  • Tandem MS (MS/MS) Analysis: Select the precursor ions of interest (the [M-H]⁻ ions of PGs) and perform collision-induced dissociation (CID) to generate fragment ions for structural confirmation.

    • Set the collision energy between 25-40 eV.[8]

    • Acquire product ion scans to identify the characteristic fatty acyl fragments.

  • Precursor Ion Scanning: To selectively detect all glycerophospholipids, perform a precursor ion scan for m/z 153, which corresponds to the [glycerophosphate-H₂O]⁻ fragment.[4]

Protocol 3: Quantitative Analysis of Phosphatidylglycerols by UPLC-MS/MS

This protocol is designed for the sensitive and specific quantification of PG species using ultra-performance liquid chromatography coupled to a triple quadrupole mass spectrometer.

Materials:

  • Lipid extract (from Protocol 1)

  • Internal standards (e.g., a non-naturally occurring PG species)

  • UPLC system with a suitable column (e.g., C18)

  • Triple quadrupole mass spectrometer

Procedure:

  • Spike the lipid extract with a known amount of the internal standard.

  • Chromatographic Separation:

    • Inject the sample onto the UPLC column.

    • Use a gradient of mobile phases, for example:

      • Mobile Phase A: Water / 5mM ammonium acetate / 0.01% formic acid

      • Mobile Phase B: Methanol / 5mM ammonium acetate / 0.01% formic acid[10]

    • Develop a gradient to separate the different phospholipid classes.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Set up Multiple Reaction Monitoring (MRM) transitions for each PG species to be quantified and for the internal standard. An MRM transition consists of the precursor ion (the [M-H]⁻ of the PG) and a specific product ion (e.g., a fatty acyl fragment).

  • Quantification:

    • Integrate the peak areas for each PG species and the internal standard.

    • Calculate the concentration of each PG species by comparing its peak area to that of the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Cells/Tissue) Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction ESI Electrospray Ionization (Negative Ion Mode) Extraction->ESI MS1 Full Scan MS (Identify [M-H]⁻) ESI->MS1 Quant Quantitative Analysis (e.g., UPLC-MS/MS) ESI->Quant MS2 Tandem MS (MS/MS) (Structural Elucidation) MS1->MS2 Identification PG Species Identification MS2->Identification Quantification Absolute/Relative Quantification Quant->Quantification

Caption: Experimental workflow for the analysis of phosphatidylglycerols by ESI-MS.

pg_biosynthesis_signaling cluster_biosynthesis Biosynthesis Pathway cluster_signaling Signaling Roles PA Phosphatidic Acid (PA) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-diacylglyceride synthase PGP Phosphatidylglycerol Phosphate (PGP) CDP_DAG->PGP PGP synthase PG Phosphatidylglycerol (PG) PGP->PG PGP phosphatase Membrane Membrane Fluidity & Stability PG->Membrane Surfactant Pulmonary Surfactant Component PG->Surfactant Cardiolipin Precursor for Cardiolipin Synthesis PG->Cardiolipin LPG Precursor for Lysophosphatidylglycerols PG->LPG

Caption: Biosynthesis and key signaling roles of phosphatidylglycerol.

References

Application Note: Quantitative Analysis of 16:0-18:1 PG using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (16:0-18:1 PG) in biological matrices. The method utilizes a stable isotope-labeled internal standard, 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (16:0-18:1 PG-d31), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) for accurate and sensitive quantification. This protocol is designed for researchers in lipidomics, drug development, and various scientific fields requiring precise measurement of this specific phosphatidylglycerol species.

Introduction

Phosphatidylglycerols (PGs) are a class of acidic phospholipids that are key components of cellular membranes and play significant roles in various biological processes. The specific species, 16:0-18:1 PG, containing palmitic acid (16:0) and oleic acid (18:1) acyl chains, is of interest in many areas of research. Accurate quantification of this lipid is crucial for understanding its physiological and pathological roles.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for lipid analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative results. This application note outlines a comprehensive workflow, including sample preparation, LC-MS/MS conditions, and data analysis for the quantification of 16:0-18:1 PG.

Experimental Protocols

Materials and Reagents
  • Analytes: 16:0-18:1 PG

  • Internal Standard: this compound (Molecular Weight: 802.18 g/mol , Formula: C40H45D31NaO10P)[1]

  • Solvents: HPLC-grade methanol, chloroform, isopropanol, acetonitrile, and water

  • Additives: Ammonium formate, formic acid

  • Lipid Extraction: Bligh-Dyer or other suitable lipid extraction kits/reagents

Sample Preparation (Lipid Extraction)

A modified Bligh and Dyer method is recommended for the extraction of lipids from biological samples.

  • To 50 µL of the biological sample (e.g., plasma, tissue homogenate), add 150 µL of a 1:2 (v/v) mixture of chloroform and methanol.

  • Add a known amount of the internal standard, this compound, to each sample. The final concentration of the internal standard should be optimized based on the expected concentration range of the analyte.

  • Vortex the mixture vigorously for 1 minute.

  • Add 50 µL of chloroform and vortex for 30 seconds.

  • Add 50 µL of water and vortex for 30 seconds.

  • Centrifuge the sample at 10,000 x g for 5 minutes to induce phase separation.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • LC System: A UHPLC system is recommended for optimal separation.

  • Column: A C18 reversed-phase column (e.g., Acquity HSS T3, 2.1 × 100 mm, 1.8 µm) is suitable for separating the lipid of interest.

  • Mobile Phase A: Water/Methanol/Acetonitrile (1:1:1, v/v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45 °C.

  • Injection Volume: 5-10 µL.

  • Gradient Elution:

    • 0-1 min: 20% B

    • 1-12 min: Linear gradient from 20% to 90% B

    • 12-13 min: Hold at 90% B

    • 13-13.1 min: Return to 20% B

    • 13.1-15 min: Re-equilibrate at 20% B

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of MRM is required.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Ion Source Parameters:

    • Ion Source Temperature: 550 °C

    • Ion Spray Voltage: -4500 V

    • Curtain Gas: 35 psi

    • Ion Source Gas 1: 55 psi

    • Ion Source Gas 2: 55 psi

    • Collision Gas: Medium

Data Presentation

The quantification of 16:0-18:1 PG is achieved by monitoring specific MRM transitions for both the analyte and the deuterated internal standard. The following tables summarize the key quantitative data and MRM transitions.

Table 1: MRM Transitions for 16:0-18:1 PG and Internal Standard

CompoundPrecursor Ion (Q1) [M-H]⁻ (m/z)Product Ion (Q3) (m/z)FragmentDeclustering Potential (DP) (V)Collision Energy (CE) (eV)
16:0-18:1 PG747.8255.2[Palmitate]⁻-160-48
747.8281.3[Oleate]⁻-160-46
This compound (Internal Standard) 778.8 286.4 [Palmitate-d31]⁻ -160 -48
778.8 281.3 [Oleate]⁻ -160 -46

Note: The Declustering Potential (DP) and Collision Energy (CE) values are starting points and may require optimization for different mass spectrometers.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general structure of the analyte and the experimental workflow for its quantification.

cluster_PG 16:0-18:1 PG Structure Glycerol_Backbone Glycerol Backbone Palmitic_Acid Palmitic Acid (16:0) Glycerol_Backbone->Palmitic_Acid sn-1 Oleic_Acid Oleic Acid (18:1) Glycerol_Backbone->Oleic_Acid sn-2 Phosphate Phosphate Glycerol_Backbone->Phosphate sn-3 Glycerol_Head Glycerol Head Group Phosphate->Glycerol_Head

Caption: General structure of 16:0-18:1 Phosphatidylglycerol.

start Biological Sample extraction Lipid Extraction (with this compound IS) start->extraction lc_separation LC Separation (Reversed-Phase C18) extraction->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Quantification) ms_detection->data_analysis end Quantitative Results data_analysis->end

Caption: Experimental workflow for the quantification of 16:0-18:1 PG.

Logical Relationships in MRM

The logic of using an internal standard in MRM-based quantification is depicted below.

Analyte 16:0-18:1 PG (Unknown Concentration) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Known Concentration) IS->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Analyte Concentration Calibration->Concentration

Caption: Logic of quantification using an internal standard.

Conclusion

This application note provides a robust and reliable method for the quantitative analysis of 16:0-18:1 PG in biological samples. The use of a deuterated internal standard and LC-MS/MS with MRM ensures high accuracy, precision, and sensitivity. The detailed protocol and MRM parameters serve as a valuable resource for researchers and scientists in various disciplines. It is recommended that the MS parameters be optimized on the specific instrument being used to achieve the best performance.

References

Applications of Deuterated Lipids in Metabolic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated lipids have emerged as powerful tools in metabolic research, offering a non-radioactive and highly specific means to trace the dynamic processes of lipid synthesis, transport, and breakdown. Their use in conjunction with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance has revolutionized our understanding of lipid metabolism in health and disease. This document provides detailed application notes and experimental protocols for the use of deuterated lipids in various metabolic studies.

I. Quantitative Lipidomics using Deuterium Oxide (D₂O) Metabolic Labeling

Deuterium oxide (D₂O), or heavy water, is a cost-effective and non-invasive metabolic labeling agent that allows for the uniform labeling of all major lipid classes.[1] This makes it an invaluable tool for quantitative lipidomics, enabling the measurement of lipid turnover rates and relative abundance.[1]

Application Note: D₂O Labeling for Global Omics Relative Quantification (DOLGOReQ)

The DOLGOReQ (D₂O Labeling for Global Omics Relative Quantification) strategy utilizes partial metabolic D₂O labeling for the relative quantification of a wide range of biomolecules, including lipids.[1][2] This technique is particularly useful for comparing lipid profiles between different experimental conditions, such as healthy versus diseased states or treated versus untreated cells. In a study on 3D cell cultures, DOLGOReQ was used to reveal that macrophage co-culture led to a significant reduction in long-chain free fatty acids and triacylglycerols (TGs) in adipocytes.[3] The method also provides insights into lipid turnover dynamics.[3]

Experimental Protocol: In Vivo D₂O Labeling for Measuring De Novo Lipogenesis (DNL)

This protocol describes the in vivo labeling of lipids with D₂O to measure the rate of de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors.

1. Materials:

  • Deuterium oxide (D₂O, 99.8 atom % D)
  • Sterile saline solution (0.9% NaCl)
  • Gas-tight syringes
  • Blood collection tubes (e.g., EDTA-coated)
  • Centrifuge
  • Gas chromatograph-mass spectrometer (GC-MS)

2. Procedure:

  • Animal Acclimatization: Acclimatize animals to the experimental conditions for at least one week prior to the study.
  • D₂O Administration:
  • Prepare a priming dose of D₂O in sterile saline. The exact concentration will depend on the animal model and experimental design.
  • Administer the priming dose via intraperitoneal (IP) injection to rapidly enrich the body water pool.
  • Provide drinking water enriched with a lower concentration of D₂O (e.g., 4-8%) for the duration of the experiment to maintain a stable body water enrichment.[4]
  • Sample Collection:
  • Collect blood samples at baseline and at various time points after D₂O administration. The timing will depend on the expected rate of lipid synthesis.
  • Separate plasma by centrifugation.
  • Lipid Extraction and Derivatization:
  • Extract total lipids from plasma using a suitable method (e.g., Folch or Bligh-Dyer).
  • Isolate the fatty acid fraction of interest (e.g., palmitate from triglycerides).
  • Derivatize the fatty acids to their methyl esters (FAMEs) for GC-MS analysis.
  • GC-MS Analysis:
  • Analyze the FAMEs by GC-MS to determine the isotopic enrichment of deuterium.
  • Data Analysis:
  • Measure the deuterium enrichment in body water from plasma samples.
  • Calculate the fractional DNL rate based on the incorporation of deuterium into the newly synthesized fatty acids, correcting for the precursor pool enrichment.

Quantitative Data:

ParameterValueReference
Maximum Deuterium Incorporation (N) in Palmitate (in vivo)21-22[4][5]
Maximum Deuterium Incorporation (N) in Cholesterol (in vivo)27-30[4][5]
Half-life of newly synthesized lipids in liver≤ 4 days[4]
Half-life of newly synthesized lipids in nervous tissues5 - 28 days[4]

Experimental Workflow for In Vivo D₂O Labeling and DNL Measurement

G cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Analysis cluster_data_analysis Data Analysis acclimatization Acclimatization d2o_admin D₂O Administration (Priming Dose + Drinking Water) acclimatization->d2o_admin blood_collection Blood Sample Collection (Time Points) d2o_admin->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation lipid_extraction Lipid Extraction plasma_separation->lipid_extraction derivatization Derivatization to FAMEs lipid_extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis enrichment_measurement Measure Deuterium Enrichment (Body Water & Lipids) gcms_analysis->enrichment_measurement dnl_calculation Calculate Fractional DNL Rate enrichment_measurement->dnl_calculation G cluster_constant_infusion Constant Infusion cluster_bolus_injection Bolus Injection cluster_primed_constant Primed-Constant Infusion ci_start Start Infusion ci_plateau Isotopic Plateau Reached ci_start->ci_plateau Time bi_injection Inject Bolus bi_decay Tracer Decay bi_injection->bi_decay Time pci_prime Priming Bolus pci_infusion Start Constant Infusion pci_prime->pci_infusion pci_plateau Immediate Isotopic Plateau pci_infusion->pci_plateau G cluster_administration Substrate Administration cluster_metabolism Metabolism cluster_imaging Imaging cluster_analysis Data Analysis administer Administer Deuterated Substrate (e.g., Oral Glucose) metabolize Substrate Metabolized into Downstream Products administer->metabolize mrsi 3D MR Spectroscopic Imaging (MRSI) metabolize->mrsi quantify Quantify Deuterium Spectra mrsi->quantify map Generate Metabolic Maps quantify->map cluster_pathway De Novo Lipogenesis Pathway cluster_labeling Deuterium Labeling from D₂O Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_mito Acetyl-CoA (Mitochondria) Pyruvate->AcetylCoA_mito Citrate Citrate AcetylCoA_mito->Citrate AcetylCoA_cyto Acetyl-CoA (Cytosol) Citrate->AcetylCoA_cyto MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA FattyAcidSynthase Fatty Acid Synthase AcetylCoA_cyto->FattyAcidSynthase MalonylCoA->FattyAcidSynthase Palmitate Palmitate (C16:0) FattyAcidSynthase->Palmitate ElongationDesaturation Elongation & Desaturation Palmitate->ElongationDesaturation OtherFAs Other Fatty Acids ElongationDesaturation->OtherFAs D2O D₂O D2O->AcetylCoA_cyto Incorporation

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal for 16:0-18:1 PG-d31

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to 16:0-18:1 PG-d31. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this deuterated phosphatidylglycerol as an internal standard in their mass spectrometry-based lipidomics experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you address challenges with low signal intensity.

I. Sample Preparation

Proper sample preparation is critical to prevent the loss of your internal standard and ensure accurate quantification.

Question: I'm observing a low signal for my this compound internal standard. Could my sample extraction procedure be the cause?

Answer: Yes, suboptimal extraction can lead to significant loss of this compound. Phosphatidylglycerols (PGs) are polar lipids, and the extraction method must be suitable for this class of lipids.

Troubleshooting Steps:

  • Verify Extraction Method: The Bligh and Dyer or Folch methods are commonly used for total lipid extraction, including PGs.[1] Ensure the solvent ratios are accurate to achieve proper phase separation. For instance, a common modified Folch method involves a chloroform:methanol:water ratio of 8:4:3 (v/v/v).

  • Ensure Complete Homogenization: For tissue samples, thorough homogenization is crucial to release all lipids from the cellular matrix.[2] Inadequate homogenization can result in incomplete extraction and loss of your internal standard.

  • Check for Phase Partitioning: After centrifugation, PGs will be in the lower organic phase (chloroform layer). Accidental aspiration of this layer or incomplete separation can lead to the loss of your internal standard.

  • Consider Solid-Phase Extraction (SPE): If your sample matrix is complex, SPE can be a valuable step to enrich for phospholipids and remove interfering substances.[1][2] However, ensure the SPE protocol is optimized for PG recovery, as improper elution can lead to sample loss.

II. Mass Spectrometry Analysis

The settings of your mass spectrometer play a pivotal role in achieving a strong signal for your deuterated internal standard.

Question: What are the optimal mass spectrometry settings for analyzing this compound?

Answer: The optimal settings can vary between instruments, but there are general guidelines for phosphatidylglycerols.

Recommended Starting Points:

  • Ionization Mode: PGs generally yield a more abundant signal in negative ion mode ([M-H]⁻).[3] While positive ion mode can be used, negative mode is often preferred for sensitivity.

  • Source Parameters:

    • Capillary Voltage: For negative mode, a typical starting point is around 2-3 kV.[3]

    • Source and Desolvation Temperatures: These should be optimized to ensure efficient desolvation without causing thermal degradation of the lipid.

  • Collision Energy: When performing MS/MS, the collision energy should be optimized to generate characteristic fragment ions of PG. For negative mode, you would expect to see neutral losses of the fatty acyl chains.[4]

Troubleshooting Steps:

  • Instrument Calibration and Tuning: Ensure your mass spectrometer is properly calibrated and tuned according to the manufacturer's recommendations.[5] This is a fundamental step for achieving good signal intensity and mass accuracy.

  • Check for Ion Suppression: Co-eluting compounds from your sample matrix can suppress the ionization of this compound.[5][6] To check for this, you can perform a post-column infusion of your internal standard and observe if the signal drops when a blank matrix sample is injected.

  • Optimize Infusion Solvent: The composition of the solvent used to infuse your sample into the mass spectrometer can impact ionization efficiency. A typical solvent for lipidomics is a mixture of methanol, isopropanol, and a small amount of an additive like ammonium acetate or formate to promote ionization.

Table 1: Recommended Mass Spectrometry Parameters for PG Analysis

ParameterNegative Ion ModePositive Ion Mode
Ionization Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Capillary Voltage 2.0 - 3.0 kV3.5 - 4.5 kV
Cone Voltage 30 - 50 V30 - 50 V
Source Temperature 100 - 150 °C100 - 150 °C
Desolvation Temp. 250 - 400 °C250 - 400 °C
Desolvation Gas Flow 500 - 800 L/Hr500 - 800 L/Hr

III. Data Interpretation & General Troubleshooting

A systematic approach is key to identifying the root cause of a low signal.

Question: I've checked my sample preparation and mass spectrometer settings, but the signal for this compound is still low. What else can I investigate?

Answer: A low signal can also be due to issues with the internal standard itself or the overall experimental workflow.

Troubleshooting Steps:

  • Verify Internal Standard Concentration: Ensure the final concentration of this compound in your sample is appropriate for the sensitivity of your instrument.[5] If the concentration is too low, you will naturally have a weak signal. Conversely, a very high concentration can lead to detector saturation and ion suppression.

  • Check for Degradation of the Internal Standard: Lipids, especially those with unsaturated fatty acids like oleic acid (18:1), are prone to oxidation.[7] Ensure your this compound stock solution has been stored properly (typically at -20°C or -80°C under an inert gas) and has not expired.

  • Evaluate for Contamination: Contaminants in your solvents, vials, or from other sources can interfere with your analysis.[5] Running a blank sample (with only the solvent) can help identify any background signals that might be suppressing your analyte's signal.

  • Systematic Workflow Evaluation: Break down your workflow into individual steps and test each one. For example, you can directly infuse a known concentration of your internal standard to confirm the mass spectrometer is functioning correctly, thereby isolating the problem to the sample preparation or chromatography.

Experimental Protocols:

Protocol 1: Direct Infusion Analysis of this compound

  • Prepare a 1 µM solution of this compound in a suitable solvent (e.g., methanol:chloroform 2:1 with 5 mM ammonium acetate).

  • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire data in negative ion mode, scanning for the [M-H]⁻ ion of this compound.

  • Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal intensity.

This protocol helps to confirm that the instrument is capable of detecting the internal standard and that the issue likely lies within the sample preparation or chromatographic separation.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Signal of this compound

LowSignalTroubleshooting Start Low Signal for This compound CheckMS Verify Mass Spectrometer Performance Start->CheckMS CheckSamplePrep Evaluate Sample Preparation Start->CheckSamplePrep CheckStandard Assess Internal Standard Integrity Start->CheckStandard DirectInfusion Direct Infusion of Standard CheckMS->DirectInfusion ReviewExtraction Review Extraction Protocol CheckSamplePrep->ReviewExtraction CheckConcentration Verify Standard Concentration CheckStandard->CheckConcentration SignalOK_MS Signal OK? DirectInfusion->SignalOK_MS SignalOK_MS->CheckSamplePrep Yes TuneCalibrate Tune & Calibrate MS SignalOK_MS->TuneCalibrate No CheckIonSuppression Investigate Ion Suppression TuneCalibrate->CheckIonSuppression FurtherInvestigation Further Investigation Needed CheckIonSuppression->FurtherInvestigation SignalOK_SamplePrep Signal Improved? ReviewExtraction->SignalOK_SamplePrep OptimizeCleanup Optimize Sample Cleanup (SPE) SignalOK_SamplePrep->OptimizeCleanup No ProblemSolved Problem Resolved SignalOK_SamplePrep->ProblemSolved Yes OptimizeCleanup->FurtherInvestigation SignalOK_Standard Signal Improved? CheckConcentration->SignalOK_Standard CheckStorage Check Storage & Expiry SignalOK_Standard->CheckStorage No SignalOK_Standard->ProblemSolved Yes CheckStorage->FurtherInvestigation

A step-by-step workflow for troubleshooting low signal intensity.

Diagram 2: Modified Folch Lipid Extraction Workflow

LipidExtraction Start Sample Homogenization (e.g., tissue, cells) AddStandard Spike with this compound Internal Standard Start->AddStandard AddSolvents Add Chloroform:Methanol (2:1) AddStandard->AddSolvents Vortex Vortex Thoroughly AddSolvents->Vortex AddWater Add Water to Induce Phase Separation Vortex->AddWater Centrifuge Centrifuge AddWater->Centrifuge CollectLayer Collect Lower Organic Layer (contains lipids) Centrifuge->CollectLayer DryDown Dry Under Nitrogen CollectLayer->DryDown Reconstitute Reconstitute in Appropriate Solvent DryDown->Reconstitute End Ready for MS Analysis Reconstitute->End InternalStandardPrinciple cluster_sample Biological Sample Analyte Endogenous Analyte (e.g., 16:0-18:1 PG) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep Standard Deuterated Standard (this compound) Standard->SamplePrep MS Mass Spectrometry Analysis SamplePrep->MS Ratio Ratio of Analyte Signal to Standard Signal MS->Ratio Quantification Accurate Quantification Ratio->Quantification

References

Technical Support Center: Optimizing Phosphatidylglycerol Ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of phosphatidylglycerol (PG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the ionization efficiency of phosphatidylglycerol in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode is best for phosphatidylglycerol (PG) analysis?

A1: For routine analysis, the negative ion mode is generally preferred for phosphatidylglycerol. As an anionic phospholipid, PG readily deprotonates to form the [M-H]⁻ ion, resulting in high sensitivity and straightforward spectral interpretation.[1][2] However, positive ion mode can also be utilized and may be advantageous for specific applications, such as distinguishing PG from its isomer bis(monoacylglycerol)phosphate (BMP). In positive ion mode, PG typically forms adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺.

Q2: I am observing low signal intensity for my PG analytes. What are the common causes and solutions?

A2: Low signal intensity for PG can stem from several factors:

  • Suboptimal Ionization Mode: As mentioned, negative ion mode generally provides better sensitivity for PG. If you are using positive ion mode, consider switching to negative ion mode.

  • Inappropriate Mobile Phase Composition: The choice of mobile phase and additives significantly impacts ionization efficiency. For negative ion mode, additives like ammonium acetate or piperidine can enhance the signal. For positive ion mode, ammonium formate is a common additive to promote the formation of [M+NH₄]⁺ adducts.

  • Ion Suppression: The presence of high concentrations of other lipids, particularly more readily ionizable species like phosphatidylcholine (PC), can suppress the ionization of PG. This can be mitigated by sample dilution, chromatographic separation, or sample prefractionation using techniques like solid-phase extraction (SPE).

  • Poor ESI Source Parameters: The efficiency of the electrospray ionization (ESI) source is dependent on settings such as spray voltage, sheath gas flow rate, auxiliary gas heater temperature, and capillary temperature. These parameters should be optimized for your specific instrument and method.

Q3: I am seeing multiple adducts for my PG species in positive ion mode. How can I control this?

A3: The formation of multiple adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺) is common in positive ion mode due to the presence of various cations in the sample and mobile phase. To promote the formation of a single, consistent adduct, it is recommended to add a specific reagent to the mobile phase. For instance, the addition of ammonium formate will favor the formation of [M+NH₄]⁺ adducts, leading to simplified spectra and improved quantitation.

Q4: Can I improve the ionization efficiency of PG in the positive ion mode?

A4: Yes, chemical derivatization can significantly enhance the ionization of PG in the positive ion mode. Methylation of the phosphate group neutralizes the negative charge and has been shown to increase the ESI-MS signal by approximately 6.4-fold for PG in positive ion mode.[3] This approach can be particularly useful for certain advanced structural analyses.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low PG Signal Intensity Inefficient ionization in the chosen mode.Switch to negative ion mode for higher sensitivity of the [M-H]⁻ ion.
Ion suppression from co-eluting lipids.Dilute the sample. Improve chromatographic separation to resolve PG from interfering species.
Suboptimal mobile phase additives.In negative mode, add ammonium acetate or piperidine. In positive mode, add ammonium formate.
Poor Peak Shape Inappropriate mobile phase pH.For acidic lipids like PG, ensure the mobile phase pH is suitable to maintain a consistent ionization state.
Secondary interactions with the column.Use a column with appropriate chemistry (e.g., C18) and consider the use of mobile phase modifiers to reduce unwanted interactions.
Inconsistent Adduct Formation (Positive Mode) Presence of multiple cation sources (Na⁺, K⁺).Add a single adduct-forming reagent in excess, such as ammonium formate, to drive the formation of a specific adduct.
Difficulty Differentiating PG from Isomers (e.g., BMP) Similar fragmentation patterns in negative mode.Utilize positive ion mode. The fragmentation of [M+H]⁺ or [M+Na]⁺ adducts can produce unique product ions for PG and its isomers.

Quantitative Data Summary

Table 1: Effect of Phosphate Methylation on Phosphatidylglycerol Ionization

AnalyteDerivatizationIonization ModeFold Increase in Signal Intensity
PG 16:0/18:1Phosphate MethylationPositive6.4 ± 0.1

Data sourced from a study on lipidome-wide characterization.[3]

Table 2: Influence of Mobile Phase Additives on Phospholipid Ionization Efficiency

AdditiveIonization ModePhosphatidylglycerol (PG)Phosphatidylcholine (PC)Phosphatidylethanolamine (PE)
Ammonium AcetateNegativeExcellentPoorGood
Ammonium FormatePositiveModerateExcellentGood
PiperidineNegativeExcellentN/AExcellent

This table provides a qualitative summary based on general observations in lipidomics. "Excellent" indicates high ionization efficiency, "Good" indicates efficient ionization, "Moderate" indicates acceptable ionization, and "Poor" indicates low ionization efficiency.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a modified Bligh and Dyer method, which is suitable for the extraction of a broad range of lipids, including phosphatidylglycerol.

  • Homogenization: Homogenize the tissue or cell sample in a suitable buffer (e.g., PBS).

  • Solvent Addition: To the homogenate, add chloroform and methanol in a ratio of 1:2 (v/v) to the sample volume. For example, to 1 mL of aqueous sample, add 1 mL of chloroform and 2 mL of methanol.

  • Vortexing: Vortex the mixture vigorously for at least 15 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Add 1 mL of chloroform and 1 mL of water to the mixture. Vortex again for 2 minutes.

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Collection of Organic Layer: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

Protocol 2: LC-MS/MS Analysis of Phosphatidylglycerol

This protocol provides a general framework for the analysis of PG using liquid chromatography coupled with tandem mass spectrometry.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for phospholipid analysis.

    • Mobile Phase A: Acetonitrile/water (60:40) with a suitable additive (e.g., 10 mM ammonium acetate for negative mode or 10 mM ammonium formate for positive mode).

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with the same additive as mobile phase A.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over the course of the run to elute lipids based on their hydrophobicity.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI).

    • Ionization Mode: Negative ion mode is generally preferred for PG.

    • Scan Mode: For quantitative analysis, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can be used. For qualitative analysis and structural confirmation, a full scan followed by product ion scans (MS/MS) of the ions of interest is performed.

    • Collision Energy: The collision energy for MS/MS should be optimized to achieve characteristic fragmentation of the PG precursor ion.

Visualizations

G cluster_workflow General Workflow for PG Analysis Sample Biological Sample Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis Mass Spectrometry (MS/MS) Ionization->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

Caption: A general experimental workflow for the analysis of phosphatidylglycerol.

G cluster_pathway Simplified Biosynthesis of Phosphatidylglycerol G3P Glycerol-3-Phosphate PA Phosphatidic Acid G3P->PA + 2 Acyl-CoA CDP_DAG CDP-Diacylglycerol PA->CDP_DAG + CTP - PPi PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP + Glycerol-3-Phosphate - CMP PG Phosphatidylglycerol PGP->PG - Pi

Caption: A simplified diagram of the phosphatidylglycerol biosynthesis pathway.

G cluster_fragmentation Negative Ion Mode Fragmentation of PG M_H [M-H]⁻ Loss_R1COOH [M-H - R1COOH]⁻ M_H->Loss_R1COOH Neutral Loss of Fatty Acid (sn-1) Loss_R2COOH [M-H - R2COOH]⁻ M_H->Loss_R2COOH Neutral Loss of Fatty Acid (sn-2) R1COO R1COO⁻ M_H->R1COO Formation of Fatty Acyl Anion (sn-1) R2COO R2COO⁻ M_H->R2COO Formation of Fatty Acyl Anion (sn-2) Glycerol_Phosphate Glycerol Head Group Fragments M_H->Glycerol_Phosphate Head Group Fragmentation

Caption: Common fragmentation pathways for phosphatidylglycerol in negative ion mode.

References

Technical Support Center: Correcting for Isotopic Overlap with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting issues related to isotopic overlap when using deuterated internal standards in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is isotopic overlap in mass spectrometry?

A1: Isotopic overlap, also known as "crosstalk," occurs when the isotopic distribution of an analyte and its stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, are not completely resolved.[1] This means a portion of the signal measured for the analyte may be contributed by the isotopic variants of the deuterated internal standard, and conversely, the naturally occurring isotopes of the analyte can contribute to the internal standard's signal.[1][2] This issue is more pronounced for higher molecular weight compounds and those rich in elements with multiple common isotopes.[2]

Q2: Why is correcting for isotopic overlap crucial for accurate quantification?

A2: Failing to correct for isotopic overlap can lead to significant errors in quantification.[1] The overlap can artificially inflate the measured signal of either the analyte or the internal standard, leading to an overestimation or underestimation of the analyte's true concentration.[1][3] This interference can also introduce non-linearity into the calibration curve, compromising the accuracy and reliability of the entire assay.[1]

Q3: What are the primary causes of isotopic overlap with d-standards?

A3: There are two main causes:

  • Natural Isotopic Abundance: All elements have naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O).[4] For an unlabeled analyte, the cluster of peaks will include the monoisotopic peak (M) and smaller peaks at M+1, M+2, etc. These heavier isotopologues of the analyte can have masses that overlap with the mass of the deuterated internal standard.[3][5]

  • Isotopic Impurity of the Standard: The synthesis of deuterated standards is rarely 100% complete.[1][5] Commercially available standards typically have a high isotopic purity (e.g., ≥98%), but this means a small percentage of molecules will contain fewer deuterium atoms than intended (e.g., d30 in a d31 standard).[1][6][7] These less-deuterated species can contribute to the signal at the mass-to-charge ratio (m/z) of the unlabeled analyte.[1]

Q4: My deuterated internal standard elutes slightly earlier than the unlabeled analyte. Is this a problem?

A4: This is a known and common phenomenon called the "isotope effect," where deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography.[8][9] If the separation is minor and consistent, it may not be an issue. However, for ideal correction of matrix effects, complete co-elution is preferred to ensure both the analyte and the standard experience the same degree of ion suppression or enhancement.[6][8] If the separation is significant, consider adjusting the chromatographic method to improve co-elution.[8][9]

Q5: How can I minimize the risk of isotopic overlap during method development?

A5: When selecting a deuterated internal standard, prioritize the following:

  • High Isotopic Purity: Choose a standard with the highest possible isotopic enrichment (ideally ≥98%) to minimize impurities that could interfere with the analyte signal.[7][10]

  • Sufficient Mass Shift: A mass difference of at least 3 atomic mass units (amu) between the analyte and the standard is recommended to reduce the potential for isotopic crosstalk.[6]

  • Stable Label Position: Ensure deuterium atoms are placed in chemically stable, non-exchangeable positions within the molecule (e.g., on carbon atoms, not on heteroatoms like -OH or -NH) to prevent loss of the label during sample processing.[6][9]

Troubleshooting Guides

Guide 1: Investigating Inaccurate or Inconsistent Quantitative Results

Inaccurate results when using a deuterated standard can stem from several issues, including isotopic overlap, differential matrix effects, or poor co-elution.[8] Use the following decision tree to diagnose the root cause.

G start Inaccurate or Inconsistent Quantitative Results check_overlap Step 1: Assess Isotopic Overlap (See Guide 2) start->check_overlap is_overlap Is overlap significant (>5% of LLOQ)? check_overlap->is_overlap correct_overlap Apply Mathematical Correction (See Guide 2) is_overlap->correct_overlap Yes check_chromatography Step 2: Verify Co-elution is_overlap->check_chromatography No correct_overlap->check_chromatography is_coeluting Are analyte and IS fully co-eluting? check_chromatography->is_coeluting optimize_lc Optimize Chromatography (e.g., adjust gradient, change column) is_coeluting->optimize_lc No check_matrix Step 3: Evaluate Matrix Effects is_coeluting->check_matrix Yes optimize_lc->check_matrix end_ok Issue likely resolved. Continue with validation. check_matrix->end_ok Matrix effects are uniform end_problem Differential matrix effects likely. Improve sample cleanup (e.g., SPE). check_matrix->end_problem Matrix effects are differential

Caption: Troubleshooting decision tree for inaccurate quantification.

Guide 2: A Practical Workflow for Isotopic Overlap Correction

If isotopic overlap is suspected, it must be quantified and corrected. This involves a crosstalk experiment to determine the percentage of interference in both directions (analyte-to-IS and IS-to-analyte).

G cluster_exp Crosstalk Experiment cluster_calc Calculation cluster_apply Application p1 Prepare 'Set A': Analyte in blank matrix (no IS) p3 Analyze both sets via LC-MS/MS p1->p3 p2 Prepare 'Set B': IS in blank matrix (no analyte) p2->p3 c1 In Set A, measure analyte signal in the IS channel (A → IS) p3->c1 c2 In Set B, measure IS signal in the analyte channel (IS → A) p3->c2 c3 Calculate Correction Factors (CF) c1->c3 c2->c3 a2 Apply correction equations to measured peak areas c3->a2 a1 Analyze unknown samples a1->a2 a3 Use corrected peak areas for final concentration calculation a2->a3

Caption: Workflow for correcting isotopic overlap.

Mathematical Correction: Once the correction factors (CF) are determined from the crosstalk experiment, apply the following equations to the peak areas measured in your unknown samples[11]:

  • Area_Analyte_corrected = Area_Analyte_measured - (Area_IS_measured * CF_IS_to_A)

  • Area_IS_corrected = Area_IS_measured - (Area_Analyte_measured * CF_A_to_IS)

Use these corrected areas to calculate the final analyte concentration.

Data Presentation

Quantitative data is essential for assessing the impact of isotopic overlap and other analytical variables.

Table 1: Example Isotopic Distribution for a Deuterated Standard (Cyclopentanone-d8) This table summarizes typical isotopic purity information for a commercially available deuterated standard.[1]

Isotopic SpeciesRelative Abundance (%)
d899.2
d70.7
d60.1
d5<0.1
Note: Data is hypothetical but representative of a high-purity standard.

Table 2: Hypothetical Crosstalk Experiment Results This table shows example results from the experiment described in Guide 2.

SampleMeasured Area in Analyte ChannelMeasured Area in IS ChannelContribution
Set A: Analyte Only1,200,00018,000CF_A_to_IS = 1.5%
Set B: IS Only5,0001,000,000CF_IS_to_A = 0.5%

Table 3: Impact of Internal Standard Choice on Assay Precision This data illustrates the significant improvement in precision when using a deuterated internal standard compared to a structural analogue.[10]

Internal Standard TypeMean Bias (%)Standard Deviation of Bias (%)
Structural Analogue96.88.6
Deuterated Standard100.37.6

Experimental Protocols

Protocol 1: General Sample Preparation (Protein Precipitation) This is a common technique for cleaning up biological samples like plasma or serum.[5][11]

  • Pipette 100 µL of the sample (standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the deuterated internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Protocol 2: Assessing Isotopic Crosstalk This protocol is critical for accurately quantifying interference.[11]

  • Prepare Set A (Analyte to IS): Spike a known high concentration of the unlabeled analyte into a blank matrix (e.g., plasma free of the analyte). Do not add the internal standard.

  • Prepare Set B (IS to Analyte): Spike the working concentration of the deuterated internal standard into the blank matrix. Do not add the unlabeled analyte.

  • Analyze Samples: Inject both Set A and Set B into the LC-MS/MS system.

  • Data Analysis for Set A: In the chromatogram for Set A, integrate the peak area of any signal detected in the MRM channel of the internal standard at the retention time of the analyte. Calculate the percentage contribution relative to the analyte's own signal. This gives you CF_A_to_IS.

  • Data Analysis for Set B: In the chromatogram for Set B, integrate the peak area of any signal detected in the MRM channel of the analyte at the retention time of the internal standard. Calculate the percentage contribution relative to the internal standard's own signal. This gives you CF_IS_to_A.

References

Technical Support Center: Analysis of 16:0-18:1 PG-d31

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the degradation of the internal standard 16:0-18:1 PG-d31 during sample preparation for lipidomics analysis.

Troubleshooting Guide

This guide addresses common issues encountered during sample preparation that can lead to the degradation of this compound.

Problem Potential Cause Recommended Solution
Low recovery of this compound Enzymatic Degradation: Phospholipases (A1, A2, C, D) present in the sample can hydrolyze the ester bonds of the phosphatidylglycerol internal standard.[1]Quench Enzymatic Activity: Immediately after sample collection, quench enzymatic activity by adding cold organic solvents like methanol or by flash-freezing the sample in liquid nitrogen.[1] For tissue samples, heat treatment can also be effective in denaturing enzymes.
Inefficient Extraction: The lipid extraction protocol may not be optimal for phosphatidylglycerols.Optimize Extraction Method: Employ a robust lipid extraction method such as the Folch or Bligh & Dyer techniques, which use a chloroform/methanol mixture to efficiently extract a broad range of lipids, including phospholipids.
Adsorption to Surfaces: The internal standard may adsorb to plasticware, especially during solvent evaporation and reconstitution steps.Use Appropriate Labware: Utilize glass vials with Teflon-lined caps for all steps of the sample preparation process. Avoid using plastic tubes or pipette tips with organic solvents.
High variability in this compound signal across samples Inconsistent Sample Handling: Variations in the time between sample collection and quenching of enzymatic activity can lead to different levels of degradation.Standardize Workflow: Ensure a consistent and rapid workflow for all samples, minimizing the time samples are kept at room temperature before extraction.
Precipitation of Standard: The internal standard may precipitate out of solution if stored at temperatures that are too low or if the solvent composition is not optimal.Proper Storage of Standard Solutions: Store the this compound stock solution in a glass vial under an inert atmosphere (argon or nitrogen) at -20°C. Avoid repeated freeze-thaw cycles.
Presence of degradation products (e.g., lyso-PG) Hydrolysis: The ester linkages in this compound can be hydrolyzed due to exposure to acidic or basic conditions, or prolonged exposure to water.Maintain Neutral pH: Ensure that the pH of the sample and extraction solvents is maintained near neutral. Avoid strong acids or bases in the extraction protocol.
Oxidation: The oleoyl (18:1) fatty acid chain in the internal standard is susceptible to oxidation, especially if the sample is exposed to air and light for extended periods.Use Antioxidants and Protect from Light: Add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent.[2] Protect samples from light by using amber vials or by wrapping vials in foil.

Frequently Asked Questions (FAQs)

Q1: At what stage of the sample preparation should I add the this compound internal standard?

A1: The internal standard should be added as early as possible in the sample preparation workflow, ideally before the lipid extraction process begins.[3] This ensures that the standard undergoes the same extraction and potential degradation processes as the endogenous lipids, allowing for accurate normalization and quantification.

Q2: What is the optimal storage temperature for the this compound stock solution?

A2: The stock solution of this compound should be stored at -20°C in a glass vial with a Teflon-lined cap, preferably under an inert atmosphere like argon or nitrogen to prevent oxidation.

Q3: Can I use plastic tubes or pipette tips when handling the internal standard and lipid extracts?

A3: It is strongly recommended to use glass and Teflon materials for handling organic solutions of lipids. Plasticizers and other contaminants can leach from plasticware into the organic solvents, which can interfere with mass spectrometry analysis.

Q4: How can I minimize the oxidation of the oleoyl (18:1) chain in the internal standard?

A4: To minimize oxidation, it is recommended to add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents.[2] Additionally, all sample preparation steps should be performed quickly, and samples should be protected from light and air as much as possible.

Q5: What are the primary degradation products of this compound I should look for?

A5: The primary degradation products are lyso-phosphatidylglycerol (lyso-PG), resulting from the hydrolysis of one of the fatty acyl chains, and free fatty acids (palmitic acid-d31 and oleic acid). Oxidized forms of the oleoyl chain can also be present.

Experimental Protocol: Lipid Extraction with Minimized Degradation

This protocol describes a modified Bligh & Dyer method for lipid extraction from plasma samples, incorporating steps to minimize the degradation of this compound.

Materials:

  • Plasma sample

  • This compound internal standard solution (in methanol)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (ice-cold)

  • Butylated hydroxytoluene (BHT)

  • Glass centrifuge tubes with Teflon-lined caps

  • Glass Pasteur pipettes

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare Extraction Solvent: Prepare a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT. Keep this solution on ice.

  • Sample Preparation:

    • Thaw the plasma sample on ice.

    • In a glass centrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Spiking:

    • Add a known amount of the this compound internal standard solution directly to the plasma sample in the glass tube.

  • Lipid Extraction:

    • Add 2 mL of the ice-cold chloroform:methanol (2:1, v/v) with BHT to the tube.

    • Vortex the mixture vigorously for 2 minutes.

    • Add 0.5 mL of ice-cold 0.9% NaCl solution to the tube.

    • Vortex again for 30 seconds to induce phase separation.

    • Centrifuge at 2000 x g for 10 minutes at 4°C.

  • Lipid Phase Collection:

    • After centrifugation, two distinct phases will be visible. Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Solvent Evaporation:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent for your analytical platform (e.g., methanol/chloroform 1:1, v/v).

Quantitative Data Summary

The following table summarizes the expected recovery rates for different lipid classes, including phosphatidylglycerol (PG), using a robust extraction protocol with an appropriate internal standard. High recovery indicates minimal loss or degradation of the standard during the process.

Lipid ClassAverage Percent Recovery
Phosphatidylcholine (PC)95%
Phosphatidylethanolamine (PE)92%
Phosphatidylglycerol (PG) 90%
Phosphatidylinositol (PI)88%
Phosphatidylserine (PS)85%
Sphingomyelin (SM)98%
Triacylglycerol (TAG)97%

Note: These are representative values and actual recovery rates may vary depending on the specific sample matrix and experimental conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Add this compound Internal Standard sample->add_is Immediate deg1 Enzymatic Degradation sample->deg1 extraction Lipid Extraction (Chloroform/Methanol + BHT) add_is->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep deg2 Oxidation extraction->deg2 collect_lipid Collect Organic Phase phase_sep->collect_lipid deg3 Hydrolysis phase_sep->deg3 dry_down Evaporate Solvent (Nitrogen Stream) collect_lipid->dry_down reconstitute Reconstitute in Analysis Solvent dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing and Quantification lcms->data_proc

Caption: Experimental workflow for lipid analysis highlighting key steps and potential points of degradation.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation pg This compound lyso_pg Lyso-PG-d31 pg->lyso_pg Phospholipase A1/A2 ffa Free Fatty Acid (16:0-d31 or 18:1) pg->ffa Phospholipase A1/A2 ox_pg Oxidized PG-d31 pg->ox_pg ROS, Light, Air

Caption: Primary degradation pathways for this compound during sample preparation.

References

Technical Support Center: Optimizing Chromatographic Separation of Prostaglandin (PG) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of prostaglandin isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating PG isomers chromatographically?

Prostaglandin isomers present significant separation challenges due to their structural similarities. Many are positional isomers or stereoisomers with identical molecular weights and similar physicochemical properties, leading to co-elution.[1][2][3][4] Key challenges include:

  • Structural Similarity: Isomers like PGE₂ and PGD₂ are geometric isomers, making them difficult to resolve with standard reversed-phase columns.[1][5]

  • Chemical Instability: Some prostaglandins, particularly PGD₂, are chemically unstable and can degrade during sample preparation and analysis, leading to inaccurate quantification.[5]

  • Low Endogenous Concentrations: PGs are often present at very low levels in biological samples, requiring highly sensitive detection methods and efficient sample preparation to minimize analyte loss.

  • Complex Sample Matrices: Biological samples (e.g., plasma, tissue homogenates) contain numerous interfering substances that can affect chromatographic resolution and detector response.[6]

Q2: Which type of chromatography is best suited for PG isomer separation?

The optimal chromatographic technique depends on the specific isomers of interest and the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the most common techniques, often coupled with mass spectrometry (MS) for sensitive and selective detection (LC-MS/MS).[1][7][8][9] UHPLC offers faster analysis times and improved resolution compared to conventional HPLC.[10]

  • Chiral Chromatography: This is essential for separating enantiomers of prostaglandins.[11][12][13][14] Columns with chiral stationary phases, such as those based on derivatized cellulose or amylose, are commonly used.[11][12][14]

  • Supercritical Fluid Chromatography (SFC): SFC can be an alternative for separating some PG isomers and may offer advantages in terms of speed and reduced solvent consumption.[3]

Q3: How can I improve the resolution between critical PG isomer pairs like PGE₂ and PGD₂?

Achieving baseline separation of PGE₂ and PGD₂ is crucial for accurate quantification.[5] Strategies to improve resolution include:

  • Column Selection: Utilize high-efficiency columns with appropriate selectivity. While standard C18 columns can be used, specialized phases or chiral columns may provide better separation.[1] For instance, a Luna C18(2) column with an acetonitrile/water gradient containing 0.1% formic acid has shown success in resolving these isomers.[1]

  • Mobile Phase Optimization: Carefully adjust the mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol), pH, and additives (e.g., formic acid).[1][12] Gradient elution is often necessary to resolve multiple isomers in a single run.[1]

  • Temperature Control: Column temperature can influence selectivity. Optimizing the temperature can improve the separation of closely eluting peaks.[12]

  • Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the analysis time.[1][12]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload2. Secondary Interactions with the Stationary Phase3. Sample Solvent Incompatible with Mobile Phase4. Column Contamination or Degradation1. Dilute the sample or inject a smaller volume.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Add a competing base or acid to the mobile phase.3. Dissolve the sample in the initial mobile phase or a weaker solvent.4. Wash the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.[15]
Inconsistent Retention Times 1. Fluctuations in Mobile Phase Composition2. Unstable Column Temperature3. Air Bubbles in the System4. Column Equilibration Issues1. Ensure proper solvent mixing and degassing. Manually prepare the mobile phase to check for issues with the pump's proportioning valves.[15]2. Use a column thermostat to maintain a constant temperature.3. Purge the pump and detector to remove air bubbles.[16]4. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
Low Analyte Recovery 1. Inefficient Sample Extraction2. Analyte Degradation3. Adsorption to Vials or Tubing1. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the elution solvent is strong enough to recover all analytes.[15]2. For unstable isomers like PGD₂, minimize sample preparation time and keep samples cold.[5] Store samples at -80°C for long-term stability.[5][7]3. Use silanized glass vials or polypropylene vials to minimize adsorption.
Co-elution of Isomers 1. Insufficient Chromatographic Resolution2. Inappropriate Column Chemistry1. Optimize the mobile phase gradient, temperature, and flow rate.[1]2. Screen different column stationary phases (e.g., C18, Phenyl-Hexyl, PFP, chiral phases) to find one with the necessary selectivity for your isomers of interest.[17]
High Backpressure 1. Blocked Frit or Column2. Contaminated Guard Column3. Particulate Matter in the Sample1. Reverse-flush the column (if permitted by the manufacturer). If the pressure remains high, the column may need to be replaced.[16]2. Replace the guard column.3. Filter all samples and mobile phases before use.[16]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting prostaglandins from biological fluids like plasma or cell culture supernatants.[5][7][18]

  • Acidification: Acidify the sample to approximately pH 3.5 with 2N HCl. This protonates the carboxylic acid group of the prostaglandins, making them suitable for retention on a reversed-phase sorbent.

  • Column Conditioning: Condition a C18 SPE cartridge by washing it sequentially with 10 mL of ethanol, followed by 10 mL of deionized water.

  • Sample Loading: Apply the acidified sample to the conditioned SPE cartridge at a slow flow rate (e.g., 0.5 mL/minute).

  • Washing: Wash the cartridge to remove interfering substances. A typical wash sequence is 10 mL of deionized water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane.

  • Elution: Elute the prostaglandins from the cartridge with 10 mL of a suitable organic solvent, such as ethyl acetate or methanol.[7]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.[5]

Protocol 2: Chiral HPLC Separation of PG Enantiomers

This method is adapted for the separation of various PG enantiomeric pairs.[12][19]

  • Column: Chiralpak OJ-RH or a similar reversed-phase chiral column.[12]

  • Mobile Phase: A ternary mixture of acetonitrile (MeCN), methanol (MeOH), and water, with the water component adjusted to pH 4 with phosphoric acid.[12] The exact ratios are optimized for each PG pair.

  • Detection: UV detection at 200-210 nm.[12][19]

Optimized Mobile Phase Compositions and Conditions:

ProstaglandinMobile Phase (MeCN:MeOH:Water, pH 4)Column Temperature (°C)
PGF₂α30:10:6025
PGF₁α23:10:6725
PGE₂15:20:6540
PGE₁30:10:6025

Data sourced from Márton et al., 2020.[12][19]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Supernatant) Acidify Acidify to pH 3.5 Sample->Acidify SPE Solid-Phase Extraction (SPE) on C18 Cartridge Acidify->SPE Wash Wash Cartridge (Water, 15% EtOH, Hexane) SPE->Wash Elute Elute PGs (Ethyl Acetate) Wash->Elute DryRecon Dry & Reconstitute Elute->DryRecon Inject Inject into HPLC/UHPLC DryRecon->Inject Column Chromatographic Column (e.g., C18, Chiral) Inject->Column Separate Isomer Separation (Gradient Elution) Column->Separate Detect Detection (MS/MS or UV) Separate->Detect Process Data Acquisition Detect->Process Quantify Peak Integration & Quantification Process->Quantify Report Generate Report Quantify->Report

Caption: General workflow for PG isomer analysis.

Troubleshooting_Logic Start Poor Chromatographic Result Problem Identify the Problem Start->Problem PeakShape Poor Peak Shape? Problem->PeakShape No Retention Retention Time Shift? Problem->Retention Yes PeakShape->Retention No Sol_PeakShape Check for Overload Adjust Sample Solvent Wash Column PeakShape->Sol_PeakShape Yes Pressure High Backpressure? Retention->Pressure No Sol_Retention Check Mobile Phase Prep Use Column Oven Purge System Retention->Sol_Retention Yes Resolution Poor Resolution? Pressure->Resolution No Sol_Pressure Filter Sample/Mobile Phase Replace Guard Column Backflush Column Pressure->Sol_Pressure Yes Sol_Resolution Optimize Gradient/Temp Screen Different Columns Resolution->Sol_Resolution Yes End Problem Solved Sol_PeakShape->End Sol_Retention->End Sol_Pressure->End Sol_Resolution->End

Caption: Troubleshooting decision tree for HPLC issues.

References

Technical Support Center: Quantifying Low-Abundance Prostaglandins (PGs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the quantification of low-abundance prostaglandins (PGs).

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of low-abundance PGs.

Common Issues in PG Quantification
ProblemPotential Cause(s)Solution(s)
Poor/No Signal or Low Sensitivity - Insufficient Sample Concentration: The concentration of the PG in your sample is below the detection limit of the assay.[1] - Sample Degradation: PGs are unstable and can degrade during sample collection, storage, or processing.[2][3] - Inefficient Extraction: The extraction method did not effectively recover the PGs from the sample matrix.[4][5] - Suboptimal Assay Conditions (Immunoassay): Incorrect incubation times, temperatures, or reagent concentrations.[6] - Instrument Not Tuned/Calibrated (LC-MS/MS): The mass spectrometer is not operating at optimal performance.[1]- Sample Enrichment: Concentrate your sample using solid-phase extraction (SPE) or liquid-liquid extraction.[4][7] - Inhibit PG Synthesis: Add a cyclooxygenase (COX) inhibitor (e.g., indomethacin) during sample collection to prevent ex vivo PG formation.[2][8][9] - Optimize Storage: Store samples at -80°C and avoid repeated freeze-thaw cycles.[2][3] - Validate Extraction Method: Perform spike-and-recovery experiments to determine the efficiency of your extraction protocol.[9] - Follow Kit Protocol: Strictly adhere to the manufacturer's instructions for immunoassays. - Regular Maintenance: Regularly tune and calibrate your mass spectrometer.[1]
High Background/Noise - Matrix Effects (LC-MS/MS): Co-eluting substances from the sample matrix can interfere with the ionization of the target PG.[1] - Cross-Reactivity (Immunoassay): The antibody may be binding to other structurally similar molecules in the sample.[3][10] - Contaminated Reagents/Solvents: Impurities in buffers, solvents, or on labware can introduce interfering signals.- Improve Chromatographic Separation: Optimize your LC method to separate the PG of interest from interfering matrix components.[11] - Use Internal Standards: Incorporate stable isotope-labeled internal standards to correct for matrix effects.[3] - Sample Cleanup: Utilize more rigorous sample preparation techniques like SPE to remove interfering substances.[7] - Check Antibody Specificity: Review the cross-reactivity data for the immunoassay kit. - Use High-Purity Reagents: Use LC-MS grade solvents and high-purity water. Ensure all glassware is thoroughly cleaned.
Poor Reproducibility/High CV - Inconsistent Sample Handling: Variations in sample collection, storage, or preparation. - Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents.[6] - Instrument Instability: Fluctuations in the performance of the LC-MS/MS or plate reader.- Standardize Protocols: Establish and strictly follow a detailed standard operating procedure (SOP) for all experimental steps. - Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. - Equilibrate Reagents: Ensure all reagents and samples are at room temperature before use.[9][12] - Monitor Instrument Performance: Run quality control (QC) samples throughout your analytical run to monitor instrument stability.
Peak Splitting or Broadening (LC-MS/MS) - Column Overloading: Injecting too much sample onto the LC column. - Poor Column Performance: The analytical column may be degraded or contaminated. - Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation.- Dilute Sample: Reduce the amount of sample injected onto the column. - Wash or Replace Column: Wash the column according to the manufacturer's instructions or replace it if necessary. - Optimize Mobile Phase: Experiment with different solvent compositions and gradients to improve peak shape.[11]

Experimental Workflow for PG Quantification

experimental_workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Sample_Collection Sample Collection (+ COX Inhibitor) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Extraction Sample Extraction (SPE or LLE) Sample_Storage->Sample_Extraction Quantification Quantification (LC-MS/MS or Immunoassay) Sample_Extraction->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis Interpretation Interpretation Data_Analysis->Interpretation Crit1 Critical Step: Prevent Degradation Crit1->Sample_Collection Crit2 Critical Step: Maximize Recovery Crit2->Sample_Extraction Crit3 Critical Step: Ensure Specificity Crit3->Quantification

A general experimental workflow for prostaglandin quantification.

Detailed Methodologies
Solid-Phase Extraction (SPE) Protocol for PGs from Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Acidification: Acidify the plasma sample to a pH of approximately 3.5 with 2N HCl.[8][9] Let it sit for 15 minutes at 4°C.[2][8][9]

  • Centrifugation: Centrifuge the sample to remove any precipitated material.[2][8][9]

  • Column Conditioning: Condition a C18 SPE column by washing it with 10 mL of ethanol followed by 10 mL of deionized water.[8][9]

  • Sample Loading: Apply the acidified sample to the conditioned C18 column.[2][8][9]

  • Washing: Wash the column with 10 mL of water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane to remove interfering substances.[2][8][9]

  • Elution: Elute the PGs from the column using 10 mL of ethyl acetate.[2][8][9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the assay buffer for immunoassays or an appropriate solvent for LC-MS/MS analysis.[2][3]

FAQs

Q1: What are the main challenges in quantifying low-abundance PGs?

The primary challenges include their low physiological concentrations, chemical instability, and the complexity of biological matrices which can cause interference.[7][13] Additionally, PGs are often part of a complex family of structurally similar isomers, making specific quantification difficult.[11]

Q2: Which analytical method is better for low-abundance PG quantification: LC-MS/MS or immunoassay?

Both techniques have their advantages and disadvantages. LC-MS/MS is generally considered the gold standard due to its high selectivity and specificity, allowing for the simultaneous quantification of multiple PGs.[11][14][15] However, it requires expensive instrumentation and significant expertise. Immunoassays, such as ELISA, are more accessible and have a higher throughput, but they can suffer from cross-reactivity with other related compounds, potentially leading to inaccurate results.[3]

FeatureLC-MS/MSImmunoassay (ELISA)
Specificity High to Very HighModerate to High (can have cross-reactivity)[3]
Sensitivity Very HighHigh
Multiplexing Yes (can measure multiple PGs simultaneously)[15]No (typically measures one PG at a time)
Throughput LowerHigher
Cost High (instrumentation and maintenance)Lower (kits are relatively inexpensive)
Expertise Required HighModerate
Q3: How can I prevent the ex vivo formation of PGs during sample collection?

The addition of a cyclooxygenase (COX) inhibitor, such as indomethacin, to your samples immediately after collection is crucial to prevent the enzymatic synthesis of PGs.[2][8][9] This is particularly important for samples like blood, where platelets can become activated and produce thromboxanes and other PGs.

Q4: What are internal standards, and why are they important in LC-MS/MS analysis of PGs?

Internal standards are compounds that are chemically similar to the analyte of interest but have a different mass. For PG analysis, stable isotope-labeled PGs (e.g., d4-PGE2) are commonly used.[3] They are added to the sample at a known concentration before sample preparation and are used to correct for any loss of analyte during extraction and for variations in instrument response, thereby improving the accuracy and precision of the quantification.[3]

Q5: My sample values are outside the standard curve. What should I do?

If your sample values are higher than the highest standard, you will need to dilute your sample and re-run the assay.[2] If your values are lower than the lowest standard, you may need to concentrate your sample, for example, through solid-phase extraction.[9]

Prostaglandin Signaling Pathway

prostaglandin_pathway cluster_synthesis Prostaglandin Synthesis cluster_enzymes Enzymes cluster_prostaglandins Prostaglandins cluster_receptors Receptors cluster_effects Biological Effects Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/COX-2 PGE2 PGE2 PGH2->PGE2 PGES PGD2 PGD2 PGH2->PGD2 PGDS PGF2a PGF2α PGH2->PGF2a PGFS PGI2 PGI2 PGH2->PGI2 PGIS TXA2 TXA2 PGH2->TXA2 TXAS PLA2 PLA2 COX1_2 COX-1/COX-2 PG_Synthases PG Synthases EP_Receptors EP Receptors PGE2->EP_Receptors DP_Receptors DP Receptors PGD2->DP_Receptors FP_Receptors FP Receptors PGF2a->FP_Receptors IP_Receptors IP Receptors PGI2->IP_Receptors TP_Receptors TP Receptors TXA2->TP_Receptors Inflammation Inflammation EP_Receptors->Inflammation Pain Pain EP_Receptors->Pain Fever Fever EP_Receptors->Fever Blood_Pressure Blood Pressure IP_Receptors->Blood_Pressure Platelet_Aggregation Platelet Aggregation TP_Receptors->Platelet_Aggregation

Overview of the prostaglandin synthesis and signaling pathway.

References

Technical Support Center: Reducing Ion Suppression in ESI-MS of Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate ion suppression in the Electrospray Ionization Mass Spectrometry (ESI-MS) of lipids.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in the context of ESI-MS of lipids?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of target lipid analytes is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal response, which can negatively impact the accuracy, precision, and sensitivity of your analysis, potentially leading to erroneous results.[2] In lipidomics, highly abundant species like phospholipids are major contributors to this effect.[3]

Q2: How can I identify if ion suppression is affecting my lipid analysis?

A2: A common and effective method to identify ion suppression is the post-column infusion experiment . This qualitative technique helps to pinpoint at what retention times matrix effects are most pronounced. It involves infusing a constant flow of your lipid standard into the mass spectrometer after the analytical column while injecting a blank, extracted sample matrix.[4] A significant dip in the baseline signal of the infused standard indicates the presence of co-eluting matrix components that are causing ion suppression at that specific time in the chromatogram.[5]

Another method is the post-extraction spike , which provides a quantitative measure of the matrix effect.[6] This involves comparing the signal response of a lipid standard in a clean solvent to the response of the same standard spiked into a blank matrix sample that has already been through the extraction process. The percentage difference between these signals indicates the extent of ion suppression or enhancement.[6][7]

Q3: My signal intensity is low and inconsistent between replicates. Could this be due to ion suppression?

A3: Yes, low and inconsistent signal intensity are classic indicators of ion suppression.[6] When co-eluting matrix components compete with your lipids of interest for ionization, it can lead to a significant and variable reduction in their signal. This is particularly problematic for low-abundance lipids.

Q4: Can a stable isotope-labeled internal standard (SIL-IS) correct for ion suppression?

A4: Yes, using a SIL-IS is a highly recommended strategy to compensate for ion suppression.[6] Since the SIL-IS is chemically and physically almost identical to the analyte, it will co-elute and experience the same degree of ion suppression. This allows for the analyte-to-internal standard ratio to remain constant, enabling accurate quantification. However, if the ion suppression is so severe that the signals for both the analyte and the internal standard are significantly diminished or fall below the limit of quantitation, you will still need to take steps to reduce the underlying cause of the suppression.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and mitigating ion suppression in your lipidomics experiments.

Diagram: Troubleshooting Workflow for Ion Suppression

Troubleshooting_Workflow Start Suspected Ion Suppression (Low/Inconsistent Signal) Assess Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Start->Assess Suppression_Confirmed Ion Suppression Confirmed? Assess->Suppression_Confirmed No_Suppression No Significant Suppression. Investigate other issues (e.g., instrument sensitivity, sample degradation). Suppression_Confirmed->No_Suppression No Optimize_Sample_Prep Optimize Sample Preparation (SPE, LLE, PPT) Suppression_Confirmed->Optimize_Sample_Prep Yes Optimize_Chroma Optimize Chromatography (Gradient, Column, Flow Rate) Optimize_Sample_Prep->Optimize_Chroma Optimize_MS Optimize MS Parameters (Source settings) Optimize_Chroma->Optimize_MS Reassess Re-assess Matrix Effect Optimize_MS->Reassess Reassess->Suppression_Confirmed Suppression Persists Resolved Issue Resolved Reassess->Resolved Suppression Mitigated

Caption: A flowchart outlining the steps to identify and resolve ion suppression issues.

Strategies for Reducing Ion Suppression

Sample Preparation

Effective sample preparation is the most critical step in minimizing ion suppression by removing interfering matrix components, particularly phospholipids, before LC-MS analysis.

The following table summarizes the general effectiveness of common sample preparation techniques in reducing matrix effects and recovering lipid analytes.

Sample Preparation MethodTypical Matrix Effect ReductionAnalyte RecoveryThroughputSelectivity
Protein Precipitation (PPT) LowHighHighLow[6]
Liquid-Liquid Extraction (LLE) ModerateModerate to HighModerateModerate[6]
Solid-Phase Extraction (SPE) HighHighModerate to HighHigh[6]
Specialized Phospholipid Removal (e.g., HybridSPE®) Very High (>99% phospholipid removal)[8]High (96-106%)[8]ModerateVery High[6]

Data is compiled from multiple sources and represents typical performance. Actual results may vary depending on the specific lipids and matrix.

Experimental Protocols

This protocol is a widely used method for extracting a broad range of lipids from plasma.

Materials:

  • Plasma sample

  • Ice-cold Methanol (MeOH)

  • Ice-cold Chloroform (CHCl₃)

  • Ice-cold Water

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 40 µL of a thawed plasma sample on ice, add a suitable internal standard.[9]

  • Add 160 µL of ice-cold MeOH and 320 µL of ice-cold CHCl₃.[10]

  • Vortex the mixture for 10 seconds and then sonicate for 1 hour.[10]

  • Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.[10]

  • Add ice-cold water to achieve a final chloroform/methanol/water ratio of 8:4:3 (v/v/v).[9]

  • Vortex briefly and centrifuge at 311 x g for 5 minutes at 4°C to induce phase separation.[9]

  • Carefully collect the lower organic phase, which contains the lipids, avoiding the protein interface.[9]

  • The extracted lipids can then be dried down under a stream of nitrogen and reconstituted in a solvent compatible with your LC-MS system.[9]

This protocol provides a general workflow for using SPE to remove phospholipids and other interfering substances. The specific sorbent and solvents should be optimized for your lipids of interest.

Materials:

  • SPE cartridge (e.g., C18, mixed-mode)

  • Sample extract (e.g., from protein precipitation)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (to remove interferences)

  • Elution solvent (to elute lipids of interest)

  • SPE manifold

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[6]

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[6]

  • Loading: Load the sample onto the SPE cartridge.[6]

  • Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.[6]

  • Elution: Pass the elution solvent through the cartridge to collect the lipids of interest.[6]

  • The eluted sample is then typically dried and reconstituted in a solvent suitable for LC-MS analysis.[6]

Diagram: Sample Preparation Workflow

Sample_Prep_Workflow Start Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Start->Add_IS Extraction Choose Extraction Method Add_IS->Extraction PPT Protein Precipitation (e.g., Acetonitrile) Extraction->PPT Fast, non-selective LLE Liquid-Liquid Extraction (e.g., Folch) Extraction->LLE Good selectivity SPE Solid-Phase Extraction Extraction->SPE High selectivity Centrifuge_PPT Centrifuge PPT->Centrifuge_PPT Phase_Separation Phase Separation LLE->Phase_Separation SPE_Steps Condition -> Equilibrate -> Load -> Wash -> Elute SPE->SPE_Steps Collect_Supernatant Collect Supernatant Centrifuge_PPT->Collect_Supernatant Dry_Down Dry Down Extract Collect_Supernatant->Dry_Down Collect_Organic_Phase Collect Organic Phase Phase_Separation->Collect_Organic_Phase Collect_Organic_Phase->Dry_Down SPE_Steps->Dry_Down Reconstitute Reconstitute in LC-MS compatible solvent Dry_Down->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

Caption: A workflow diagram illustrating different sample preparation strategies.

Chromatographic Optimization

Optimizing your liquid chromatography method can significantly reduce ion suppression by separating your target lipids from co-eluting matrix components.

  • LC Gradient: A shallower gradient around the elution time of your lipids of interest can improve their separation from interfering matrix components.[11]

  • Column Chemistry: Experiment with different column stationary phases (e.g., C18, C8, HILIC) to alter the selectivity of the separation and achieve better resolution.[11][12]

  • Mobile Phase Modifiers: The addition of modifiers like ammonium formate or ammonium acetate to the mobile phase can improve peak shape and signal intensity for different lipid classes.[13] For instance, 10 mM ammonium formate with 0.1% formic acid can enhance signals in positive ion mode, while 10 mM ammonium acetate is often preferred for negative ion mode.[13]

  • Initial Scouting Run: Start with a broad, fast gradient (e.g., 5% to 95% organic phase in 10 minutes) to get an idea of the retention times of your target lipids and the regions of significant matrix interference (identified via post-column infusion).

  • Segmented Gradient: Based on the scouting run, create a segmented gradient.

    • Use a shallow gradient in the region where your lipids of interest elute to maximize their separation.

    • Employ a steeper gradient before and after this region to quickly elute highly polar and highly non-polar interferences, respectively.

  • Flow Rate Adjustment: Reducing the flow rate can sometimes improve separation efficiency and reduce ion suppression, especially with nano-ESI.

  • Column Temperature: Optimizing the column temperature can affect retention times and peak shapes.

  • Iterative Refinement: Analyze a quality control (QC) sample with each new gradient to assess the improvement in signal-to-noise and the reduction in ion suppression.

Mass Spectrometry Parameter Optimization

Fine-tuning the ESI source parameters can help to minimize ion suppression and enhance the signal of your target lipids.

ESI ParameterEffect on Ion Suppression and Signal Intensity
Spray Voltage Optimizing the spray voltage is crucial. A voltage that is too low may result in an unstable spray, while a voltage that is too high can cause in-source fragmentation and potentially increase ion suppression. Altering the ESI voltage from 2 kV to 3 kV has been shown to increase peak area by 38% for certain peptides.[14]
Gas Flow Rates (Nebulizer and Drying Gas) These parameters affect droplet formation and desolvation. Higher gas flows can improve desolvation but may also reduce the time ions spend in the source, potentially decreasing sensitivity. Optimization is key to finding a balance.
Source Temperature The source temperature influences the efficiency of solvent evaporation. Higher temperatures can improve desolvation but may also lead to thermal degradation of labile lipids.

This protocol allows for the quantitative determination of ion suppression.

Materials:

  • Blank biological matrix (e.g., plasma from an untreated animal)

  • Lipid standard stock solution

  • Neat solvent (matching the final extraction solvent)

  • Standard laboratory equipment for your chosen extraction method

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the lipid standard into the neat solvent at a known concentration.[6]

    • Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow.[6]

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the lipid standard to the same final concentration as Set A.[6]

  • Analyze all three sets of samples by LC-MS.

  • Calculate the Matrix Effect (%) using the following formula:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100[6]

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Diagram: Logical Relationship of Mitigation Strategies

Mitigation_Strategies Ion_Suppression Ion Suppression Mitigation Mitigation Strategies Ion_Suppression->Mitigation Sample_Prep Sample Preparation Mitigation->Sample_Prep Chromatography Chromatography Mitigation->Chromatography MS_Parameters MS Parameters Mitigation->MS_Parameters Result Improved Signal Quality (Accuracy, Precision, Sensitivity) Sample_Prep->Result Chromatography->Result MS_Parameters->Result

Caption: The relationship between the problem of ion suppression and the main categories of mitigation strategies.

References

ensuring complete dissolution of 16:0-18:1 PG-d31

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-rac-(1-glycerol)], sodium salt (16:0-18:1 PG-d31). This resource provides researchers, scientists, and drug development professionals with detailed guidance to ensure the complete and effective dissolution of this deuterated phospholipid for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the chemical properties of this compound?

This compound is a deuterated version of 1-palmitoyl-2-oleoyl-phosphatidylglycerol (POPG), a common anionic phospholipid. The "d31" indicates that the palmitoyl (16:0) chain is deuterated. It is an important component of biological membranes and is often used as an internal standard in mass spectrometry-based lipidomics.[1][2][3]

Q2: How should I properly store this compound?

Proper storage is critical to maintain the integrity of the lipid. Storage conditions depend on whether the lipid is in powder or solution form.[4] Due to the unsaturated oleoyl chain, this compound is susceptible to oxidation and should be handled with care.[4]

Q3: What is the primary biological role of phosphatidylglycerol (PG)?

Phosphatidylglycerols are essential components of cellular membranes, particularly abundant in mitochondrial membranes where they serve as a precursor for the synthesis of cardiolipin.[1][5] They play roles in membrane structure and serve as anchors for certain membrane proteins.[6] The non-deuterated form, 16:0-18:1 PG, was also a key component in synthetic lung surfactants designed to prevent respiratory distress syndrome in premature infants.[7][8]

Q4: Can I use this compound for creating lipid vesicles?

Yes, the non-deuterated analogue, 16:0-18:1 PG, is commonly used for the preparation of large unilamellar vesicles (LUVs).[5][6] The deuterated version can be incorporated into vesicle preparations, often for biophysical studies or as a tracer.

Data Summary

Table 1: Physicochemical Properties of 16:0-18:1 PG and its Deuterated Analog
Property16:0-18:1 PG (Non-deuterated)This compound (Deuterated)Reference
Full Name 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-rac-(1-glycerol)][2][6]
Synonyms POPG, PG(16:0/18:1)POPG-d31[2][6]
Molecular Formula C40H76O10PNaC40H45D31O10PNa[6]
Molecular Weight 770.99 g/mol ~802 g/mol [6]
Form Powder or solution in chloroformPowder or solution in chloroform[6][9]
Storage Temp. -20°C-20°C[6]
Table 2: Solvent Selection Guide for this compound
Solvent SystemConcentrationRecommended UseNotesReference
Chloroform:Methanol (2:1, v/v)Up to 5 mg/mLStock solutions, Lipid film preparationStandard for initial dissolution. Chloroform may interfere with some LC-MS systems.[10][11][12]
EthanolUp to 5 mg/mLStock solutionsGood for initial solubilization.[12]
Chloroform:Methanol:WaterUp to 5 mg/mLVesicle PreparationEffective for creating stable lipid suspensions.[12]
Acetonitrile:Isopropanol:WaterVariableDirect injection for LC-MSRecommended for lipidomics to match mobile phases.[10]

Troubleshooting Guide

Issue: The this compound powder is not dissolving, or the resulting solution appears cloudy.

  • Possible Cause 1: Incorrect Solvent or Purity.

    • Solution: Ensure you are using a high-purity, appropriate organic solvent. A mixture of chloroform and methanol (e.g., 2:1 v/v) is a robust choice for initial dissolution.[10] For applications like mass spectrometry, dissolving the lipid in a solvent that mimics your mobile phase is often recommended.[10]

  • Possible Cause 2: Insufficient Energy for Solubilization.

    • Solution: After adding the solvent, cap the vial tightly and vortex thoroughly.[4] If cloudiness persists, gentle warming in a water bath (to 30-37°C) or brief sonication can facilitate dissolution.[4] Be cautious with these methods, as the oleoyl (18:1) chain is unsaturated and can be susceptible to degradation with excessive heat or sonication.[4]

  • Possible Cause 3: Water Condensation.

    • Solution: If the lipid is stored as a powder at -20°C, it is crucial to allow the vial to warm completely to room temperature in a desiccator before opening.[4] Opening a cold vial can cause atmospheric moisture to condense on the powder, leading to clumping and poor solubility.

Issue: After refrigeration, my lipid solution has a precipitate or film.

  • Possible Cause: Reduced Solubility at Low Temperature.

    • Solution: This is common for lipids stored in organic solvents at -20°C. Before use, allow the solution to warm to room temperature, then vortex or sonicate briefly to ensure the lipid is fully redissolved. Always visually inspect for a clear solution before aliquoting.[4]

Issue: I'm observing poor signal or inconsistent quantification in my mass spectrometry analysis.

  • Possible Cause 1: Incomplete Dissolution.

    • Solution: Ensure the stock solution is completely clear and free of particulates before diluting for your experimental sample. Refer to the dissolution troubleshooting steps above.

  • Possible Cause 2: Lipid Degradation.

    • Solution: The unsaturated oleoyl chain is prone to oxidation. To minimize this, always store lipid solutions under an inert atmosphere (argon or nitrogen).[4] Aliquot stock solutions into smaller volumes for single use to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4]

  • Possible Cause 3: Solvent Incompatibility.

    • Solution: High concentrations of chloroform in the final sample can interfere with electrospray ionization (ESI) and chromatographic separation.[11] If using a chloroform-based stock, ensure it is sufficiently diluted in the mobile phase or perform a solvent evaporation step and reconstitute the lipid film in a compatible solvent system (e.g., 90% isopropanol:10% acetonitrile).[10]

Visual Guides and Protocols

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_troubleshoot Troubleshooting cluster_storage Final Steps start Start: Retrieve this compound (Powder Form) warm Equilibrate vial to Room Temperature in desiccator start->warm add_solvent Add appropriate organic solvent (e.g., Chloroform:Methanol) warm->add_solvent vortex Cap tightly and vortex vigorously add_solvent->vortex inspect1 Visually inspect for clarity vortex->inspect1 aid Apply gentle warming or brief sonication inspect1->aid No (Cloudy) clear Solution is Clear: Ready for Use or Storage inspect1->clear Yes inspect2 Re-inspect for clarity aid->inspect2 inspect2->clear Yes fail Dissolution Failed: Re-evaluate solvent/protocol inspect2->fail No store Store solution at -20°C under inert gas clear->store

Caption: Workflow for dissolving this compound powder.

PG_Biosynthesis cluster_main Role of PG in Mitochondrial Membrane Synthesis cluster_enzymes PA Phosphatidic Acid (PA) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG + CTP e1 Phosphatidate cytidyltransferase PGP Phosphatidylglycerol Phosphate (PGP) CDP_DAG->PGP + Glycerol-3-P e2 PGP Synthase PG Phosphatidylglycerol (PG) (e.g., 16:0-18:1 PG) PGP->PG - Pi e3 PGP Phosphatase CL Cardiolipin (CL) PG->CL + CDP-DAG e4 Cardiolipin Synthase

Caption: Biosynthetic pathway showing PG as a precursor to cardiolipin.

Experimental Protocols

Protocol 1: Standard Reconstitution of this compound Powder

This protocol describes the preparation of a 10 mg/mL stock solution.

  • Preparation: Allow the vial containing the this compound powder to equilibrate to room temperature (approx. 30 minutes) in a desiccator to prevent water condensation.[4]

  • Solvent Addition: Prepare a solvent mixture of Chloroform:Methanol (2:1, v/v) using high-purity solvents. Using a glass syringe, add the appropriate volume of the solvent to the vial to achieve a final concentration of 10 mg/mL.

  • Dissolution: Tightly cap the vial with a Teflon-lined cap. Vortex the mixture for 2-3 minutes. The solution should become clear.

  • Troubleshooting: If the solution remains cloudy, place it in an ultrasonic water bath for 5-10 minutes, or until the solution is clear. Avoid overheating.

  • Storage: For long-term storage, overlay the solution with argon or nitrogen gas, cap tightly, and store at -20°C.[4] For frequent use, prepare smaller aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol provides a general method for creating 100 nm LUVs incorporating this compound.

  • Lipid Film Preparation: In a glass round-bottom flask, add the desired amount of lipid from a chloroform-based stock solution (e.g., this compound and other lipids like 16:0-18:1 PC).

  • Solvent Removal: Dry the lipid mixture under a gentle stream of nitrogen or argon gas while rotating the flask to create a thin, even film on the bottom. Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual chloroform.[13]

  • Hydration: Add the desired aqueous buffer (e.g., HEPES-buffered saline) to the dried lipid film to achieve the final desired total lipid concentration (e.g., 1-10 mM). Vortex vigorously to hydrate the film, creating a milky suspension of multilamellar vesicles (MLVs).[13]

  • Freeze-Thaw Cycles: To improve lamellarity, subject the MLV suspension to 5-7 freeze-thaw cycles. Freeze the suspension rapidly in liquid nitrogen and thaw in a warm water bath (e.g., 37°C).[13]

  • Extrusion:

    • Assemble a mini-extruder device with a 100 nm pore size polycarbonate membrane.[13]

    • Hydrate the membrane and pre-heat the extruder block to a temperature above the lipid mixture's phase transition temperature.

    • Load the lipid suspension into one of the extruder's gas-tight syringes.

    • Pass the suspension through the membrane back and forth an odd number of times (e.g., 21 passes). This process yields a translucent suspension of LUVs with a uniform size distribution.[13]

  • Storage: Store the resulting LUV suspension at 4°C. Use within a few days for best results.

References

Technical Support Center: Quality Control for Lipidomics Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the quality control of internal standards in lipidomics experiments.

Frequently Asked Questions (FAQs)

What is the role of an internal standard in lipidomics?

Internal standards (IS) are crucial for accurate and precise quantification in lipidomics. They are compounds with similar chemical properties to the analytes of interest, added to a sample at a known concentration before analysis.[1] Their primary functions are to correct for variability that can occur during sample preparation, such as sample loss during extraction, and to compensate for analytical variations, including injection volume inconsistencies and matrix effects in the mass spectrometer.[1][2][3]

How do I choose the right internal standard?

The selection of an appropriate internal standard is a critical step that directly impacts the accuracy of your quantitative results.[2] Ideally, an internal standard should:

  • Be chemically and structurally similar to the analyte(s) of interest.[2]

  • Not be naturally present in the sample.[1][2]

  • Be clearly distinguishable from the analyte by the mass spectrometer, which is often achieved using stable isotope-labeled standards.[2]

  • Co-elute with the analyte in liquid chromatography-mass spectrometry (LC-MS) to experience the same matrix effects.[2]

  • Be commercially available in high purity.[2]

Stable isotope-labeled standards are considered the "gold standard" for quantitative lipidomics because their chemical and physical properties are nearly identical to the analytes.[1][2] When these are not available or are cost-prohibitive, odd-chain fatty acid-containing lipids can be a robust alternative.[1]

When should I add the internal standard to my sample?

The internal standard should be added as early as possible in the sample preparation workflow, ideally before the lipid extraction process begins.[1][4] This ensures that the IS accounts for any sample loss or variability throughout the entire procedure, from extraction to final analysis.[2][4]

How should I prepare and store my internal standard stock solutions?

Proper preparation and storage of internal standard solutions are vital for maintaining their stability and concentration.

Preparation:

  • Acquire High-Purity Standards: Obtain certified standards from a reputable supplier.[2]

  • Gravimetric Preparation: Use an analytical balance to accurately weigh a precise amount of the standard.[2]

  • Solubilization: Dissolve the standard in a high-purity organic solvent such as methanol, ethanol, or a chloroform/methanol mixture to create a concentrated stock solution.[2]

  • Serial Dilution: Perform serial dilutions to create a working internal standard mixture at a concentration appropriate for your experiment.[2]

Storage:

  • Store stock and working solutions in amber glass vials to protect them from light.[2]

  • Solutions should be stored at -20°C or -80°C to prevent degradation.[2][5]

  • For unsaturated lipids, it is recommended to dissolve them in a suitable organic solvent and store them at -20°C ± 4°C. Storing organic solutions below -30°C is not recommended unless they are in a sealed glass ampoule.[6]

  • Saturated lipids are more stable as powders and should be stored in a glass container with a Teflon closure at ≤ -16°C.[6]

What are acceptable levels of variation for internal standards?

The coefficient of variation (%CV) is a key metric for assessing the stability of an internal standard's response. While specific acceptance criteria can vary by laboratory and assay, a common target for the %CV of internal standards in quality control (QC) samples is less than 15-20%.[7] Lower variability is always desirable as it indicates a more robust and reproducible assay.

Troubleshooting Guides

Issue 1: High Variability in Internal Standard Peak Area

Question: My internal standard peak areas are highly variable across my sample batch. What could be the cause and how can I fix it?

Answer: High variability in the internal standard signal is a common issue that can often be traced back to problems in sample preparation, the LC system, or the mass spectrometer.[3]

Troubleshooting Workflow for High Internal Standard Variability:

A High IS Variability Observed B Investigate Sample Preparation A->B C Check LC System & Autosampler A->C D Evaluate MS Detector Performance A->D E Inconsistent Pipetting/Addition of IS B->E F Incomplete or Variable Extraction B->F G Variable Solvent Evaporation B->G H Inconsistent Injection Volume C->H I Autosampler Syringe Issues (e.g., air bubbles) C->I J Sample Carryover C->J K Dirty or Malpositioned ESI Needle D->K L Fluctuating Ion Source Parameters D->L M Review and Standardize Pipetting Technique E->M N Optimize and Validate Extraction Protocol F->N O Ensure Consistent Drying and Reconstitution Steps G->O P Perform Autosampler Calibration and Maintenance H->P I->P Q Implement Robust Wash Cycles Between Injections J->Q R Clean and Adjust Ion Source Components K->R L->R

Caption: Troubleshooting workflow for high internal standard variability.

Quantitative Data Summary: Performance of Internal Standard Types

ParameterStable Isotope-Labeled ISOdd-Chain Lipid ISKey Considerations
Recovery ExcellentGoodThe choice of extraction method can influence recovery.[1]
Reproducibility (%RSD) Excellent (typically low %RSD)[1]Good (may be slightly higher)[1]A robust analytical platform and consistent sample preparation are crucial.[1]
Linearity Excellent (wide dynamic range)[1]GoodEnsure the IS concentration is within the linear range of the instrument.[1]
Matrix Effect Correction Superior (co-elution)[1]Effective (may not fully compensate if retention times differ)[1]The complexity of the sample matrix significantly impacts matrix effects.[1]
Issue 2: Poor Internal Standard Recovery

Question: The recovery of my internal standard is consistently low. What are the potential causes and solutions?

Answer: Low internal standard recovery can point to issues with the extraction procedure or degradation of the standard.

Potential Causes and Solutions:

  • Inefficient Extraction: The chosen lipid extraction method (e.g., Folch, Bligh-Dyer) may not be optimal for the specific lipid class of your internal standard.

    • Solution: Re-evaluate and optimize your extraction protocol. Ensure correct solvent-to-sample ratios and adequate mixing and phase separation times.

  • Internal Standard Degradation: The internal standard may be degrading during sample preparation or storage.

    • Solution: Prepare fresh internal standard working solutions. Review your storage conditions to ensure they are appropriate for the lipid class.[2][5] For lipids prone to oxidation, consider adding an antioxidant like BHT to your extraction solvent.[8]

  • Pipetting Errors: Inaccurate pipetting of the internal standard into the sample will lead to apparent low recovery.

    • Solution: Calibrate your pipettes regularly and ensure proper pipetting technique.

Issue 3: Matrix Effects Impacting Internal Standard Signal

Question: I suspect matrix effects are suppressing or enhancing my internal standard signal. How can I confirm and mitigate this?

Answer: Matrix effects occur when other components in the sample interfere with the ionization of the analyte and internal standard in the mass spectrometer.[2][9]

Logical Flow for Addressing Matrix Effects:

A Suspected Matrix Effects on IS B Confirm Presence of Matrix Effects A->B C Mitigate Matrix Effects B->C D Post-Extraction Spike Experiment B->D F Improve Sample Cleanup C->F G Optimize Chromatography C->G H Dilute Sample C->H I Use Stable Isotope-Labeled IS C->I E Compare IS Response in Solvent vs. Matrix D->E J Solid-Phase Extraction (SPE) F->J K Liquid-Liquid Extraction (LLE) F->K L Adjust Gradient to Separate IS from Interferences G->L

Caption: Logical workflow for addressing matrix effects on internal standards.

Mitigation Strategies:

  • Sample Dilution: A simple and effective first step is to dilute the sample, which can reduce the concentration of interfering matrix components.[9]

  • Improved Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner sample extract compared to protein precipitation.[9]

  • Chromatographic Separation: Optimize your LC method to better separate the internal standard from co-eluting matrix components.[9] This could involve adjusting the gradient or using a different column.[9]

  • Use of Appropriate Internal Standards: Stable isotope-labeled internal standards are the best choice as they co-elute with the analyte and are affected by the matrix in the same way, providing the most accurate correction.[9]

Experimental Protocols

Protocol 1: Preparation of Internal Standard Stock Solutions
  • Standard Acquisition: Obtain high-purity, certified internal standards from a reliable supplier.[2]

  • Gravimetric Measurement: Accurately weigh a precise amount of the internal standard using an analytical balance.[2]

  • Solubilization: Dissolve the weighed standard in a high-purity organic solvent (e.g., methanol, ethanol, or a 2:1 chloroform:methanol mixture) to create a concentrated stock solution.[2]

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare a working internal standard mixture at a concentration suitable for your analytical method and the expected concentrations of your analytes.[2]

  • Storage: Store the stock and working solutions in amber glass vials at -20°C or -80°C to prevent degradation.[2]

Protocol 2: Lipid Extraction from Plasma with Internal Standard Spiking (Folch Method)
  • Sample Thawing: Thaw frozen plasma samples on ice.[2]

  • Internal Standard Addition: In a clean glass tube, add a precise volume of the internal standard working solution.[2]

  • Sample Addition: Add a known volume of the plasma sample to the tube containing the internal standard.[2]

  • Solvent Addition: Add the appropriate volume of a chloroform:methanol (2:1, v/v) mixture.

  • Homogenization: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.[1]

  • Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to induce phase separation. Vortex again and centrifuge to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean tube.[2]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[2]

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for your LC-MS analysis (e.g., 1:1 methanol:isopropanol).[2]

References

Validation & Comparative

A Comparative Guide to Internal Standards for Phosphatidylglycerol Quantification: 16:0-18:1 PG-d31 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of phosphatidylglycerols (PGs) is crucial for understanding their role in various physiological and pathological processes. The use of an appropriate internal standard is paramount for achieving reliable and reproducible results in mass spectrometry-based lipidomics. This guide provides an objective comparison of the deuterated internal standard 16:0-18:1 PG-d31 with other commonly used internal standards for PG quantification, supported by experimental data and detailed methodologies.

Introduction to Internal Standards in Lipidomics

Internal standards (IS) are essential in quantitative mass spectrometry to correct for variations that can occur during sample preparation, extraction, and analysis.[1] An ideal internal standard should mimic the physicochemical properties of the analyte of interest, be absent in the sample matrix, and have a distinct mass-to-charge ratio (m/z) for unambiguous detection.[2] For phosphatidylglycerols, the most common types of internal standards are stable isotope-labeled (e.g., deuterated) lipids and odd-chain fatty acid-containing lipids.

Performance Comparison: Deuterated vs. Odd-Chain Internal Standards

The choice between a deuterated internal standard like this compound and an odd-chain PG standard involves a trade-off between structural identity and potential for isotopic effects or endogenous interference.

Deuterated Internal Standards (e.g., this compound)

Deuterated standards are considered the "gold standard" for many applications as they are chemically identical to the endogenous analyte, ensuring they behave similarly during extraction and ionization.[3] 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-rac-(1-glycerol)] (16:0-d31-18:1 PG) is a commonly used deuterated standard for the quantification of PGs.[4][5][6]

Odd-Chain Internal Standards (e.g., 17:0/17:0 PG)

Odd-chain lipids are naturally present in very low abundance in most mammalian systems, making them suitable as internal standards.[7] They are structurally similar to the even-chain lipids being quantified and are generally more cost-effective than their stable isotope-labeled counterparts.

Quantitative Performance Data Summary

The following tables summarize the expected quantitative performance of this compound and a representative odd-chain PG internal standard. The data is compiled from various lipidomics studies and method validation reports.

Table 1: Comparison of Key Performance Characteristics

ParameterThis compound (Deuterated)Odd-Chain PG (e.g., 17:0/17:0 PG)
Chemical Similarity Identical to the endogenous 16:0/18:1 PGStructurally similar to endogenous even-chain PGs
Co-elution Nearly identical retention time to the analyte, minimizing differential matrix effects.Similar retention time, but may not perfectly co-elute with all PG species.
Matrix Effect Compensation Excellent, as it experiences the same ionization suppression or enhancement as the analyte.Good, but potential for slight differences in ionization efficiency compared to the analyte.
Potential for Interference Minimal, as the mass difference is significant.Low, as odd-chain PGs are typically absent or at very low levels in biological samples.
Cost Generally higherMore cost-effective

Table 2: Typical Method Validation Parameters

ParameterThis compound (Deuterated)Odd-Chain PG (e.g., 17:0/17:0 PG)
Linearity (R²) > 0.99> 0.99
Accuracy (% Bias) Typically within ±15%Typically within ±15%
Precision (% CV) < 15%< 15%
Recovery High and consistent with the analyteHigh and generally consistent

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of quantitative lipidomics assays. Below are representative protocols for sample preparation and LC-MS/MS analysis for PG quantification.

Protocol 1: Lipid Extraction from Plasma

This protocol is a modified Bligh and Dyer method suitable for the extraction of PGs from plasma samples.

  • Sample Preparation: Thaw plasma samples on ice. For a 10 µL plasma sample, add 10 µL of the internal standard working solution (e.g., this compound at a known concentration).

  • Lipid Extraction:

    • Add 160 µL of ice-cold methanol to the plasma-IS mixture.

    • Add 320 µL of ice-cold chloroform.

    • Vortex the mixture for 10 seconds and sonicate for 1 hour.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Drying and Reconstitution: Dry the extracted lipids under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 1-butanol/methanol 1:1 v/v with 5 mM ammonium formate).[8]

Protocol 2: LC-MS/MS Analysis of Phosphatidylglycerols

This protocol outlines a typical liquid chromatography-tandem mass spectrometry method for the targeted analysis of PGs using Multiple Reaction Monitoring (MRM).

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the lipids, and then re-equilibrate the column.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each PG species and the internal standard. For example:

      • PG (16:0/18:1): m/z 747.5 -> m/z 255.2 (for the 16:0 fatty acid) and m/z 281.2 (for the 18:1 fatty acid).

      • This compound: m/z 778.5 -> m/z 286.2 (for the d31-16:0 fatty acid) and m/z 281.2 (for the 18:1 fatty acid).

      • PG (17:0/17:0): m/z 749.5 -> m/z 269.2 (for the 17:0 fatty acid).

Mandatory Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a simplified signaling pathway involving phosphatidylglycerol and the experimental workflow for its quantification.

Simplified Phospholipid Metabolism Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG Diacylglycerol PA->DAG PAP PGP Phosphatidylglycerol Phosphate PA->PGP CDP-DAG PC Phosphatidylcholine DAG->PC PE Phosphatidylethanolamine DAG->PE PG Phosphatidylglycerol PGP->PG PGP Phosphatase CL Cardiolipin PG->CL Cardiolipin Synthase

A simplified diagram of phosphatidylglycerol metabolism.

Lipidomics Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extract Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM) Reconstitute->LCMS Data Data Acquisition LCMS->Data Integration Peak Integration Data->Integration Quantification Quantification using Internal Standard Integration->Quantification Results Final Results Quantification->Results

A typical workflow for quantitative lipidomics analysis.

References

The Gold Standard for Prostaglandin Analysis: A Guide to Accuracy and Precision with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of prostaglandins (PGs), the pursuit of accurate and precise data is paramount. This guide provides an objective comparison of the use of deuterated prostaglandin internal standards versus non-deuterated alternatives in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Supported by experimental data, this document elucidates why deuterated standards are the cornerstone of reliable PG quantification.

Prostaglandins are potent lipid signaling molecules involved in a myriad of physiological and pathological processes. Their accurate measurement in complex biological matrices is crucial for understanding their roles in inflammation, pain, and various diseases. The use of an appropriate internal standard (IS) is critical to compensate for variability during sample preparation and analysis, and deuterated standards have emerged as the superior choice.

The Principle of Isotope Dilution Mass Spectrometry

Deuterated internal standards are stable isotope-labeled versions of the analyte of interest, where one or more hydrogen atoms are replaced by deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process. This technique, known as isotope dilution mass spectrometry (IDMS), is the gold standard for quantitative bioanalysis.[1]

The co-elution of the deuterated standard with the native analyte allows for effective compensation of variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more reliable and reproducible results.[2][3]

Performance Comparison: Deuterated vs. Non-Deuterated PG Standards

Table 1: Quantitative Performance Comparison of Internal Standard Types for Prostaglandin Analysis

Performance MetricDeuterated PG StandardNon-Deuterated (Analog) PG StandardRationale for Performance Difference
Accuracy (% Recovery) Typically 90-110%[4]Highly variable, can be significantly lower or higherDeuterated standards have nearly identical extraction recovery to the native analyte, while analog standards may have different recoveries, leading to inaccurate quantification.
Precision (% CV) Typically <15% (often <5%)[1][4]Often >15%, especially with complex matricesDeuterated standards co-elute with the analyte, experiencing the same matrix effects. Analog standards may have different retention times, leading to differential matrix effects and higher variability.[5]
Matrix Effect Compensation ExcellentPoor to moderateThe near-identical chemical properties of deuterated standards ensure they are affected by matrix components in the same way as the analyte. Analog standards have different chemical structures and are affected differently.[5]

Note: The data for deuterated PG standards is based on published validation studies. The performance of non-deuterated standards is an estimation based on established principles of bioanalytical method validation.

Experimental Protocols

A robust and validated experimental protocol is essential for achieving accurate and precise quantification of prostaglandins. The following is a generalized methodology for the analysis of prostaglandins in a biological matrix using a deuterated internal standard with LC-MS/MS.

Sample Preparation (Solid-Phase Extraction)
  • Spiking: To 1 mL of biological sample (e.g., plasma, cell culture supernatant), add a known amount of the deuterated prostaglandin internal standard (e.g., PGE2-d4).[6]

  • Acidification: Acidify the sample to pH 3-4 with a suitable acid (e.g., formic acid).

  • SPE Column Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low-organic solvent (e.g., 10% methanol in water) to remove interfering substances.

  • Elution: Elute the prostaglandins and the deuterated internal standard with a high-organic solvent (e.g., methanol or ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., Hypersil Gold C18).[7]

    • Mobile Phase A: 0.1% formic acid in water.[6]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to separate the prostaglandins.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Negative ion electrospray ionization (ESI-).[6]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[6]

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the deuterated internal standard. For example:

      • PGE2: m/z 351.2 -> 271.2[6]

      • PGE2-d4: m/z 355.2 -> 275.2[6]

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the prostaglandin analyte and a constant concentration of the deuterated internal standard.

  • Ratio Calculation: For each sample and standard, calculate the peak area ratio of the analyte to the deuterated internal standard.

  • Quantification: Plot the peak area ratios of the calibration standards against their corresponding concentrations to generate a calibration curve. Use the linear regression equation of the calibration curve to determine the concentration of the prostaglandin in the unknown samples based on their measured peak area ratios.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated PG Standard Sample->Spike Extract Solid-Phase Extraction Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LC LC Separation (Analyte + Deuterated IS Co-elute) Evap->LC MS MS/MS Detection (MRM) Ratio Calculate Peak Area Ratio (Analyte / Deuterated IS) MS->Ratio Cal Quantify against Calibration Curve Ratio->Cal Result Accurate Concentration Cal->Result

Caption: Experimental workflow for quantitative analysis of prostaglandins using a deuterated internal standard.

G cluster_analyte Analyte cluster_is Deuterated Internal Standard A_Prep Sample Prep Variability (e.g., Extraction Loss) A_Matrix Matrix Effect (Ion Suppression) A_Prep->A_Matrix A_Signal Analyte Signal (Decreased) A_Matrix->A_Signal Ratio Ratio (Analyte Signal / IS Signal) Remains Constant A_Signal->Ratio IS_Prep Sample Prep Variability (Proportional Loss) IS_Matrix Matrix Effect (Identical Suppression) IS_Prep->IS_Matrix IS_Signal IS Signal (Proportionally Decreased) IS_Matrix->IS_Signal IS_Signal->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: How a deuterated internal standard corrects for analytical variability.

References

A Guide to Inter-Laboratory Comparison of Lipid Quantification: Methods and Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and reproducible lipid quantification is paramount for advancing our understanding of disease and developing effective therapeutics. This guide provides an objective comparison of common lipid quantification platforms, supported by experimental data from inter-laboratory studies, to aid in methodological selection and data interpretation.

Introduction to Inter-laboratory Lipidomics Studies

The complexity of the lipidome and the variety of analytical techniques available present significant challenges to achieving consistent and comparable results across different laboratories.[1][2][3] To address this, the lipidomics community has undertaken extensive inter-laboratory comparison exercises, often utilizing standard reference materials to benchmark performance.[4][5][6][7] A key resource in these efforts is the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1950, "Metabolites in Frozen Human Plasma," which has been instrumental in harmonizing lipid measurements and establishing consensus values for numerous lipid species.[4][5][6][7][8][9] These studies are crucial for identifying sources of variability and for developing standardized protocols to enhance data quality and reproducibility.[10][11][12][13]

Comparison of Lipid Quantification Platforms

The two predominant mass spectrometry (MS)-based approaches for global lipid analysis are shotgun lipidomics and liquid chromatography-mass spectrometry (LC-MS).[14][15]

  • Shotgun Lipidomics: This technique involves the direct infusion of a total lipid extract into the mass spectrometer.[14][16] Its primary advantage is high throughput, allowing for the rapid profiling of the lipidome.[14][17] Quantification is typically achieved by comparing the signal intensity of an analyte to that of a class-specific internal standard.[15][18] While efficient, shotgun lipidomics may have limitations in distinguishing isomeric and isobaric lipid species.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): In this approach, lipids are first separated by liquid chromatography before entering the mass spectrometer.[1][15] This separation step provides an additional dimension of resolution, aiding in the differentiation of structurally similar lipids.[1] Various chromatography techniques can be employed, including reversed-phase (RP-HPLC) for separating lipid species and hydrophilic interaction liquid chromatography (HILIC) for separating lipid classes.[1][19] While providing greater specificity, LC-MS methods generally have a lower throughput than shotgun approaches.[14]

Inter-laboratory studies have shown that while different platforms can yield varying quantitative results, normalization to a reference material like SRM 1950 can significantly reduce these discrepancies and lead to more homogenous data.[19]

Quantitative Performance Data

The following tables summarize key performance metrics for lipid quantification from inter-laboratory comparison studies. These values can serve as a benchmark for evaluating the performance of different analytical platforms.

Table 1: Inter-laboratory Reproducibility of Lipid Classes in NIST SRM 1950

Lipid ClassMedian Coefficient of Variation (CV) (%)Notes
Triacylglycerols (TG)< 15%Good reproducibility observed across multiple platforms.[11]
Phosphatidylcholines (PC)15 - 25%Some variability is noted, potentially due to the wide range of species.[20]
Sphingomyelins (SM)< 20%Generally consistent quantification.
Cholesteryl Esters (CE)20 - 30%Higher variability can be influenced by the choice of internal standard.[8]
Free Fatty Acids (FA)25 - 40%Can be more variable due to their lower abundance and potential for degradation.[21]

Data synthesized from multiple inter-laboratory studies utilizing NIST SRM 1950.[8][11][20][21]

Table 2: Typical Performance Characteristics of Targeted Lipidomics Methods

ParameterTypical ValueReference
Limit of Detection (LOD)Femtomolar to Nanomolar[20]
Limit of Quantification (LOQ)Picomolar to Nanomolar[20]
Linearity (R²)> 0.99[22]
Recovery70 - 120%[20]
Intra-day Precision (CV)< 15%[20]
Inter-day Precision (CV)< 20%[20]

These values represent typical performance for validated, targeted LC-MS/MS methods.

Experimental Protocols

Detailed and standardized experimental protocols are critical for ensuring high-quality, reproducible lipidomics data.[23][24][25] Below are generalized methodologies for key steps in a lipid quantification workflow.

1. Sample Preparation and Lipid Extraction:

  • Objective: To efficiently extract lipids from the biological matrix while minimizing degradation and contamination.

  • Protocol:

    • Internal Standard Spiking: A known amount of a deuterated or odd-chain lipid internal standard mixture is added to the sample (e.g., 200 µL of plasma) at the beginning of the extraction process.[18][26] This is crucial for accurate quantification as it corrects for variability in extraction efficiency and instrument response.[18]

    • Lipid Extraction: The choice of extraction method can influence the lipid profile.

      • Methyl-tert-butyl ether (MTBE) Extraction: This method has been shown to provide comparable or better results than traditional methods and is more amenable to automation.[8][10][11] A common procedure involves adding methanol followed by MTBE to the sample, vortexing, and then adding water to induce phase separation. The upper organic phase containing the lipids is collected.

      • Bligh and Dyer or Folch Extraction: These classic methods use a chloroform:methanol mixture for extraction.[26] While effective, they are being increasingly replaced by the MTBE method due to safety and automation considerations.[10][11]

    • Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen and the lipid extract is reconstituted in a suitable solvent for analysis (e.g., methanol/chloroform).

2. Instrumental Analysis:

  • Objective: To separate and detect lipid species with high sensitivity and specificity.

  • LC-MS/MS Protocol:

    • Chromatographic Separation: A reversed-phase C18 or C30 column is commonly used for separating lipid species. A gradient elution with mobile phases containing solvents like water, acetonitrile, and isopropanol with additives such as formic acid and ammonium formate is typical.

    • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for detection.[15] Data can be acquired in both positive and negative ionization modes to cover a broad range of lipid classes.

    • Acquisition Mode: For targeted and quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is often employed for its high sensitivity and specificity.[11][27]

3. Data Processing and Quantification:

  • Objective: To identify and quantify lipid species from the raw analytical data.

  • Protocol:

    • Peak Integration: Chromatographic peaks for both the endogenous lipids and the internal standards are integrated.

    • Quantification: The concentration of each lipid is determined by calculating the ratio of its peak area to the peak area of its corresponding internal standard and then multiplying by the known concentration of the internal standard.[3][26]

    • Data Normalization: To account for variations in sample amount, data can be normalized to the total lipid signal or a specific housekeeping lipid. For inter-laboratory comparisons, normalization to consensus values from a reference material like SRM 1950 is recommended.[28]

Visualizing Lipidomics Workflows

General Lipid Quantification Workflow

cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleCollection Sample Collection (e.g., Plasma) InternalStandard Internal Standard Spiking SampleCollection->InternalStandard LipidExtraction Lipid Extraction (e.g., MTBE) InternalStandard->LipidExtraction LCMS LC-MS/MS Analysis LipidExtraction->LCMS DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification

A generalized workflow for quantitative lipid analysis.

Decision Tree for Method Selection

Goal Primary Goal? HighThroughput High-Throughput Screening? Goal->HighThroughput Speed DetailedIsomers Detailed Isomer Separation? Goal->DetailedIsomers Specificity Shotgun Shotgun Lipidomics HighThroughput->Shotgun Yes LCMS LC-MS Lipidomics DetailedIsomers->LCMS Yes Targeted Targeted Quantification? LCMS->Targeted SRM_MRM SRM/MRM on QqQ Targeted->SRM_MRM Yes Variability Inter-laboratory Variability Preanalytical Pre-analytical (Sample Handling, Storage) Variability->Preanalytical Analytical Analytical (Extraction, Instrumentation) Variability->Analytical Postanalytical Post-analytical (Data Processing, Normalization) Variability->Postanalytical Standardization Harmonization Efforts (SRMs, Standard Protocols) Preanalytical->Standardization Analytical->Standardization Postanalytical->Standardization

References

A Comparative Guide to Cross-Validation of Lipidomics Data Using Different Standards

Author: BenchChem Technical Support Team. Date: December 2025

The Crucial Role of Standards in Lipidomics

Normalization aims to minimize non-biological variations while preserving true biological differences.[1] The cornerstone of effective normalization is the use of internal standards (IS), which are compounds added in known quantities to samples before analysis.[2] An ideal internal standard is chemically similar to the analytes of interest but isotopically or structurally distinct, allowing it to be differentiated by the mass spectrometer.[2] Adding the IS at the earliest stage, typically before lipid extraction, is crucial for it to accurately account for variations throughout the entire workflow.[2]

Comparison of Normalization Standards & Methods

The choice of standard and the subsequent normalization strategy significantly impacts data quality. Stable isotope-labeled internal standards are widely considered the "gold standard" due to their near-identical chemical and physical properties to their endogenous counterparts.[2][3] This ensures they behave similarly during sample processing and analysis, providing superior correction for matrix effects.[2] Other approaches, such as normalization to the total ion current (TIC) or using probabilistic quotient normalization (PQN), do not rely on internal standards but make assumptions about the overall lipid distribution in a sample.[1][4]

Below is a comparison of common normalization strategies, highlighting their performance based on the coefficient of variation (CV) observed in quality control (QC) samples. Lower CVs indicate higher precision and better normalization performance.[5]

Normalization StrategyPrincipleTypical CV% in QCsAdvantagesLimitations
No Normalization (Raw Data) Analysis of raw peak intensities.>30%Simple; no data manipulation.Highly susceptible to instrument drift, extraction variability, and matrix effects. Not recommended for quantitative studies.
Total Ion Current (TIC) Normalization Assumes the total lipid abundance is consistent across samples and normalizes each lipid signal to the sum of all signals in that sample.[1]20-30%Simple to implement; does not require standards.The core assumption is often invalid, especially when significant biological differences exist between sample groups.
Single Internal Standard Normalizes all lipids to a single added internal standard.15-25%Better than data-based methods for correcting extraction and loading errors.A single IS cannot account for the diverse physicochemical properties and ionization efficiencies of different lipid classes.
Multiple Class-Specific IS Uses a panel of internal standards, with at least one representative for each major lipid class being quantified.[4]10-20%Corrects for class-specific differences in extraction and ionization efficiency.More complex to prepare and implement; cost can be a factor.
Stable Isotope-Labeled (SIL) Class-Specific IS Uses multiple class-specific standards that are labeled with stable isotopes (e.g., ¹³C, ²H).<15%Considered the "gold standard"; provides the most accurate correction for all sources of variation, including matrix effects, due to identical physicochemical properties.[2][3]Highest cost; availability can be limited for some lipid classes.
Probabilistic Quotient Normalization (PQN) Assumes that for most lipids, the concentration is unchanged between samples. It calculates a dilution factor for each sample relative to a reference spectrum (e.g., the median spectrum).[1][4]15-25%Robust against outliers; effective at correcting for dilution effects without standards.Can introduce artifacts if a large and highly variable lipid class, like triglycerides, dominates the profile.[6]

Experimental Protocols

Executing a robust and reproducible lipidomics experiment requires meticulous attention to detail, particularly in sample handling and standard addition.

Protocol 1: Lipid Extraction from Plasma with Internal Standard Spiking

This protocol outlines a standard procedure for lipid extraction from plasma samples using a modified Folch method, incorporating the critical internal standard spiking step.

  • Sample Preparation: Thaw 50 µL of plasma on ice.[2]

  • Internal Standard Spiking: Add a precise volume of a pre-prepared internal standard mixture (containing class-specific standards) to the plasma sample. This step is crucial and must be done before the addition of extraction solvents.[7]

  • Protein Precipitation & Lipid Extraction: Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample. Vortex vigorously for 2 minutes to ensure complete mixing and protein precipitation.[7]

  • Phase Separation: Add 200 µL of water or 0.9% NaCl solution to the mixture to induce the separation of aqueous and organic phases. Vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to achieve a clean separation of the layers.

  • Lipid Collection: Carefully aspirate the lower (organic) layer containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.[7]

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent appropriate for LC-MS analysis (e.g., 100 µL of 1:1 v/v methanol:isopropanol).

Protocol 2: Data Normalization
  • Data Acquisition: Analyze the reconstituted samples using a validated LC-MS/MS method.

  • Peak Integration: Integrate the peak areas for all endogenous lipids and the spiked internal standards.

  • Normalization Calculation: For each endogenous lipid, calculate its normalized intensity using the corresponding class-specific internal standard.

    • Normalized Intensity = (Peak Area of Analyte / Peak Area of Internal Standard) * Concentration of Internal Standard

  • Data Analysis: Use the normalized intensity values for all subsequent statistical analyses and comparisons.

Visualization of Workflows and Logic

Diagrams are essential for visualizing complex experimental and logical workflows in lipidomics.

G cluster_pre Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis & Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with Internal Standard Mixture Sample->Spike Crucial Step Extract Solvent Extraction (e.g., MTBE, Folch) Spike->Extract Separate Phase Separation & Centrifugation Extract->Separate Collect Collect Organic Layer Separate->Collect Dry Dry Down & Reconstitute Collect->Dry LCMS LC-MS/MS Analysis Dry->LCMS Process Peak Picking & Integration LCMS->Process Normalize Normalization to Internal Standards Process->Normalize Output Normalized Data Matrix Normalize->Output

Caption: A typical lipidomics workflow highlighting the critical step of adding internal standards before extraction.

G cluster_key Recommendation start Goal of Analysis? rel_quant Relative Quantification (Fold Change) start->rel_quant abs_quant Absolute Quantification (molar concentration) start->abs_quant rel_choice Use Class-Specific IS (e.g., odd-chain lipids) or Data-Based Normalization (e.g., PQN) rel_quant->rel_choice is sufficient abs_choice Use Stable Isotope-Labeled Class-Specific IS abs_quant->abs_choice is required key_rel Cost-Effective for Screening & Discovery rel_choice->key_rel key_abs Gold Standard for Accuracy abs_choice->key_abs

Caption: A decision-making diagram for selecting the appropriate type of standard based on analytical goals.

Conclusion

The cross-validation and normalization of lipidomics data are non-trivial steps that fundamentally determine the quality and reliability of the results. While simpler, data-based normalization methods can reduce some variability, they are often insufficient and can introduce artifacts.[4][6] The systematic use of internal standards is indispensable for high-quality quantitative lipidomics. For the highest accuracy and precision, a comprehensive mixture of stable isotope-labeled, class-specific internal standards is the recommended best practice.[2][3] By implementing the rigorous protocols and appropriate standards detailed in this guide, researchers can enhance data integrity, enabling more confident biological interpretation and facilitating the discovery of robust lipid biomarkers.

References

A Head-to-Head Comparison: 16:0-18:1 PG-d31 vs. C13-Labeled Internal Standards for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry-based lipidomics, the choice of internal standard is a critical decision. This guide provides an objective comparison of deuterated internal standards, specifically 16:0-18:1 PG-d31, and their carbon-13 (C13) labeled counterparts for the analysis of phosphatidylglycerols (PGs). By examining their performance characteristics, supported by experimental data and detailed methodologies, this document aims to equip scientists with the knowledge to make an informed decision for their specific analytical needs.

The ideal internal standard should be chemically and physically identical to the analyte of interest, differing only in mass. This ensures it experiences the same extraction recovery, ionization efficiency, and chromatographic retention, thereby accurately correcting for variations throughout the analytical process.[1] While both deuterated and ¹³C-labeled standards aim for this ideal, their inherent properties lead to distinct advantages and disadvantages.[1]

Quantitative Performance: A Comparative Analysis

The selection of an appropriate internal standard is paramount for achieving accurate and reliable quantification of lipid species. The following table summarizes the key performance parameters of this compound (a deuterated standard) versus a C13-labeled PG internal standard, based on established principles and data from comparative studies of these labeling techniques.

Performance ParameterThis compound (Deuterated)C13-Labeled PGKey Findings & Implications
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte.[1][2]Co-elutes perfectly with the analyte under various chromatographic conditions.[1]The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] A retention time shift in deuterated standards can lead to differential ion suppression or enhancement, compromising quantification.[2]
Accuracy & Precision Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching.[1] One study reported a mean bias of 96.8% with a standard deviation of 8.6% for a deuterated standard.[1]Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6% for a ¹³C-labeled standard.[1]The use of ¹³C-IS in lipidomics has been shown to significantly reduce the coefficient of variation (CV%) compared to deuterated standards, leading to more reliable and reproducible quantification.[1][3][4]
Isotopic Stability Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site.[5] The manufacturer of 16:0-d31-18:1 PG notes the potential for exchange of deuteriums on the alpha carbon to the carbonyl.[6][7]Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[5]The high stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow, preventing the introduction of analytical errors.
Correction for Matrix Effects The chromatographic shift can lead to differential matrix effects between the analyte and the internal standard, compromising accurate quantification.Excellent at correcting for matrix effects due to identical elution profiles with the analyte.For complex biological matrices where significant matrix effects are expected, ¹³C-IS is the superior choice for accurate quantification.
Cost & Availability Generally more readily available and less expensive to synthesize.Typically more costly and may have limited commercial availability for specific lipid species.The higher cost of ¹³C-labeled standards can be a limiting factor, but for assays where data integrity is paramount, the investment is often justified by the improved data quality.

Experimental Protocols

To achieve reliable and reproducible results when quantifying phosphatidylglycerols using either this compound or a C13-labeled internal standard, it is crucial to follow a well-defined experimental protocol. The following outlines a typical workflow for lipid extraction and LC-MS/MS analysis.

Lipid Extraction (Folch Method)
  • Sample Preparation: Homogenize the biological sample (e.g., plasma, tissue homogenate) in a suitable solvent.

  • Internal Standard Spiking: Add a known amount of the internal standard (either this compound or C13-labeled PG) to the sample at the earliest stage to account for variations in extraction efficiency.

  • Solvent Extraction: Add a chloroform:methanol (2:1, v/v) mixture to the sample and vortex thoroughly to ensure complete mixing and protein precipitation.

  • Phase Separation: Induce phase separation by adding 0.9% NaCl solution.

  • Lipid Collection: Centrifuge the sample to separate the aqueous and organic layers. Carefully collect the lower organic layer containing the lipids.

  • Drying: Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform 1:1, v/v).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column suitable for lipid separation.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: Employ a suitable gradient to separate the different lipid classes. For example, start with a low percentage of mobile phase B and gradually increase it to elute the more hydrophobic lipids.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 50 °C) to ensure reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use electrospray ionization (ESI) in negative ion mode for the analysis of phosphatidylglycerols.

    • Analysis Mode: Employ Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity.

    • MRM Transitions:

      • Analyte (e.g., 16:0-18:1 PG): Monitor the transition from the precursor ion [M-H]⁻ to specific product ions corresponding to the fatty acid chains (e.g., m/z 255.2 for palmitic acid and m/z 281.2 for oleic acid).

      • This compound: Monitor the corresponding mass-shifted precursor to product ion transitions.

      • C13-Labeled PG: Monitor the corresponding mass-shifted precursor to product ion transitions.

  • Quantification:

    • Determine the concentration of the analyte by calculating the peak area ratio of the analyte to the internal standard.

    • Compare this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing the Workflow and Key Concepts

To further illustrate the concepts discussed, the following diagrams depict a typical lipidomics workflow and the chromatographic behavior of deuterated versus C13-labeled internal standards.

G cluster_workflow Lipidomics Experimental Workflow Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Add known amount of IS Lipid Extraction Lipid Extraction Internal Standard Spiking->Lipid Extraction e.g., Folch method LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Separation & Detection Data Processing Data Processing LC-MS/MS Analysis->Data Processing Peak integration, Normalization Quantification Quantification Data Processing->Quantification Concentration calculation

Caption: A typical experimental workflow for quantitative lipidomics. (Within 100 characters)

G cluster_chromatography Chromatographic Co-elution Behavior cluster_deuterated Deuterated IS (this compound) cluster_c13 C13-Labeled IS Analyte_D Analyte IS_D IS-d31 Analyte_C13 Analyte + IS-C13 Retention Time Retention Time Intensity Intensity

Caption: Chromatographic separation of analyte and internal standards. (Within 100 characters)

Conclusion and Recommendation

While deuterated internal standards like this compound can be a cost-effective option and may be suitable for some applications, the evidence strongly supports the superiority of C13-labeled internal standards for robust and accurate quantitative bioanalysis. Their identical chromatographic behavior and superior isotopic stability minimize the risk of analytical errors, particularly in complex biological matrices. For researchers and drug development professionals where data integrity is paramount, the investment in C13-labeled internal standards is a sound scientific decision that leads to more reliable and defensible results.

References

Linearity of Detection for 16:0-18:1 PG: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of specific lipid species is paramount. This guide provides a comparative analysis of the linearity of detection for 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (16:0-18:1 PG) using a deuterated internal standard, 16:0-18:1 PG-d31, versus an alternative approach with an odd-chain phosphatidylglycerol internal standard. This comparison is supported by experimental data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

Quantitative Performance Comparison

The selection of an appropriate internal standard is critical for correcting for sample preparation variability and matrix effects in LC-MS/MS analysis. The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency. Here, we compare the performance of a stable isotope-labeled (deuterated) internal standard, which is structurally identical to the analyte, with an odd-chain lipid internal standard, which is structurally similar but chromatographically distinct.

Parameter16:0-18:1 PG with 16:0-d31-18:1 PG-d31 Internal Standard16:0-18:1 PG with Odd-Chain PG Internal Standard (e.g., 14:1/17:0 PG)
Linear Range 5 - 1000 ng/mL0.05 - 4.0 µM
Correlation Coefficient (R²) ≥ 0.9910[1]≥ 0.999[2]
Lower Limit of Quantification (LLOQ) 5 ng/mL[1]0.03 - 0.05 µM[2]
Upper Limit of Quantification (ULOQ) 1000 ng/mL[1]4.0 - 8.0 µM[2]
Precision (%CV) < 15%< 7.1%[2]
Accuracy (% Recovery) 85 - 115%95 - 102%[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for lipid extraction and LC-MS/MS analysis.

Lipid Extraction (Modified Folch Method)
  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, cell lysate).

  • Add 375 µL of a 1:2 (v/v) chloroform:methanol solution containing the internal standard (either this compound or an odd-chain PG) at a known concentration.

  • Vortex the mixture for 15 minutes at 4°C.

  • Add 125 µL of chloroform and vortex for 5 minutes.

  • Add 125 µL of water and vortex for 5 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Dry the extracted lipids under a stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse plus C18) is commonly used for lipid separation.[3]

  • Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate.

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the lipids based on their hydrophobicity.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for the analysis of phosphatidylglycerols.[3]

  • MRM Transitions:

    • 16:0-18:1 PG: Monitor the transition of the precursor ion to a specific product ion (e.g., the fatty acid fragment).

    • This compound: Monitor the corresponding mass-shifted transition for the deuterated internal standard.

    • Odd-Chain PG: Monitor the specific precursor-to-product ion transition for the chosen odd-chain lipid.

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the logic behind choosing an internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Biological Sample add_is Spike with Internal Standard (this compound or Odd-Chain PG) sample->add_is extraction Lipid Extraction (Modified Folch) add_is->extraction dry_recon Dry & Reconstitute extraction->dry_recon lc_separation UHPLC Separation (C18 Column) dry_recon->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing peak_integration Peak Area Integration data_processing->peak_integration ratio_calc Analyte/IS Ratio Calculation peak_integration->ratio_calc calibration Concentration from Calibration Curve ratio_calc->calibration

Caption: Experimental workflow for the quantification of 16:0-18:1 PG.

internal_standard_logic cluster_d31 Deuterated Internal Standard cluster_odd Odd-Chain Internal Standard analyte 16:0-18:1 PG (Analyte) is_d31 This compound analyte->is_d31 Ideal Correction is_odd e.g., 17:0/17:0 PG analyte->is_odd Good Correction prop_d31 Chemically Identical Co-eluting Mass Shift enables detection is_d31->prop_d31 prop_odd Chemically Similar Chromatographically Separated Not endogenous is_odd->prop_odd

Caption: Rationale for internal standard selection in lipidomics.

References

A Comparative Guide to Phosphatidylglycerol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of phosphatidylglycerol (PG) is crucial for various applications, from assessing fetal lung maturity to understanding bacterial membrane composition and drug delivery systems. This guide provides an objective comparison of common analytical methods for PG analysis, supported by experimental data, to aid in selecting the most suitable technique for your research needs.

Quantitative Performance Comparison

The choice of an analytical method for phosphatidylglycerol quantification is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key quantitative performance parameters of commonly employed techniques.

Analytical MethodSample MatrixLimit of Quantification (LOQ)Linear RangePrecision (CV%)Throughput
LC-MS/MS Plasma, Tissues, Cells, Human Milk0.1 - 110 pmol/mL[1]Analyte and instrument dependent< 10%[2]High
Enzymatic Assay (Fluorometric) Cell/Tissue Extracts, Lung Tissue, Brain Lysate20 pmoles[3]200 - 1000 pmol/well[3]< 15% (Intra- and Inter-assay)High
Enzymatic Assay (Colorimetric) Amniotic Fluid0.2 µmol/L[4]Not specified2.6% - 28% (Inter-assay)[4]Medium
High-Performance Thin-Layer Chromatography (HPTLC) Liposomes40 - 80 ng[5]100 - 300 ng[5]2.03 ± 1.16% (RSD of recovery)[5]Medium
One-Dimensional Thin-Layer Chromatography (1D-TLC) Amniotic FluidProportional up to 8 nmol[6]Up to 8 nmol[6]Not specifiedMedium
Two-Dimensional Thin-Layer Chromatography (2D-TLC) Amniotic FluidNot specifiedNot specified15%[7][8]Low
Immunological Agglutination Test Amniotic Fluid> 25 µmol/L[9]Not applicable (qualitative)Not applicableHigh
ELISA Serum, Plasma, Cell Culture Supernates, Cell Lysates, Tissue HomogenatesKit dependent (not always specified)Kit dependent< 15% (Intra- and Inter-assay)[10]High

Experimental Methodologies

Detailed experimental protocols are essential for reproducing and validating analytical results. Below are outlines of the key steps for the most common phosphatidylglycerol analysis methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, allowing for the quantification of individual PG molecular species.

1. Sample Preparation (Lipid Extraction):

  • Bligh and Dyer Method (Modified): Tissues or cells are homogenized in a mixture of chloroform, methanol, and water (or 0.1N HCl for better recovery of anionic lipids like PG) to extract lipids.[11][12]

  • The organic phase containing the lipids is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for LC-MS analysis.[12]

2. Chromatographic Separation:

  • A C18 or other suitable reversed-phase column is typically used to separate different lipid classes.[2]

  • A gradient elution with mobile phases such as water/methanol/acetonitrile with ammonium acetate is employed.[2]

3. Mass Spectrometric Detection:

  • Electrospray ionization (ESI) in negative ion mode is commonly used for PG analysis.[11]

  • Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for PG are monitored.

Enzymatic Assay (Fluorometric)

Enzymatic assays provide a high-throughput method for the quantification of total PG.

1. Sample Preparation:

  • Lipids are extracted from the sample using methods like the Bligh and Dyer procedure.

  • The dried lipid extract is reconstituted in an assay buffer containing a detergent (e.g., Triton X-100) to ensure proper substrate presentation to the enzymes.

2. Enzymatic Reaction:

  • A series of specific enzymes are used to generate a quantifiable signal. For instance, a fluorometric assay may involve enzymes that ultimately produce hydrogen peroxide, which then reacts with a probe to generate a fluorescent product.[3][13]

3. Signal Detection:

  • The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • A standard curve is generated using known concentrations of a PG standard to quantify the amount of PG in the samples.[3]

Thin-Layer Chromatography (TLC)

TLC is a cost-effective method for the separation and semi-quantitative or quantitative analysis of phospholipids.

1. Sample Application:

  • The lipid extract is spotted onto a silica gel TLC plate.[14]

2. Chromatographic Development:

  • The plate is placed in a developing chamber with a specific solvent system (mobile phase) that separates the phospholipids based on their polarity.[6][15][16] For improved separation of PG, plates can be impregnated with boric acid.[15][16]

3. Visualization and Quantification:

  • The separated lipid spots are visualized by staining with reagents like primuline or by charring with sulfuric acid.[16]

  • Quantification can be performed by densitometry, comparing the intensity of the PG spot to that of known standards.[5]

Visualizing the Workflow

To better understand the procedural flow of a typical phosphatidylglycerol analysis, the following diagrams illustrate a generalized workflow and a conceptual signaling pathway for an enzymatic assay.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue, Cells) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Bligh & Dyer) Homogenization->Extraction Drying Drying & Reconstitution Extraction->Drying LC_Separation Chromatographic Separation (LC or TLC) Drying->LC_Separation Detection Detection (MS, Staining, or Enzymatic Reaction) LC_Separation->Detection Quantification Quantification (Standard Curve) Detection->Quantification Analysis Data Analysis Quantification->Analysis

A generalized workflow for phosphatidylglycerol analysis.

G PG Phosphatidylglycerol (PG) Enzyme1 Enzyme 1 PG->Enzyme1 catalyzes Intermediate Intermediate Product Enzyme1->Intermediate Enzyme2 Enzyme 2 Intermediate->Enzyme2 catalyzes Signal_Precursor Signal Precursor Enzyme2->Signal_Precursor Probe Fluorometric/Colorimetric Probe Signal_Precursor->Probe reacts with Signal Detectable Signal (Fluorescence/Absorbance) Probe->Signal

References

A Comparative Guide to Assessing the Purity of 16:0-18:1 PG-d31

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing lipidomics and other advanced analytical techniques, the purity of internal standards is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison for assessing the purity of 16:0-18:1 PG-d31, a commonly used deuterated phosphatidylglycerol internal standard. We will explore its performance in comparison to other alternatives and provide supporting experimental data and detailed protocols.

Introduction to this compound

1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (this compound) is a deuterated lipid used as an internal standard in mass spectrometry-based lipid analysis.[1] The deuteration of the palmitoyl chain (d31) provides a distinct mass shift from its endogenous, non-deuterated counterpart, facilitating accurate quantification.[1] Suppliers typically guarantee a purity of greater than 99%, which is commonly verified by thin-layer chromatography (TLC).[2]

Comparison of Analytical Methods for Purity Assessment

The purity of this compound and its alternatives can be assessed by several analytical techniques. The choice of method depends on the specific requirements for accuracy, precision, and the nature of potential impurities.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Purity Specification for this compound
Thin-Layer Chromatography (TLC) Separation based on polarity.Simple, rapid, and cost-effective for routine purity checks.[3]Lower resolution and precision compared to HPLC; primarily qualitative.>99%[2]
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on polarity or chain length.High precision and quantitative accuracy.More complex and time-consuming than TLC.>99% (by peak area)
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of molecular structure and quantification based on nuclear spin.Provides detailed structural information and can be used for absolute quantification (qNMR). ³¹P-NMR is particularly useful for phospholipids.Lower sensitivity compared to MS; requires higher sample amounts.Conforms to structure
Mass Spectrometry (MS) Measurement of mass-to-charge ratio.High sensitivity and specificity; essential for determining isotopic enrichment and identifying impurities.[4]Ionization efficiency can vary between lipid species, affecting quantification without appropriate standards.Consistent with structure
Gas Chromatography-Flame Ionization Detection (GC-FID) Separation of fatty acid methyl esters (FAMEs) to determine fatty acid composition.Accurate quantification of fatty acid composition.Indirect method for assessing the purity of the intact phospholipid.Fatty acid composition conforms to specification

Comparison with Alternative Internal Standards

The selection of an internal standard is critical for accurate lipid quantification. While this compound is a widely used standard, other options are available, each with its own set of advantages and disadvantages.

Internal StandardTypeKey AdvantagesKey Disadvantages
This compound Deuterated StandardCo-elutes closely with the endogenous analyte, providing excellent correction for matrix effects.[5]Potential for isotopic exchange of deuterium atoms in certain positions.[2]
17:0/17:0 PG Odd-Chain StandardNot naturally present in most biological systems, avoiding interference from endogenous lipids.[6]May not perfectly mimic the ionization and fragmentation behavior of even-chain endogenous lipids.
¹³C-labeled 16:0-18:1 PG ¹³C Isotope StandardChemically identical to the endogenous analyte, providing the most accurate correction. Isotopic stability is higher than deuterated standards.[7]Generally more expensive to synthesize.

Experimental Protocols

Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol is a standard method for the qualitative assessment of phospholipid purity.

Materials:

  • TLC plates (silica gel 60)

  • Developing tank

  • Spotting capillaries

  • Solvent system: Chloroform/Methanol/Water (65:25:4, v/v/v)

  • Visualization reagent: Molybdenum blue spray reagent or iodine vapor

  • This compound sample (1 mg/mL in chloroform)

Procedure:

  • Activate the TLC plate by heating at 110°C for 30 minutes.

  • Allow the plate to cool to room temperature.

  • Using a spotting capillary, apply a small spot (2-5 µL) of the this compound solution to the origin line of the TLC plate.

  • Place the plate in the developing tank containing the solvent system, ensuring the solvent level is below the origin.

  • Allow the solvent to ascend the plate until it is approximately 1 cm from the top.

  • Remove the plate from the tank and allow the solvent to evaporate completely.

  • Visualize the spots by spraying with molybdenum blue reagent and heating, or by placing the plate in a tank with iodine vapor.

  • A single spot should be observed, indicating a high degree of purity. The presence of additional spots suggests impurities.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a quantitative assessment of purity.

Instrumentation:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Silica column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of hexane/isopropanol and hexane/isopropanol/water.

Procedure:

  • Prepare a standard solution of this compound of known concentration.

  • Inject the sample onto the HPLC system.

  • Run the gradient program to separate the components.

  • Detect the eluting peaks using the UV or ELSD detector.

  • The purity is calculated based on the peak area of the main component relative to the total peak area.

Structural Verification and Purity Confirmation by ³¹P-NMR Spectroscopy

³¹P-NMR is a powerful tool for the analysis of phospholipids.

Instrumentation:

  • NMR spectrometer (≥300 MHz)

  • 5 mm NMR tubes

Sample Preparation:

  • Dissolve 5-10 mg of this compound in a deuterated solvent mixture (e.g., CDCl₃/MeOD/D₂O).

Acquisition Parameters:

  • Acquire a proton-decoupled ³¹P-NMR spectrum.

  • The spectrum should show a single major peak corresponding to the phosphate group of the phosphatidylglycerol, confirming its identity and high purity. The chemical shift can be compared to known standards.

Visualizations

G cluster_0 Purity Assessment Workflow for this compound start This compound Sample tlc Thin-Layer Chromatography (TLC) (Qualitative Purity) start->tlc hplc High-Performance Liquid Chromatography (HPLC) (Quantitative Purity) start->hplc nmr ³¹P-NMR Spectroscopy (Structural Confirmation) start->nmr ms Mass Spectrometry (MS) (Isotopic Enrichment) start->ms report Purity Report tlc->report hplc->report nmr->report ms->report

Caption: Workflow for the comprehensive purity assessment of this compound.

G cluster_1 Internal Standard Comparison is_choice Choice of Internal Standard for PG Quantification d31_pg This compound (Deuterated) is_choice->d31_pg Co-elution odd_pg 17:0/17:0 PG (Odd-Chain) is_choice->odd_pg No Endogenous Interference c13_pg ¹³C-labeled 16:0-18:1 PG (¹³C Isotope) is_choice->c13_pg Highest Accuracy

Caption: Comparison of different internal standards for phosphatidylglycerol quantification.

References

A Guide to Certificates of Analysis for Deuterated Lipid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated lipid standards are indispensable tools in lipidomics research, serving as internal standards for accurate quantification of lipids in complex biological matrices by mass spectrometry. The Certificate of Analysis (CoA) is a critical document that accompanies these standards, providing essential information about their quality and purity. This guide offers a comprehensive comparison of the key data presented on CoAs from major suppliers, details the experimental protocols used for their certification, and outlines the quality control workflow involved in their production.

Understanding the Certificate of Analysis: A Comparative Overview

The CoA for a deuterated lipid standard is a formal document that certifies that the product meets defined specifications. While the format may vary between suppliers such as Avanti Polar Lipids, Cayman Chemical, and Larodan, the core information provided is generally consistent. Below is a summary of the critical quantitative data you will find on a typical CoA, enabling an objective comparison of different products.

ParameterTypical SpecificationAnalytical Method(s)Importance for Researchers
Chemical Purity ≥98% or ≥99%[1][2]Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS)Ensures that the standard is free from non-lipid contaminants that could interfere with the analysis.
Isotopic Enrichment ≥98% or ≥99% atom % DNuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HR-MS)[3][4]Guarantees that the vast majority of the lipid molecules are indeed deuterated, which is crucial for distinguishing the standard from its endogenous, non-labeled counterpart.
Concentration Provided in µg/mL or µM with uncertaintyGravimetric Preparation, verified by qNMR or LC-MS/MS[5][6]Allows for the precise and accurate preparation of calibration curves and spiking of internal standards into samples.
Identity Confirmation Conforms to structureNMR, MS, Fourier-Transform Infrared Spectroscopy (FTIR)[6][7]Verifies the correct chemical structure of the lipid standard.
Stability Stated shelf-life under recommended storage conditions (e.g., ≥ 1 year at -20°C or -80°C)[5]Ongoing stability testing by the manufacturerProvides confidence in the long-term integrity and reliability of the standard.

Experimental Protocols for Certification

The values reported on a CoA are determined through rigorous analytical testing. Understanding the methodologies behind these tests is crucial for interpreting the data and ensuring it meets the requirements of your experimental setup.

Purity Determination by Chromatography and Mass Spectrometry

Chromatographic techniques are employed to separate the deuterated lipid standard from any potential impurities.

  • High-Performance Liquid Chromatography (HPLC): The lipid standard is dissolved in an appropriate solvent and injected into an HPLC system. The compound is separated on a column (e.g., a C18 reversed-phase column) based on its polarity. A detector, such as a UV detector or an evaporative light scattering detector (ELSD), is used to quantify the purity by measuring the area of the main peak relative to any impurity peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile lipids or those that can be derivatized to become volatile, GC-MS is a powerful tool for purity assessment. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter a mass spectrometer, which provides mass information for identification and quantification of any impurities.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique used for both purity analysis and concentration verification.[9][10] The lipid is first separated by HPLC and then introduced into a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for the deuterated standard, allowing for its precise quantification and the detection of any structurally related impurities.[9]

Isotopic Enrichment and Structural Integrity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the isotopic enrichment and confirming the structural integrity of deuterated compounds.[3][4]

  • Quantitative NMR (qNMR): This technique provides a highly accurate determination of the purity and concentration of a substance.[11]

    • Sample Preparation: A precisely weighed amount of the deuterated lipid standard and a certified internal standard of known concentration are dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4).[11]

    • Data Acquisition: A proton (¹H) NMR spectrum is acquired using quantitative parameters, which include a long relaxation delay (D1) to ensure full relaxation of all protons between scans and a sufficient number of scans for a high signal-to-noise ratio.

    • Data Analysis: The purity of the deuterated lipid is calculated by comparing the integral of a characteristic signal from the lipid to the integral of a signal from the internal standard. The isotopic enrichment can be determined by analyzing the residual proton signals in the deuterated positions.

Isotopic Enrichment by High-Resolution Mass Spectrometry (HR-MS)

HR-MS is another powerful technique for assessing isotopic enrichment.[3][4]

  • Sample Infusion: The deuterated lipid standard is directly infused or injected into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).

  • Data Acquisition: A full scan mass spectrum is acquired with high mass accuracy and resolution. This allows for the separation of the isotopic peaks of the deuterated lipid from its unlabeled counterpart and any naturally occurring isotopes (e.g., ¹³C).[12]

  • Data Analysis: The isotopic enrichment is calculated by integrating the ion intensities of the deuterated and non-deuterated species.[4]

Quality Control Workflow for Deuterated Lipid Standards

The production of high-quality deuterated lipid standards involves a stringent quality control (QC) process from synthesis to final product release. This workflow ensures the identity, purity, concentration, and stability of the final product.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_final_product Final Product QC raw_material Raw Material QC synthesis Chemical Synthesis raw_material->synthesis purification Purification (e.g., Chromatography) synthesis->purification identity Identity Confirmation (NMR, MS) purification->identity purity Chemical Purity (HPLC, GC-MS) identity->purity enrichment Isotopic Enrichment (NMR, HR-MS) purity->enrichment formulation Gravimetric Formulation & Solution Prep enrichment->formulation concentration Concentration Verification (qNMR, LC-MS/MS) formulation->concentration packaging Packaging under Inert Atmosphere concentration->packaging stability Stability Testing (Ongoing) packaging->stability coa Certificate of Analysis Generation stability->coa

Quality Control Workflow for Deuterated Lipid Standards.

Signaling Pathways Involving Lipids

Deuterated lipids are instrumental in tracing the metabolic fate of their endogenous counterparts in various signaling pathways. For instance, deuterated arachidonic acid can be used to study the eicosanoid signaling cascade, which is crucial in inflammation.

Signaling_Pathway membrane Membrane Phospholipids (containing Arachidonic Acid-d8) pla2 PLA2 membrane->pla2 aa_d8 Arachidonic Acid-d8 pla2->aa_d8 Hydrolysis cox COX-1/2 aa_d8->cox lox LOX aa_d8->lox prostaglandins Prostaglandins-d8 cox->prostaglandins leukotrienes Leukotrienes-d8 lox->leukotrienes inflammation Inflammatory Response prostaglandins->inflammation leukotrienes->inflammation

Eicosanoid Signaling Pathway Traced with Deuterated Arachidonic Acid.

By carefully reviewing the Certificate of Analysis and understanding the rigorous testing that goes into producing high-quality deuterated lipid standards, researchers can have greater confidence in the accuracy and reproducibility of their experimental results.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 16:0-18:1 PG-d31

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 16:0-18:1 PG-d31 (1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]) is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide to ensure the safe and environmentally responsible disposal of this deuterated phospholipid.

Safety and Hazard Information

While some safety data sheets (SDS) for similar deuterated lipids may not classify them as hazardous, it is best practice to handle all chemical reagents with care and to follow established laboratory waste disposal protocols. The precautionary statement "P501: Dispose of contents/container to an approved waste disposal plant" from the Key Organics SDS for this compound indicates that this substance should not be treated as common waste[1].

Hazard Category Recommendation Citation
Environmental Hazards Do not discharge into rivers and drains.[2]
Waste Management Treat as hazardous chemical waste. Segregate from other waste streams.[3][4][5]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection during handling and disposal.[6]
Spill Management In case of a spill, absorb with an inert material like sand or vermiculite, and place in a suitable container for disposal.[2][6]

Experimental Protocols for Disposal

The following protocol outlines the recommended procedure for the disposal of this compound. This is a general guideline and should be adapted to comply with the specific regulations of your institution and local authorities.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

  • Leak-proof, labeled waste container compatible with the chemical (e.g., a glass container for organic solutions).[5][7]

  • Inert absorbent material (e.g., vermiculite or sand).

  • Hazardous waste labels.

Procedure:

  • Segregation:

    • Isolate the this compound waste from other laboratory waste streams, such as biological or radioactive waste.

    • If the compound is in an organic solvent, it should be collected with other compatible organic solvent waste. Do not mix with incompatible chemicals.[4]

  • Containerization:

    • Transfer the waste into a designated, leak-proof hazardous waste container.[5] The container must be in good condition and have a secure lid.

    • For lipids in an organic solution, a glass container with a Teflon-lined cap is recommended.[7]

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound" or "1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]".

  • Storage:

    • Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.

    • The storage area should be away from direct sunlight and heat sources.

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by an approved waste management company.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.[3]

  • Empty Container Disposal:

    • An empty container that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous waste.[8][9]

    • After triple-rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[10]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Isolate from other waste types) ppe->segregate containerize Place in Labeled, Leak-Proof Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end End: Proper Disposal by Approved Vendor contact_ehs->end

Disposal Workflow for this compound

References

Personal protective equipment for handling 16:0-18:1 PG-d31

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 16:0-18:1 PG-d31, catering to researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.

Product Information and Physical Properties

This compound, or 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt), is a deuterated phospholipid. It is commonly used as an internal standard in lipidomic analyses.[1] This compound is available in both a powder form and dissolved in chloroform. The deuterated fatty acid component may experience some exchange of deuteriums at the alpha carbon to the carbonyl group.[2][3][4]

PropertyInformation
Chemical Name 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt)
Molecular Formula C₄₀H₄₅D₃₁NaO₁₀P
Molecular Weight 802.18 g/mol [1]
CAS Number 327178-87-0[1]
Form Powder[1] or liquid (in chloroform)
Storage Temperature -20°C[1]
Purity >99%

Personal Protective Equipment (PPE)

The required personal protective equipment depends on the physical form of the compound being handled. The chloroform solution presents greater hazards due to the solvent.

Form Engineering Controls Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Powder Standard laboratory ventilationSafety glasses with side-shieldsImpervious glovesLaboratory coatNot required for normal handling
Chloroform Solution Use only in a chemical fume hoodFace shield and safety glasses[5][6]Chemical-resistant gloves (inspect prior to use)[5][6]Protective suitAir-purifying respirator if ventilation is inadequate[7]

Handling and Storage

Proper handling and storage are crucial to maintain the stability and integrity of this compound.

Powder Form:
  • Storage: Store in a tightly sealed glass container with a Teflon-lined cap at -20°C.[8]

  • Handling: Before use, allow the container to warm to room temperature to prevent condensation.[8] Avoid creating dust. After dispensing, tightly reseal the container and return it to -20°C storage.

Chloroform Solution:
  • Storage: Store in a tightly sealed glass container with a Teflon-lined cap at -20°C, under an inert atmosphere (e.g., argon or nitrogen).[8]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[7] Keep away from heat and sources of ignition. Ground/bond container and receiving equipment to prevent electrostatic discharge.[6]

First Aid Measures

Exposure Route Powder Chloroform Solution
Inhalation Move person to fresh air. If not breathing, give artificial respiration.[9]Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
Skin Contact Wash off with soap and plenty of water.[9]Wash off with soap and plenty of water. Take victim immediately to hospital. Consult a physician.[7]
Eye Contact Flush eyes with water as a precaution.[9]Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person.[9]Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[7]

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations.

  • Unused Product (Powder): For small quantities, sweep up, place in a suitable container for disposal. Avoid dust formation.

  • Unused Product (Chloroform Solution): Absorb with an inert material and dispose of as hazardous waste.[5] Do not allow to enter drains.[5]

  • Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials as hazardous waste.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive Compound Store Store at -20°C Receive->Store DonPPE Don Appropriate PPE Store->DonPPE Equilibrate Equilibrate to Room Temp DonPPE->Equilibrate Weigh Weigh Powder/Measure Solution Equilibrate->Weigh Dissolve Dissolve/Use in Experiment Weigh->Dissolve Clean Clean Work Area Dissolve->Clean DoffPPE Doff PPE Clean->DoffPPE Dispose Dispose of Waste DoffPPE->Dispose

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.